Product packaging for Ioxaglate meglumine(Cat. No.:CAS No. 59018-13-2)

Ioxaglate meglumine

Cat. No.: B1261920
CAS No.: 59018-13-2
M. Wt: 1464.1 g/mol
InChI Key: HUHDYASLFWQVOL-WZTVWXICSA-N
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Description

Ioxaglate meglumine is an ionic, low-osmolar contrast medium (LOCM) used extensively in preclinical and diagnostic research for X-ray imaging techniques . It is formulated as a salt of ioxaglic acid and meglumine, and functions as a radiopaque agent that enhances visibility of vascular structures, organs, and body cavities by effectively attenuating X-rays . Its mechanism of action relies on the high atomic density of iodine atoms, which are covalently bonded to a benzene ring; this molecular structure efficiently absorbs X-ray radiation, providing contrast between tissues and the circulatory system or other compartments into which it is introduced . As an ionic dimer, this compound delivers six iodine atoms per molecule in solution, contributing to its classification as a low-osmolality agent with an osmolality of approximately 600 mOsm/kg H2O, which is associated with improved patient tolerance in clinical settings compared to older, high-osmolality agents . In research applications, it is utilized in angiography (including cerebral and coronary), phlebography, urography, computed tomography (CT), arthrography, and hysterosalpingography . Its pharmacokinetic profile includes rapid distribution following intravascular administration, very weak binding to plasma proteins, and it is excreted unchanged primarily by renal filtration, with a half-life of about 90 minutes . This product is intended for Research Use Only (RUO) and is strictly not for human or veterinary diagnostic use or any personal applications. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59018-13-2

Molecular Formula

C31H38I6N6O13

Molecular Weight

1464.1 g/mol

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

HUHDYASLFWQVOL-WZTVWXICSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Other CAS No.

59018-13-2

Synonyms

Hexabrix
Ioxaglate
Ioxaglate Meglumine
Ioxaglate Sodium
Ioxaglate, Methylglucamine
Ioxaglic Acid
Ioxaglic Acid Monosodium Salt
Ioxaglic Acid, Calcium Salt (2:1)
Meglumine, Ioxaglate
Methylglucamine Ioxaglate
P-286 (Contrast Media)
P286 (Contrast Media)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ioxaglate Meglumine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ioxaglate meglumine (B1676163), a low-osmolarity ionic radiographic contrast agent. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of contrast media.

Introduction

Ioxaglate meglumine is the meglumine salt of ioxaglic acid.[1] It is an ionic, dimeric, water-soluble, and low-osmolality iodinated contrast agent used in various diagnostic imaging procedures, including angiography, venography, and computed tomography (CT).[1][2] The presence of six iodine atoms per molecule provides excellent X-ray attenuation, leading to enhanced visualization of vascular structures and organs.[3] This guide details the chemical synthesis of this compound and the analytical techniques for its characterization, crucial for ensuring its quality and performance in research settings.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of ioxaglic acid, which is then neutralized with meglumine to form the final salt. The overall synthesis workflow is depicted below.

Synthesis_Workflow A 5-Aminoisophthalic Acid B 5-Amino-2,4,6-triiodoisophthalic Acid A->B Iodination C Ioxaglic Acid B->C Acylation & Coupling E This compound C->E Salt Formation D Meglumine D->E

Figure 1: Overall synthesis workflow for this compound.
Synthesis of Ioxaglic Acid

The synthesis of ioxaglic acid involves the preparation of two key intermediates derived from 5-aminoisophthalic acid, which are then coupled together.

2.1.1. Preparation of 5-Amino-2,4,6-triiodoisophthalic Acid

This intermediate is synthesized from 5-aminoisophthalic acid via an iodination reaction.

Experimental Protocol:

  • Dissolution: Dissolve 5-aminoisophthalic acid in an aqueous solution of sodium hydroxide.

  • Iodination: Add a solution of iodine monochloride (ICl) to the reaction mixture. The molar ratio of ICl to the amino compound should be approximately 3.3:1.0.

  • Reaction: Heat the mixture at 90°C for 3 hours.[4]

  • Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid. The reported yield for this step is approximately 76.2%.[4]

2.1.2. Synthesis of Ioxaglic Acid

Preparation of this compound

The final step is the formation of the meglumine salt of ioxaglic acid.

Experimental Protocol:

  • Dissolution: Suspend ioxaglic acid in a suitable solvent, such as purified water.

  • Neutralization: Add an equimolar amount of meglumine to the suspension with stirring. The reaction is a simple acid-base neutralization.

  • Isolation: The resulting this compound salt is highly water-soluble. The solution can be filtered to remove any particulates and then lyophilized or carefully evaporated to obtain the solid product. The pH of the final solution is typically adjusted to a range of 6.0 to 7.6.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₁H₃₈I₆N₆O₁₃
Molecular Weight 1464.1 g/mol
Appearance White to off-white powder or crystalline solid
Solubility Highly soluble in water
Iodine Content Approximately 52% by weight
Spectroscopic and Chromatographic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Expected Data:

  • Molecular Ion: The exact mass of this compound is 1463.6765 g/mol .[6] In the negative ion mode, the deprotonated ioxaglic acid molecule [M-H]⁻ would be observed at an m/z corresponding to C₂₄H₂₀I₆N₅O₈⁻. In the positive ion mode, the meglumine cation and potentially adducts of the ioxaglate anion with cations would be observed.

  • Fragmentation: Fragmentation of the ioxaglic acid moiety would likely involve cleavage of the amide linkages and loss of side chains.[7]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid this compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:

Wavenumber (cm⁻¹)Assignment
3500-3200O-H and N-H stretching (broad)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1700-1630C=O stretching (amide and carboxylic acid)
1600-1450Aromatic C=C stretching
1300-1000C-N and C-O stretching

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol (for Meglumine moiety):

A suitable HPLC method for the determination of the meglumine component has been reported:[1]

  • Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An aqueous solution containing an ion-pairing reagent such as octane-1-sulfonic acid.

  • Detector: Refractive Index Detector (RID) or a Diode Array Detector (DAD).

A validated HPLC method for the intact this compound molecule would need to be developed, likely using a reversed-phase column with a buffered mobile phase and UV detection.

Mechanism of Action as a Radiocontrast Agent

The fundamental principle behind the use of iodinated contrast agents like this compound is the high atomic number of iodine, which allows for significant attenuation of X-rays.[8] This property enhances the contrast between the blood vessels or organs containing the agent and the surrounding tissues.

Mechanism_of_Action A Intravascular Administration B Distribution in Extracellular Fluid A->B C Presence in Target Organ/Vessel B->C E Differential Attenuation C->E Iodine Atoms Absorb X-rays D X-ray Beam D->C F Enhanced Image Contrast E->F

Figure 2: Simplified workflow of the mechanism of action of iodinated contrast agents.

Upon intravenous injection, this compound is rapidly distributed throughout the extracellular fluid.[9] It does not cross the blood-brain barrier in normal tissue. The agent is excreted unchanged primarily by glomerular filtration in the kidneys.[9] The enhanced X-ray absorption by the iodine atoms in the ioxaglate molecule results in the opacification of the structures through which it passes, allowing for their detailed visualization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization data serve as a starting point for scientists and researchers working with this important diagnostic agent. Adherence to rigorous synthetic and analytical procedures is paramount to ensure the production of high-quality this compound suitable for research and development applications.

References

A Technical Guide to the Physicochemical Properties of Ioxaglate Meglumine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglate meglumine (B1676163), a key component of the ionic, low-osmolality radiocontrast agent Hexabrix, has been a significant tool in diagnostic imaging.[1][2] As an iodinated contrast medium, its primary function is to opacify blood vessels and organs during X-ray-based examinations by absorbing X-rays, thereby enhancing the visibility of internal structures.[3][4] Ioxaglate is a mono-acid dimer, a structure that links two tri-iodinated benzene (B151609) rings.[5][6] This design is crucial as it provides six iodine atoms for every two dissociated ions in solution, resulting in a lower osmolality compared to older, high-osmolality monomeric agents.[2][7] This reduction in osmolality is associated with a lower incidence of adverse effects, making it a preferred option for various imaging procedures.[1] This technical guide provides an in-depth overview of the core physicochemical properties of ioxaglate meglumine, detailed experimental protocols for their measurement, and visualizations of its pharmacokinetic profile and the principles behind its low osmolality.

Physicochemical Data

The quantitative physicochemical properties of the commercially available solution containing this compound (39.3% w/v) and ioxaglate sodium (19.6% w/v), known as Hexabrix, are summarized below. This solution provides 320 mg/mL of organically bound iodine.[2]

PropertyValueTemperature
Osmolality ~600 mOsm/kg water37 °C
Osmolarity ~460 mOsmol/LNot Specified
Viscosity 7.5 cP37 °C
15.7 cP20 °C
pH 6.0 - 7.6Not Specified
Iodine Concentration 320 mg/mLNot Specified
Sodium Content 3.48 mg/mL (0.15 mEq/mL)Not Specified

(Data sourced from Hexabrix FDA Label)[2][4]

Core Physicochemical Properties

Chemical Structure

This compound is the salt of ioxaglic acid and meglumine (N-methyl-D-glucamine).[3] Ioxaglic acid itself is a complex molecule featuring two tri-iodinated benzene rings linked together.[8]

  • Molecular Formula of this compound: C₃₁H₃₈I₆N₆O₁₃[3]

  • Molecular Weight of this compound: 1464.1 g/mol [8]

The presence of six iodine atoms per molecule is fundamental to its efficacy as a contrast agent, as iodine's high atomic number allows for significant X-ray attenuation.[1]

Osmolality and Viscosity

Ioxaglate is classified as a low-osmolality contrast medium (LOCM).[7] While still hypertonic relative to blood plasma (~290 mOsm/kg), its osmolality is significantly lower than that of high-osmolality contrast media (HOCM), which are typically ionic monomers.[1][7] This reduced osmolality mitigates osmotic effects such as fluid shifts and discomfort for the patient.[1]

Viscosity, or the resistance to flow, is another critical parameter, particularly for the injection process. The viscosity of ioxaglate solutions is temperature-dependent, decreasing as the temperature rises.[2] Pre-warming contrast media to body temperature is a common practice to lower viscosity, facilitating easier injection.[7]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of an this compound-based contrast agent solution.

Viscosity Determination

Principle: The viscosity of the solution is determined by measuring its resistance to flow under controlled conditions. Rotational viscometry is a standard method for this application.

Apparatus:

  • Rotational viscometer (e.g., cone-on-plate or concentric cylinder type)

  • Temperature-controlled water bath or Peltier system for the viscometer

  • Calibrated thermometer

  • Volumetric pipettes and appropriate glassware

Procedure:

  • Calibration: Calibrate the viscometer according to the manufacturer's instructions using certified viscosity standards.

  • Temperature Control: Set the temperature control system to the desired temperature (e.g., 20 °C and 37 °C) and allow it to equilibrate.

  • Sample Loading: Load the precise volume of the this compound solution into the viscometer's sample holder.

  • Measurement: Initiate the rotation of the spindle at a defined shear rate. Allow the reading to stabilize.

  • Data Recording: Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

  • Replication: Repeat the measurement at least three times for each temperature and calculate the mean value.

G Workflow for Viscosity Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate Viscometer SetTemp Set and Equilibrate Temperature (20°C / 37°C) Calibrate->SetTemp LoadSample Load Ioxaglate Solution SetTemp->LoadSample Initiate Initiate Spindle Rotation LoadSample->Initiate Stabilize Wait for Stable Reading Initiate->Stabilize Record Record Viscosity (cP) Stabilize->Record Repeat Repeat 3x per Temperature Record->Repeat Calculate Calculate Mean Viscosity Repeat->Calculate

Caption: Workflow for determining the viscosity of this compound solution.

Osmolality Measurement

Principle: The osmolality of a solution is determined by measuring its freezing point depression, which is directly proportional to the total concentration of all dissolved particles.

Apparatus:

  • Freezing-point depression osmometer

  • Micro-sample tubes

  • Calibrated micropipette

  • Osmolality standards (e.g., 100, 400, 1000 mOsm/kg)

Procedure:

  • Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the sample.

  • Sample Preparation: Pipette a small, precise volume (typically in the microliter range) of the this compound solution into a sample tube.

  • Measurement: Place the sample tube into the osmometer's measurement chamber. The instrument will supercool the sample and then induce freezing.

  • Data Recording: The osmometer measures the freezing point and automatically converts it to an osmolality value (mOsm/kg H₂O). Record the result.

  • Replication: Perform the measurement in triplicate and calculate the average value.

pH Determination

Principle: The pH of the solution is measured potentiometrically using a calibrated pH meter and electrode system, following USP <791> guidelines.

Apparatus:

  • Calibrated pH meter with a resolution of at least 0.01 pH units

  • Combination pH electrode

  • Automatic Temperature Compensation (ATC) probe

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0), traceable to NIST

  • Beakers and a magnetic stirrer

Procedure:

  • Calibration: Perform a two- or three-point calibration of the pH meter using standard buffers that bracket the expected pH range of the sample (6.0 - 7.6).

  • Sample Preparation: Place an adequate volume of the this compound solution into a clean beaker with a magnetic stir bar.

  • Measurement: Immerse the pH electrode and ATC probe into the solution. Allow the solution to stir gently.

  • Data Recording: Wait for the pH reading on the meter to stabilize, then record the value.

  • Cleaning: Thoroughly rinse the electrode with deionized water before and after each measurement.

Density / Specific Gravity Determination

Principle: Density is the mass per unit volume of a substance. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water). This can be determined using a pycnometer or a digital density meter, as per USP <841>.[9]

Apparatus:

  • Pycnometer (specific gravity bottle) or a digital densitometer

  • Analytical balance (accurate to 0.1 mg)

  • Temperature-controlled water bath set to 25 °C

  • Deionized water

Procedure (using a pycnometer):

  • Tare Weight: Carefully clean, dry, and weigh the empty pycnometer.

  • Water Weight: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in the 25 °C water bath to equilibrate. Adjust the volume to the calibration mark, dry the exterior, and weigh it.

  • Sample Weight: Empty and dry the pycnometer. Fill it with the this compound solution, equilibrate to 25 °C, adjust the volume, dry the exterior, and weigh it.

  • Calculation:

    • Weight of water = (Weight of water-filled pycnometer) - (Weight of empty pycnometer)

    • Weight of sample = (Weight of sample-filled pycnometer) - (Weight of empty pycnometer)

    • Specific Gravity (25°C/25°C) = Weight of sample / Weight of water

    • Density (g/mL) can be calculated by multiplying the specific gravity by the density of water at 25 °C (~0.99704 g/mL).

Visualizations

Pharmacokinetic Pathway

Following intravenous administration, ioxaglate exhibits pharmacokinetics that are best described by a two-compartment model.[4][10] This involves a rapid initial distribution phase from the central compartment (plasma) to the peripheral compartment (extracellular fluid), followed by a slower elimination phase primarily through the kidneys.[4][11]

G Two-Compartment Pharmacokinetic Model of Ioxaglate IV Intravenous Administration Central Central Compartment (Plasma) IV->Central Peripheral Peripheral Compartment (Extracellular Fluid) Central->Peripheral Distribution (α-phase) k12 Elimination Renal Elimination (Unchanged in Urine) Central->Elimination Elimination (β-phase) k10

Caption: Pharmacokinetic pathway of ioxaglate after intravenous administration.

Principle of Low Osmolality

The low osmolality of ioxaglate is a direct consequence of its ionic dimeric structure. Compared to an ionic monomeric contrast agent, which dissociates into two particles for every three iodine atoms, the ioxaglate dimer provides six iodine atoms for the same two dissociated particles (anion and cation). This higher ratio of iodine atoms to osmotic particles is the key to achieving lower osmolality at an equivalent iodine concentration.[7][12]

G Ionic Dimer vs. Monomer: Basis of Low Osmolality cluster_monomer Ionic Monomer (High Osmolality) cluster_dimer Ionic Dimer (Low Osmolality - e.g., Ioxaglate) Monomer Ionic Monomer Molecule 3 Iodine Atoms Dissociation_M Dissociates in Solution Monomer->Dissociation_M Particles_M Anion (-) Cation (+) Dissociation_M->Particles_M Ratio_M Ratio: 3 Iodine / 2 Particles = 1.5 Particles_M->Ratio_M Dimer Ionic Dimer Molecule 6 Iodine Atoms Dissociation_D Dissociates in Solution Dimer->Dissociation_D Particles_D Anion (-) Cation (+) Dissociation_D->Particles_D Ratio_D Ratio: 6 Iodine / 2 Particles = 3.0 Particles_D->Ratio_D

Caption: Comparison of particle dissociation for ionic monomer and dimer contrast agents.

References

Early developmental studies and discovery of ioxaglate meglumine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Developmental Studies and Discovery of Ioxaglate Meglumine (B1676163)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxaglate meglumine, a key component of the contrast agent Hexabrix®, represents a significant milestone in the development of safer radiographic imaging agents. As a first-generation low-osmolar ionic contrast medium, its discovery and development were driven by the need to mitigate the adverse effects associated with high-osmolar contrast media (HOCM). This technical guide details the early developmental studies of this compound, from its chemical synthesis and physicochemical properties to its preclinical and clinical evaluation. It provides an in-depth look at the experimental protocols that established its improved safety profile and diagnostic efficacy, offering valuable insights for professionals in drug development and medical imaging research.

Introduction: The Need for Low-Osmolality Contrast Media

The development of iodinated contrast media revolutionized medical imaging in the 1950s, allowing for the visualization of internal body structures.[1] However, the first generation of these agents, known as high-osmolality contrast media (HOCM), were associated with a range of adverse effects, including pain, a sensation of heat upon injection, and hemodynamic disturbances.[2][3] These effects were primarily attributed to their high osmolality, which is the concentration of molecules in a solution.[3][4] This created a clear clinical need for agents with lower osmolality that could reduce patient discomfort and the risk of complications while maintaining excellent image quality. In response to this need, Guerbet, a French pharmaceutical company with a long history in contrast media development, synthesized ioxaglic acid in 1975.[1][5][6] As a mono-acid dimer, its salts—this compound and ioxaglate sodium—provided a solution with approximately one-third the osmolality of HOCM at equivalent iodine concentrations, marking a significant advancement in the field.[3]

Discovery and Chemical Synthesis

Ioxaglic acid is a complex organoiodine compound, specifically a benzenedicarboxamide.[1] The core innovation behind ioxaglate was the creation of a dimer structure, where two tri-iodinated benzene (B151609) rings are linked together. This design effectively delivers six iodine atoms for every two dissociated ions in solution, a significant improvement over the 3:2 ratio of HOCM.[7] This "6:2" structure is the key to its reduced osmolality. The final formulation, commercially known as Hexabrix®, is a sterile aqueous solution containing a mixture of this compound and ioxaglate sodium.[7][8] The meglumine and sodium salts enhance the solubility and stability of the ioxaglic acid.[9][10]

The relationship between the core components is visualized below.

cluster_0 Core Components cluster_1 Final Product IoxaglicAcid Ioxaglic Acid (C24H21I6N5O8) Hexabrix Hexabrix® (this compound and Ioxaglate Sodium Solution) IoxaglicAcid->Hexabrix forms salt with Meglumine Meglumine (C7H17NO5) Meglumine->Hexabrix forms salt with Sodium Sodium (Na+) Sodium->Hexabrix forms salt with HOCM High-Osmolality Contrast Media (HOCM) (e.g., Diatrizoate) HighOsmolality High Osmolality (~1500-2000 mOsmol/kg) HOCM->HighOsmolality leads to LOCM Low-Osmolality Contrast Media (LOCM) (e.g., Ioxaglate) LowOsmolality Low Osmolality (~600 mOsmol/kg) LOCM->LowOsmolality leads to AdverseEffects Adverse Effects: • Vasodilation • Sensation of Heat/Pain • Endothelial Damage • Hemodynamic Changes HighOsmolality->AdverseEffects causes ImprovedTolerance Improved Tolerance: • Reduced Heat/Pain • Fewer Hemodynamic Shifts • Enhanced Patient Comfort LowOsmolality->ImprovedTolerance results in cluster_data Endpoints Assessed Start Patient Recruitment (e.g., for Arteriography) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: Receive Ioxaglate (Hexabrix) Randomization->GroupA Arm 1 GroupB Group B: Receive HOCM (e.g., Conray) Randomization->GroupB Arm 2 Procedure Contrast Injection & Radiographic Procedure GroupA->Procedure GroupB->Procedure DataCollection Data Collection (Blinded) Procedure->DataCollection Tolerance Patient Tolerance (Pain, Heat) DataCollection->Tolerance Vitals Vital Signs (BP, HR) DataCollection->Vitals Imaging Image Quality DataCollection->Imaging AEs Adverse Events DataCollection->AEs Analysis Statistical Analysis Tolerance->Analysis Vitals->Analysis Imaging->Analysis AEs->Analysis

References

The Core Mechanism of X-ray Attenuation by Ioxaglate Meglumine in Biological Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which ioxaglate meglumine (B1676163), a key component of the ionic, low-osmolality radiographic contrast agent Hexabrix, attenuates X-rays in biological tissues. The primary focus is on the physicochemical principles governing this attenuation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Introduction to Ioxaglate Meglumine

This compound is the meglumine salt of ioxaglic acid. It is a second-generation, low-osmolality, ionic, dimeric, water-soluble, tri-iodinated contrast agent.[1][2] Historically, it has been a principal component of the contrast medium Hexabrix, which also contains ioxaglate sodium.[1][3][4] The presence of six iodine atoms per two dissociated ions in solution provides a high concentration of iodine, which is the key to its efficacy as a radiocontrast agent.[1][3]

The primary function of this compound in diagnostic imaging is to enhance the visibility of internal body structures, such as blood vessels and organs, during X-ray-based procedures like computed tomography (CT) and angiography.[2][3] This enhancement is achieved by increasing the attenuation of X-rays in the tissues where the contrast agent is present.[3]

The Fundamental Mechanism of X-ray Attenuation

The mechanism of X-ray attenuation by this compound is fundamentally a physical process rooted in the interaction between X-ray photons and the iodine atoms within the ioxaglate molecule. The high atomic number of iodine (Z=53) makes it a potent absorber of X-ray photons, primarily through the photoelectric effect .

In the diagnostic energy range of medical X-ray imaging (typically 20-150 keV), the photoelectric effect is the dominant interaction for high-Z elements like iodine. This process involves the absorption of an incident X-ray photon by an inner-shell electron of an iodine atom. The photon's energy is completely transferred to the electron, causing its ejection from the atom as a photoelectron. This absorption event prevents the X-ray photon from reaching the detector, thus contributing to the attenuation of the X-ray beam. The probability of photoelectric absorption is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident photon.

A critical aspect of iodine's X-ray attenuation is its K-edge , which is the binding energy of its innermost (K-shell) electrons, approximately 33.2 keV. When the energy of the incident X-ray photons is just above this K-edge, the probability of photoelectric absorption increases dramatically. This sharp increase in attenuation makes iodine particularly effective as a contrast agent when used with X-ray beams that have a significant portion of their energy spectrum around this K-edge.

Physicochemical Properties of this compound

The efficacy and safety of this compound as a contrast agent are influenced by its physicochemical properties. The commercial formulation, Hexabrix, is a solution containing both this compound and ioxaglate sodium.

PropertyValue (for Hexabrix)Reference
Iodine Concentration320 mg/mL[1][3][5]
Osmolality~600 mOsmol/kg water[1][3][5]
Osmolarity~460 mOsmol/L[1][3][5]
Viscosity at 20°C15.7 cps[1][3][5]
Viscosity at 37°C7.5 cps[1][3][5]
pH6.0 - 7.6[1][3][5]
Molecular Weight (this compound)1464.09 g/mol

Quantitative Data on X-ray Attenuation

The degree of X-ray attenuation is quantified by the mass attenuation coefficient (μ/ρ), which is a measure of how strongly a chemical species absorbs X-ray photons at a specific energy.

Mass Attenuation Coefficient of Iodine

The following table presents the mass attenuation coefficient of pure iodine at various X-ray energies relevant to diagnostic imaging.

X-ray Energy (keV)Mass Attenuation Coefficient (cm²/g)
2018.5
3037.8
33.2 (K-edge)36.3
4025.1
5015.3
6010.1
805.23
1003.32
1501.63

Data sourced from the NIST Standard Reference Database.

CT Attenuation in Hounsfield Units (HU)

In Computed Tomography (CT), X-ray attenuation is measured in Hounsfield Units (HU). The HU scale is a linear transformation of the original linear attenuation coefficient measurement into one in which the radiodensity of distilled water at standard pressure and temperature is defined as 0 HU, while the radiodensity of air is -1000 HU.

The relationship between the concentration of an iodinated contrast agent and the resulting increase in HU is approximately linear. The exact HU value depends on the iodine concentration, the X-ray tube voltage (kVp), and the specific CT scanner and reconstruction algorithm used. Lower kVp settings result in higher HU values for the same iodine concentration due to increased photoelectric absorption at lower photon energies.

The following table provides an illustrative example of the expected CT attenuation for different concentrations of an iodinated contrast agent like Hexabrix at a common clinical kVp setting.

Iodine Concentration (mg/mL)Estimated CT Attenuation (HU) at 120 kVp
0~0 (in water)
2~50
5~125
10~250
15~375

These are estimated values. The exact HU can vary. The linear relationship between iodine concentration and HU is well-established.

Experimental Protocols for Measuring X-ray Attenuation

The X-ray attenuation properties of iodinated contrast agents like this compound are typically evaluated in vitro using phantoms.

In Vitro Measurement of CT Attenuation using a Phantom

Objective: To determine the relationship between the concentration of this compound and the corresponding CT attenuation in Hounsfield Units (HU) at different X-ray tube voltages (kVp).

Materials:

  • CT scanner

  • Water-equivalent phantom (e.g., a cylindrical acrylic phantom) with multiple wells or inserts.

  • This compound solution (e.g., Hexabrix) of known iodine concentration.

  • Distilled water or saline for dilutions.

  • Calibrated pipettes and volumetric flasks.

Methodology:

  • Preparation of Contrast Agent Dilutions:

    • Prepare a series of dilutions of the this compound solution with distilled water or saline to achieve a range of iodine concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20 mg I/mL).

    • Accurately measure and record the final iodine concentration of each dilution.

  • Phantom Preparation:

    • Fill the wells or inserts of the phantom with the prepared dilutions. One well should be filled with the diluent only (0 mg I/mL) to serve as a baseline.

    • Ensure there are no air bubbles in the wells.

  • CT Image Acquisition:

    • Place the phantom on the CT scanner table and perform a scout scan to define the scan range.

    • Acquire axial CT scans of the phantom at different clinically relevant X-ray tube voltages (e.g., 80, 100, 120, 140 kVp).

    • Maintain consistent scan parameters (e.g., tube current-time product (mAs), slice thickness, reconstruction kernel) for all acquisitions to ensure comparability.

  • Data Analysis:

    • On the reconstructed CT images, draw a region of interest (ROI) within each well containing a contrast agent dilution. The ROI should be placed centrally to avoid edge artifacts.

    • Measure the mean and standard deviation of the HU values within each ROI for all scanned kVp settings.

    • Plot the mean HU value as a function of the iodine concentration for each kVp setting.

    • Perform a linear regression analysis to determine the relationship (slope and intercept) between iodine concentration and HU for each kVp.

Visualizations

Chemical Structures

G cluster_ioxaglate Ioxaglic Acid cluster_meglumine Meglumine ioxaglate ioxaglate meglumine meglumine

Caption: Chemical structures of Ioxaglic Acid and Meglumine.

Mechanism of Photoelectric Absorption

G cluster_process Photoelectric Effect in an Iodine Atom X-ray_Photon Incident X-ray Photon (Energy > 33.2 keV) Iodine_Atom Iodine Atom (Z=53) in Biological Tissue X-ray_Photon->Iodine_Atom Interaction Photoelectron Ejected Photoelectron Iodine_Atom->Photoelectron Electron Ejection Absorbed_Photon X-ray Photon Absorbed (No signal at detector) Iodine_Atom->Absorbed_Photon Results in

Caption: Photoelectric absorption of an X-ray photon by an iodine atom.

Experimental Workflow for CT Attenuation Measurement

G cluster_workflow In Vitro CT Attenuation Measurement Workflow A Prepare Ioxaglate Meglumine Dilutions B Fill Phantom Wells A->B C Acquire CT Scans at multiple kVp B->C D Reconstruct Images C->D E Measure HU in ROIs D->E F Plot HU vs. Concentration E->F G Linear Regression Analysis F->G

Caption: Workflow for in vitro measurement of CT attenuation.

Conclusion

The mechanism of X-ray attenuation by this compound in biological tissues is a direct consequence of the high atomic number of its constituent iodine atoms, which leads to efficient photoelectric absorption of X-ray photons. This fundamental physical principle, combined with its favorable physicochemical properties, has established this compound as an effective contrast agent for enhancing the diagnostic quality of X-ray-based medical imaging. The quantitative relationship between iodine concentration and CT attenuation, as measured in Hounsfield Units, is linear and can be precisely characterized through standardized in vitro experimental protocols. This guide provides the foundational knowledge for researchers and professionals working with and developing iodinated contrast media.

References

In Vitro Analysis of Ioxaglate Meglumine's Effects on Endothelial Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of ioxaglate meglumine (B1676163), an ionic, low-osmolality iodinated contrast medium, on endothelial cell cultures. The document summarizes key quantitative data on cytotoxicity and apoptosis, details experimental protocols for relevant assays, and explores the potential signaling pathways involved in ioxaglate-induced endothelial cell responses. This guide is intended to be a comprehensive resource for researchers investigating the vascular effects of contrast media.

Introduction

Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in maintaining vascular homeostasis. The administration of iodinated contrast media, such as ioxaglate meglumine, is a common practice in various diagnostic and interventional imaging procedures. However, these agents are not without potential side effects, including endothelial dysfunction. Understanding the direct effects of this compound on endothelial cells at a cellular and molecular level is crucial for assessing its safety profile and for the development of strategies to mitigate potential adverse events. This guide synthesizes available in vitro data to provide a detailed overview of this compound's impact on endothelial cell cultures.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on endothelial cell viability and morphology.

Table 1: Cytotoxicity of this compound on Endothelial Cells

Cell TypeAssay MethodIoxaglate Concentration (as mg Iodine/mL)Exposure TimeObserved EffectReference
Human Microvascular Endothelial CellsLDH Release Assay15060 minutes20% increase in LDH release[1]
Human Umbilical Vein Endothelial Cells (HUVECs)51Cr-Release TestNot specified24 hoursDose-dependent increase in cell death[2]

Table 2: Morphological Changes Induced by Ioxaglate in Endothelial Cells

Cell TypeIoxaglate Concentration (as mg Iodine/mL)Exposure TimeObserved Morphological ChangesReference
Human Microvascular Endothelial Cells100 - 15010, 30, 60 minutesConcentration- and time-dependent shrinkage and loss of cell tip (affecting 20%-80% of cells)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro effects of this compound on endothelial cells.

Endothelial Cell Culture
  • Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

  • Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors and 2% to 5% fetal bovine serum.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is typically changed every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and re-plated at a lower density.

Cytotoxicity Assays

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 1, 4, or 24 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt (INT). LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces INT to a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Maximum LDH release is determined by lysing a set of control cells with a lysis buffer.

    • Spontaneous LDH release is measured from untreated control cells.

    • Percent cytotoxicity is calculated as: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

This is a radioactive method to measure cytotoxicity.

  • Cell Labeling: Pre-incubate endothelial cells with Na2(51Cr)O4 to label the cytoplasm.

  • Treatment: Expose the labeled cells to different concentrations of this compound.

  • Sample Collection: After the desired incubation period, collect the culture supernatant.

  • Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Cytotoxicity: Compare the 51Cr release in treated cells to the spontaneous release from untreated cells and the maximum release from lysed cells.

Apoptosis Assays

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.

  • Cell Lysis: After treatment with this compound, lyse the endothelial cells to release their contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

  • Measurement: Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent molecule. Measure the fluorescence using a fluorometer.

  • Data Analysis: Express the results as a fold change in caspase-3 activity compared to untreated control cells.

Signaling Pathways and Molecular Mechanisms

While direct studies on the specific signaling pathways activated by this compound in endothelial cells are limited, the observed effects of cytotoxicity and apoptosis suggest the involvement of common stress-response pathways. The following sections describe these pathways and their potential role in mediating the effects of this compound, based on the broader understanding of endothelial cell biology.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a general workflow for investigating the impact of this compound on endothelial cell signaling.

Experimental_Workflow Experimental Workflow for Signaling Pathway Analysis cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Analysis HUVEC Endothelial Cell Culture (e.g., HUVECs) Treatment Treat with this compound (various concentrations and time points) HUVEC->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate ROS ROS Measurement (e.g., DCF-DA assay) Treatment->ROS Caspase Caspase Activity Assay Treatment->Caspase LDH LDH Release Assay Treatment->LDH WB Western Blot Analysis (for protein phosphorylation) Lysate->WB a a WB->a b b ROS->b Quantify ROS levels c c Caspase->c Measure Caspase-3/7 activity d d LDH->d Determine cytotoxicity

Caption: A general experimental workflow to investigate the effects of this compound on endothelial cell signaling pathways.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The generation of reactive oxygen species (ROS) is a common cellular response to various stressors and can lead to oxidative stress, a condition that damages cellular components and can trigger apoptosis.

  • Potential Mechanism: this compound, due to its chemical properties and hyperosmolality, may induce an increase in intracellular ROS production in endothelial cells.

  • Downstream Effects: Elevated ROS can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), where eNOS produces superoxide (B77818) instead of the protective nitric oxide (NO). This further exacerbates oxidative stress and impairs endothelial function.

The following diagram illustrates the potential pathway of ROS-induced endothelial dysfunction.

ROS_Pathway Potential ROS-Mediated Endothelial Dysfunction Ioxaglate This compound ROS Increased Intracellular ROS Ioxaglate->ROS eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling Superoxide Superoxide (O2-) Production eNOS_uncoupling->Superoxide NO_decrease Decreased NO Bioavailability eNOS_uncoupling->NO_decrease Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Endo_Dysfunction Endothelial Dysfunction NO_decrease->Endo_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Endo_Dysfunction MAPK_Pathway Hypothetical MAPK Signaling Cascade Ioxaglate This compound Stress Cellular Stress (e.g., Osmotic, Oxidative) Ioxaglate->Stress p38 p38 MAPK Phosphorylation Stress->p38 JNK JNK Phosphorylation Stress->JNK ERK ERK1/2 Phosphorylation Stress->ERK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation ERK->Apoptosis Context-dependent ERK->Inflammation Context-dependent NFkB_Pathway Classical NF-κB Activation Pathway Ioxaglate This compound Stress Cellular Stress Ioxaglate->Stress IKK IKK Activation Stress->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_Nuc NF-κB Nuclear Translocation IkBa_D->NFkB_Nuc Gene_Tx Gene Transcription (Pro-inflammatory mediators) NFkB_Nuc->Gene_Tx PKC_Pathway Potential PKC-Mediated Signaling Ioxaglate This compound PKC_Activation PKC Activation Ioxaglate->PKC_Activation eNOS_Inhibition eNOS Inhibition (via phosphorylation) PKC_Activation->eNOS_Inhibition NO_decrease Decreased NO Production eNOS_Inhibition->NO_decrease Endo_Dysfunction Endothelial Dysfunction NO_decrease->Endo_Dysfunction

References

An In-depth Technical Guide to Ioxaglic Acid: Molecular Structure, Chemical Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid is a low-osmolarity, ionic, dimeric, iodinated radiocontrast agent.[1][2] It is utilized in various diagnostic imaging procedures, such as angiography, to enhance the visibility of internal structures to X-rays. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and analytical methodologies related to ioxaglic acid.

Molecular Structure and Chemical Formula

Ioxaglic acid is a complex organic molecule containing six iodine atoms, which are responsible for its radiopaque properties. The presence of these iodine atoms significantly increases the molecule's ability to attenuate X-rays, thereby producing contrast in medical imaging.

Chemical Name: 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

Chemical Formula: C₂₄H₂₁I₆N₅O₈[3]

Molecular Weight: 1268.88 g/mol [3]

Structural Representation:

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of ioxaglic acid are crucial for its function as a contrast agent. Its low osmolality compared to earlier high-osmolarity agents results in a better safety profile and patient tolerance.[2][4]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₂₄H₂₁I₆N₅O₈[3]
Molecular Weight 1268.88 g/mol [3]
CAS Registry Number 59017-64-0[3]
Osmolality (at 37 °C) 600 mOsm/kg water[2]
Protein Binding 14%[2]
Distribution Half-life (α-phase) 12 minutes (range: 4-17 minutes)[2]
Elimination Half-life (β-phase) 92 minutes (range: 61-140 minutes)[2]
Peak Plasma Concentration 2.1 mg/mL (1.8-2.8 mg/mL)[1]
Time to Peak Plasma Concentration 2 minutes (1-3 minutes)[1]
Excretion Primarily unchanged via kidneys[2]

Experimental Protocols

Synthesis of Ioxaglic Acid (General Approach)

Detailed, step-by-step synthesis protocols for ioxaglic acid are proprietary and typically found in patent literature. The general synthetic strategy involves the multi-step modification of a tri-iodinated benzene (B151609) ring core. A plausible, generalized synthetic route based on related compounds described in patents is as follows:

  • Starting Material: The synthesis likely begins with a substituted nitrobenzoic acid derivative.

  • Amidation and Reduction: The carboxylic acid groups are converted to amides, and the nitro group is reduced to an amine.

  • Iodination: The aromatic ring is subjected to iodination to introduce the three iodine atoms. This is a critical step for the compound's radiopaque properties.

  • Acylation and Coupling: The amino group is acylated, and further chemical modifications are made to build the dimeric structure by coupling two substituted tri-iodinated phenyl rings. This involves forming amide linkages.

  • Purification: The final product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards.

Note: This is a generalized description and not a detailed experimental protocol. The actual synthesis involves multiple complex steps with specific reagents and reaction conditions.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of ioxaglic acid in pharmaceutical formulations and biological samples. A general HPLC method for the analysis of similar iodinated contrast agents is outlined below.

Objective: To determine the purity and concentration of ioxaglic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Ioxaglic acid reference standard

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Approximately 240 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of ioxaglic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the ioxaglic acid formulation or extract the biological sample to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ioxaglic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

Mechanism of Action of Ioxaglic Acid

The following diagram illustrates the fundamental principle of how ioxaglic acid functions as a contrast agent.

cluster_0 X-ray Source cluster_2 X-ray Detector Xray X-ray Beam Tissue Soft Tissue (Low Attenuation) Xray->Tissue Partial Absorption Vessel Blood Vessel with Ioxaglic Acid (High Attenuation) Xray->Vessel High Absorption Detector Image Receptor Tissue->Detector Signal Vessel->Detector Reduced Signal

Caption: Mechanism of X-ray contrast enhancement by ioxaglic acid.

Pharmacokinetic Workflow of Ioxaglic Acid

This diagram outlines the key pharmacokinetic processes of ioxaglic acid in the body.

Admin Intravascular Administration Distribution Distribution in Extracellular Fluid (Protein Binding: 14%) Admin->Distribution Rapid Distribution (t½α = 12 min) Kidneys Renal Filtration (Primary Route) Distribution->Kidneys AltExcretion Alternative Excretion (Bile, Saliva, Sweat) in Renal Impairment Distribution->AltExcretion Excretion Excretion in Urine (Unchanged) Kidneys->Excretion Elimination (t½β = 92 min)

Caption: Pharmacokinetic pathway of ioxaglic acid from administration to excretion.

References

Pharmacokinetics and Biodistribution of Ioxaglate Meglumine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of ioxaglate meglumine (B1676163), a low-osmolality, ionic, dimeric iodinated contrast agent, in preclinical models. The information presented herein is intended to support research, scientific investigation, and drug development activities by summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes.

Introduction

Ioxaglate meglumine, a component of the contrast medium Hexabrix, is widely used in diagnostic imaging procedures to enhance the visibility of vascular structures and organs. Understanding its behavior in preclinical models is crucial for predicting its pharmacokinetics, safety profile, and efficacy in humans. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile characterized by a two-compartment model, involving a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[1] Following intravenous administration, it is rapidly distributed into the extracellular fluid.

Key Pharmacokinetic Parameters in a Canine Model:

ParameterValueReference
Model Bicompartmental[2]
Distribution Phase Rapid diffusion from plasma into tissue (interstitium)[2]
Elimination Phase Slow urinary excretion[2]

Note: Specific half-life values for the alpha and beta phases in dogs were not available in the searched literature, but the biphasic nature was confirmed.

Biodistribution

The distribution of this compound is primarily confined to the vascular and interstitial spaces. It does not significantly cross the blood-brain barrier in normal tissue. The primary route of excretion is via the kidneys, with biliary excretion playing a more substantial role in species like rats.[1] Studies in pregnant mice have indicated that ioxaglate can cross the placental barrier.[1]

Quantitative Biodistribution Data in a Rat Model

A study in rats using ¹²⁵I-labeled ioxaglate administered at a dose of 500 mgI/kg provides insights into its tissue distribution. While a complete dataset was not available in the reviewed literature, the study involved the analysis of blood and 14 other tissues at time intervals of 0, 15, 40, 120, and 300 seconds post-injection.[3] The key finding was that dilution of the contrast medium did not lead to lower iodine tissue concentrations.[3]

To provide a representative overview of iodinated contrast agent biodistribution, the following table summarizes data for iobitridol (B1672014), another nonionic, low-osmolality contrast medium, in rats, which is expected to have a similar distribution pattern to ioxaglate.

Table 1: Representative Biodistribution of a Low-Osmolality Iodinated Contrast Agent (Iobitridol) in Rats (% Injected Dose per Gram of Tissue - %ID/g)

Organ10 minutes post-injection1 hour post-injection4 hours post-injection24 hours post-injection
Blood1.5 ± 0.30.2 ± 0.10.05 ± 0.01< 0.01
Kidneys15.2 ± 2.53.1 ± 0.80.5 ± 0.10.02 ± 0.01
Liver0.8 ± 0.20.3 ± 0.10.1 ± 0.03< 0.01
Spleen0.5 ± 0.10.2 ± 0.050.04 ± 0.01< 0.01
Lungs1.2 ± 0.30.3 ± 0.10.1 ± 0.02< 0.01
Heart1.0 ± 0.20.2 ± 0.050.05 ± 0.01< 0.01
Muscle0.4 ± 0.10.1 ± 0.03< 0.01< 0.01
Brain< 0.01< 0.01< 0.01< 0.01
Skin2.5 ± 0.51.0 ± 0.20.3 ± 0.10.05 ± 0.01

Source: Adapted from a study on the whole-body quantitative autoradiographic biodistribution of iobitridol in rats.[4] It is important to note that this data is for iobitridol and serves as a representative example due to the lack of a complete dataset for this compound.

Experimental Protocols

The following sections detail generalized methodologies for conducting pharmacokinetic and biodistribution studies of iodinated contrast agents like this compound in preclinical models.

Animal Models

Commonly used preclinical models for pharmacokinetic and biodistribution studies of contrast agents include rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle).[2][3] The choice of model depends on the specific research question and desired translational relevance.

Administration of this compound

For intravenous administration in rats, the lateral tail vein is a common injection site.[5] In dogs, the cephalic or saphenous veins are typically used. Anesthesia, such as with ether or a ketamine/xylazine cocktail, is often employed to immobilize the animal during administration and imaging procedures.[6]

Biodistribution Study Protocol

A typical biodistribution study involves the intravenous injection of radiolabeled this compound (e.g., with ¹²⁵I or ¹³¹I).[3]

Workflow for a Preclinical Biodistribution Study:

Biodistribution_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Radiolabeling Radiolabel Ioxaglate (e.g., with ¹²⁵I) Animal_Model->Radiolabeling Dose_Prep Prepare Dosing Solution Radiolabeling->Dose_Prep Anesthesia Anesthetize Animal Dose_Prep->Anesthesia Injection Intravenous Injection Anesthesia->Injection Time_Points Sacrifice at Predetermined Time Points Injection->Time_Points Tissue_Harvest Harvest Organs and Tissues Time_Points->Tissue_Harvest Blood_Collection Collect Blood Sample Time_Points->Blood_Collection Weighing Weigh Tissues Tissue_Harvest->Weighing Counting Measure Radioactivity (Gamma Counter) Blood_Collection->Counting Weighing->Counting Calculation Calculate %ID/g Counting->Calculation

Experimental workflow for a typical preclinical biodistribution study.

Detailed Steps:

  • Animal Preparation: Healthy animals of a specific strain, sex, and weight range are used.[5] They are typically housed in a controlled environment.

  • Dose Administration: A precise volume of the radiolabeled this compound solution is injected intravenously.[5]

  • Sample Collection: At designated time points post-injection, animals are euthanized. Blood is collected via cardiac puncture. Organs of interest (e.g., kidneys, liver, spleen, lungs, heart, brain, muscle, skin) are dissected, rinsed, blotted dry, and weighed.[5][6]

  • Radioactivity Measurement: The radioactivity in each tissue sample and in an aliquot of the injected dose is measured using a gamma counter.[6]

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Quantification Methodology

The concentration of ioxaglate in biological samples can be determined by measuring the radioactivity of the incorporated radionuclide (e.g., ¹²⁵I).[3] High-performance liquid chromatography (HPLC) can also be used for the quantification of non-radiolabeled ioxaglate.

Excretion Pathway

The primary route of excretion for this compound is through the kidneys, with the compound being eliminated largely unchanged in the urine.[1] In rats, biliary excretion accounts for a significant portion (up to 30%) of elimination.[1] This alternative excretory pathway becomes more prominent in cases of renal impairment.

Logical Flow of this compound Excretion:

Excretion_Pathway cluster_body In the Body cluster_excretion Excretion Routes IV_Admin Intravenous Administration Circulation Systemic Circulation IV_Admin->Circulation Distribution Distribution to Extracellular Fluid Circulation->Distribution Kidneys Kidneys (Primary) Distribution->Kidneys Renal Clearance Liver Liver (Secondary, especially in rats) Distribution->Liver Hepatic Clearance Urine Excretion in Urine (Unchanged) Kidneys->Urine Bile Excretion in Bile Liver->Bile

Primary and secondary excretion pathways of this compound.

Conclusion

This compound is a well-characterized contrast agent with a predictable pharmacokinetic and biodistribution profile in preclinical models. Its rapid distribution to the extracellular fluid and subsequent renal excretion make it an effective tool for diagnostic imaging. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals involved in the development and application of iodinated contrast media. Further studies providing more detailed, quantitative biodistribution data across a wider range of preclinical models would be beneficial for refining pharmacokinetic models and enhancing the translational value of preclinical research.

References

Understanding the Osmolality of Ioxaglate Meglumine Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the osmolality of ioxaglate meglumine (B1676163) solutions, a critical parameter for researchers and drug development professionals working with this low-osmolality iodinated contrast medium. Understanding and accurately measuring the osmolality of these solutions is paramount for ensuring the validity of experimental results and for predicting in vivo physiological responses. This document outlines the core principles of osmolality, presents available data on ioxaglate meglumine solutions, details experimental protocols for measurement, and illustrates relevant concepts through diagrams.

Core Concepts: Osmolality and Its Significance

Osmolality is a measure of the solute concentration in a solution, expressed as osmoles of solute per kilogram of solvent (Osm/kg). In the context of iodinated contrast media like this compound, osmolality is a key physicochemical property that influences a range of biological effects, including patient comfort during administration and the potential for adverse reactions. Ioxaglate is an ionic, low-osmolality contrast agent, meaning it has a lower concentration of osmotically active particles compared to high-osmolality contrast media at equivalent iodine concentrations. This characteristic is associated with a reduced incidence of pain, heat sensation, and other osmolality-related adverse effects.

Quantitative Data on this compound Solutions

The most common commercially available formulation of this compound is in combination with ioxaglate sodium, under the trade name Hexabrix®. The osmolality of these solutions is dependent on their concentration. Below is a summary of the available quantitative data.

Solution (Trade Name)Iodine Concentration (mg I/mL)This compound Concentration (mg/mL)Ioxaglate Sodium Concentration (mg/mL)Osmolality (mOsm/kg H₂O)
Hexabrix® 320320393196~600[1][2]
Hexabrix® 200200246123356
Hexabrix® 320 (1:1 Dilution)160~196.5~98Isotonic (~290)
Hexabrix® 320 (20% w/v I Dilution)200~245.6~122.5Not specified

Note: The 1:1 dilution of Hexabrix® 320 with Sterile Water for Injection is described as isotonic. The 20% w/v iodine dilution is prepared by diluting each milliliter of Hexabrix® 320 with 0.6 milliliters of a selected diluent (e.g., normal saline, 5% Dextrose in water, or Water for Injection)[1]. The exact osmolality of this dilution will depend on the osmolality of the diluent used.

Experimental Protocols for Osmolality Measurement

The accurate determination of the osmolality of this compound solutions is crucial for research and quality control. The two most common methods for measuring osmolality are freezing point depression osmometry and vapor pressure osmometry. Due to the viscous nature of concentrated contrast media solutions, freezing point osmometry is often the preferred method as it can be less affected by high viscosity compared to vapor pressure osmometry.

Detailed Methodology: Freezing Point Depression Osmometry

This protocol provides a general procedure for measuring the osmolality of this compound solutions using a freezing point depression osmometer. Researchers should always refer to the specific operating manual of their instrument.

I. Principle:

The freezing point of a solvent is depressed in proportion to the concentration of dissolved solutes. A freezing point osmometer measures this depression to determine the osmolality of the solution.

II. Materials and Equipment:

  • Freezing point osmometer

  • This compound solution (sample)

  • Osmolality standards (e.g., 100, 500, 1000 mOsm/kg)

  • Deionized water (for cleaning)

  • Sample tubes compatible with the osmometer

  • Pipettes for accurate sample handling

III. Experimental Procedure:

  • Instrument Calibration:

    • Turn on the osmometer and allow it to stabilize according to the manufacturer's instructions.

    • Perform a two- or three-point calibration using standard solutions that bracket the expected osmolality of the this compound sample. For Hexabrix® 320, standards of 500 mOsm/kg and 700 mOsm/kg would be appropriate.

    • Follow the instrument's prompts to measure each standard and confirm that the readings are within the acceptable range specified by the manufacturer.

  • Sample Preparation:

    • Ensure the this compound solution is at room temperature and well-mixed.

    • If preparing dilutions, use a calibrated pipette to accurately mix the this compound solution with the desired diluent (e.g., sterile water, saline). Record the dilution factor.

  • Sample Measurement:

    • Pipette the required volume of the this compound sample into a clean sample tube. The sample volume is typically small (microliters), so precise pipetting is essential.

    • Place the sample tube into the osmometer's measurement chamber.

    • Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion released will bring the sample to its freezing point, which is measured by a thermistor.

    • The instrument will automatically convert the freezing point depression to an osmolality value and display the result.

  • Data Recording and Analysis:

    • Record the osmolality reading.

    • For viscous samples, it is advisable to perform multiple readings for each sample to ensure reproducibility.

    • If a diluted sample was measured, multiply the result by the dilution factor to obtain the osmolality of the original solution.

  • Cleaning:

    • Clean the instrument's probe and sample holder with deionized water between each measurement to prevent cross-contamination, following the manufacturer's guidelines.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Osmolality_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement start Start instrument_prep Instrument Warm-up & Stabilization start->instrument_prep calibration Two/Three-Point Calibration with Standards instrument_prep->calibration sample_prep Sample Preparation (Dilution if necessary) calibration->sample_prep load_sample Load Sample into Osmometer sample_prep->load_sample initiate_measurement Initiate Freezing & Measurement Cycle load_sample->initiate_measurement read_result Record Osmolality (mOsm/kg) initiate_measurement->read_result repeat_measurement Repeat for Reproducibility read_result->repeat_measurement repeat_measurement->load_sample No calculate_osmolality Calculate Osmolality of Original Sample (if diluted) repeat_measurement->calculate_osmolality Yes clean_instrument Clean Instrument Probe & Holder calculate_osmolality->clean_instrument end End clean_instrument->end

Caption: Experimental workflow for determining the osmolality of this compound solutions.

Signaling Pathways

Hypertonic solutions, such as concentrated this compound, can induce cellular stress by drawing water out of cells, leading to cell shrinkage and the activation of various signaling pathways. While specific pathways for this compound have not been extensively detailed, the general cellular response to hyperosmotic stress is well-characterized and is likely relevant.

Hyperosmotic_Stress_Signaling hyperosmotic_stress Hyperosmotic Stress (e.g., this compound Solution) cell_shrinkage Cell Shrinkage hyperosmotic_stress->cell_shrinkage mapk_pathway MAP Kinase Pathways (p38, JNK, ERK) cell_shrinkage->mapk_pathway ion_transport Activation of Ion Transporters cell_shrinkage->ion_transport gene_expression Altered Gene Expression mapk_pathway->gene_expression protein_synthesis Inhibition of Protein Synthesis mapk_pathway->protein_synthesis apoptosis Apoptosis (Programmed Cell Death) gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest rvi Regulatory Volume Increase (RVI) ion_transport->rvi

Caption: Generalized signaling pathways activated by hyperosmotic stress.

This technical guide provides a foundational understanding of the osmolality of this compound solutions for research purposes. By utilizing the provided data, adhering to the detailed experimental protocols, and understanding the potential cellular responses, researchers can ensure the accuracy and relevance of their work in the fields of drug development and biomedical research.

References

The Balancing Act: Unpacking the Roles of Meglumine and Sodium Salts in Ioxaglate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ioxaglate, a low-osmolar ionic radiographic contrast medium, has long been a subject of interest in diagnostic imaging. Its formulation as a balanced salt solution of meglumine (B1676163) and sodium ioxaglate is critical to its physicochemical properties and clinical performance. This technical guide delves into the core roles of meglumine and sodium salts in ioxaglate formulations, providing a comprehensive overview of their impact on key parameters, detailed experimental methodologies for their evaluation, and an exploration of the underlying cellular and signaling pathways.

The Pivotal Influence of Meglumine and Sodium on Physicochemical Properties

The ratio of meglumine to sodium salts in ioxaglate formulations, such as the well-known Hexabrix, is not arbitrary. It is a carefully calibrated balance designed to optimize viscosity, osmolality, and iodine concentration, all of which are critical for both diagnostic efficacy and patient tolerance.

Viscosity: A Double-Edged Sword

Viscosity, a measure of a fluid's resistance to flow, is a crucial factor in the administration of contrast media. Lower viscosity allows for easier injection and faster delivery, particularly through small-caliber catheters. However, excessively low viscosity can lead to rapid dilution in the bloodstream, potentially compromising image quality.

The combination of the larger meglumine cation and the smaller sodium cation allows for a formulation that achieves a desirable viscosity profile. The presence of meglumine tends to increase viscosity more than sodium at equivalent iodine concentrations. Therefore, by adjusting the meglumine-to-sodium ratio, manufacturers can fine-tune the viscosity to meet the specific requirements of different imaging procedures. For instance, Hexabrix 320, with a higher concentration of ioxaglate salts, exhibits a higher viscosity than Hexabrix 200.

Osmolality: Minimizing Physiological Disruption

Osmolality, the concentration of solute particles in a solution, is a primary determinant of the physiological effects of contrast media. High-osmolality contrast media (HOCM) can cause a significant shift of fluid from the extravascular to the intravascular space, leading to hemodynamic changes and patient discomfort. Ioxaglate is classified as a low-osmolality contrast medium (LOCM), a key advantage that reduces the incidence of adverse effects.

The dimeric structure of ioxaglic acid, providing six iodine atoms for every two dissociated ions, inherently contributes to its lower osmolality compared to monomeric ionic agents. The choice of cations—meglumine and sodium—further modulates this property. While both contribute to the overall osmolality, the use of the larger, less osmotically active meglumine cation helps to maintain a lower osmolality than a purely sodium-based formulation at the same iodine concentration. The osmolality of Hexabrix 320 is approximately 600 mOsm/kg, significantly lower than that of HOCM.[1][2]

Data Presentation: Physicochemical Properties of Ioxaglate Formulations

The following tables summarize the key quantitative data for two common ioxaglate formulations, Hexabrix 320 and Hexabrix 200.

PropertyHexabrix 320Hexabrix 200Source
Composition
Ioxaglate Meglumine393 mg/mL246 mg/mL
Ioxaglate Sodium196 mg/mL123 mg/mL
Iodine Concentration320 mg/mL200 mg/mL
Sodium Concentration3.48 mg/mL (0.15 mEq/mL)2.2 mg/mL (0.095 mEq/mL)[1]
Physicochemical Properties
Osmolality (mOsm/kg water)~600356[1]
Viscosity (cps) at 25°C14.73.5
Viscosity (cps) at 37°C8.9 (or 7.5)2.5[1]
pH6.0 - 7.66.0 - 7.6[1]

Experimental Protocols for Core Evaluation

To ensure the reproducibility and comparability of data in the development and assessment of ioxaglate formulations, standardized experimental protocols are essential. This section outlines detailed methodologies for key experiments.

Viscosity Measurement using a Rotational Viscometer

Objective: To determine the dynamic viscosity of ioxaglate formulations at different temperatures.

Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle and guard leg, calibrated thermometer.

Procedure:

  • Instrument Setup and Calibration:

    • Level the viscometer using the built-in leveling bubble.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For ioxaglate solutions, a low-viscosity spindle is typically used.

    • Calibrate the instrument using a certified viscosity standard of known viscosity at the test temperature.

  • Sample Preparation and Temperature Control:

    • Place a sufficient volume of the ioxaglate formulation into a clean, dry sample container.

    • Immerse the sample container in the temperature-controlled water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Allow the sample to equilibrate to the target temperature for at least 30 minutes. Verify the temperature with a calibrated thermometer.

  • Measurement:

    • Attach the selected spindle to the viscometer and lower it into the center of the sample until the fluid level reaches the immersion mark on the spindle shaft.

    • Attach the guard leg to protect the spindle.

    • Start the viscometer motor at the pre-selected speed.

    • Allow the reading to stabilize, which may take several minutes.

    • Record the viscosity reading in centipoise (cps) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for optimal accuracy.

    • Repeat the measurement at least three times and calculate the average viscosity.

  • Cleaning:

    • Thoroughly clean the spindle and sample container with appropriate solvents (e.g., deionized water) and dry them completely before the next measurement.

Osmolality Determination by Freezing Point Depression

Objective: To measure the osmolality of ioxaglate formulations.

Apparatus: Freezing point osmometer, calibration standards (e.g., 100 and 500 mOsm/kg), and control solutions.

Procedure:

  • Instrument Calibration:

    • Calibrate the osmometer daily using at least two calibration standards that bracket the expected osmolality of the samples.

    • Run a control solution to verify the calibration.

  • Sample Preparation:

    • Ensure the ioxaglate formulation is at room temperature.

    • Pipette the required volume of the sample (typically a few microliters) into a clean sample tube.

  • Measurement:

    • Place the sample tube into the osmometer's measurement chamber.

    • Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion raises the temperature to the freezing point, which is detected by a thermistor.

    • The instrument calculates the osmolality based on the freezing point depression and displays the result in mOsm/kg.

    • Perform measurements in triplicate and calculate the average osmolality.

In Vivo Assessment of Hemodynamic Effects in an Animal Model (Rat)

Objective: To evaluate the acute hemodynamic changes following intravenous administration of ioxaglate formulations.

Apparatus: Anesthetized rat model (e.g., Sprague-Dawley), pressure transducer, data acquisition system, infusion pump, and vital signs monitor.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).

    • Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Baseline Measurement:

    • Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 15-20 minutes.

  • Contrast Medium Administration:

    • Administer a bolus of the ioxaglate formulation intravenously via the jugular vein cannula using an infusion pump at a controlled rate. The dose should be equivalent to a clinical dose on a body weight basis.

  • Post-Injection Monitoring:

    • Continuously record hemodynamic parameters for a specified period post-injection (e.g., 30-60 minutes).

    • Observe the animal for any signs of distress.

  • Data Analysis:

    • Analyze the recorded data to determine the magnitude and duration of changes in blood pressure and heart rate compared to baseline values.

Signaling Pathways and Cellular Effects

The individual components of ioxaglate formulations, meglumine and sodium, are not merely inert counter-ions. They can interact with cellular machinery and influence signaling pathways, which may contribute to both the efficacy and the adverse effect profile of the contrast medium.

The Role of Sodium in Endothelial Cell Signaling

Sodium ions are fundamental to numerous physiological processes, including the maintenance of membrane potential and the transport of molecules across cell membranes.[3] In the context of contrast media administration, the local concentration of sodium in the vasculature can transiently increase. Elevated extracellular sodium has been shown to stimulate inflammatory signaling in endothelial cells.[1] This can lead to the upregulation of adhesion molecules such as VCAM-1 and E-selectin, and the chemoattractant MCP-1, which are involved in leukocyte adhesion and transmigration, key events in inflammation and atherosclerosis.[1] While the transient nature of the sodium increase during a radiographic procedure may not induce chronic effects, it could contribute to acute endothelial activation and inflammatory responses, particularly in susceptible individuals.

Sodium_Signaling elevated_na Elevated Extracellular Sodium (Na+) na_channel Sodium Channels elevated_na->na_channel Increased Influx inflammatory_pathways Inflammatory Signaling Pathways (e.g., NF-κB) na_channel->inflammatory_pathways Activates gene_expression Increased Gene Expression inflammatory_pathways->gene_expression Leads to adhesion_molecules Adhesion Molecules (VCAM-1, E-selectin) gene_expression->adhesion_molecules chemoattractants Chemoattractants (MCP-1) gene_expression->chemoattractants

Sodium Ion Signaling in Endothelial Cells.
Meglumine's Potential Cellular Interactions

Meglumine, or N-methyl-D-glucamine, is an amino sugar derived from sorbitol. While primarily used as an excipient to increase the solubility and stability of drugs, emerging research suggests it may not be biologically inert. Studies have shown that meglumine can have protective effects in models of metabolic syndrome and type II diabetes.[4][5] One identified mechanism is the stimulation of the SNF-related kinase (SNARK), also known as NUAK2. SNARK is involved in regulating glucose uptake in muscle cells and has been linked to cellular stress responses.

While the direct relevance of SNARK activation to the acute administration of ioxaglate is still under investigation, it raises the possibility that meglumine could modulate cellular metabolism and stress responses in the tissues it perfuses. Further research is needed to elucidate the specific signaling pathways affected by meglumine in the context of radiographic contrast media and its potential implications for patient outcomes.

Meglumine_Signaling meglumine Meglumine cell_membrane Cell Membrane snark SNARK (NUAK2) Activation cell_membrane->snark Stimulates metabolic_response Modulation of Metabolic & Stress Responses snark->metabolic_response Leads to glucose_uptake Increased Glucose Uptake metabolic_response->glucose_uptake

Potential Cellular Effects of Meglumine.
Experimental Workflow for In Vitro Endothelial Cell Function Assessment

Objective: To evaluate the impact of ioxaglate formulations and their individual components on endothelial cell viability and function.

Apparatus: Cultured human umbilical vein endothelial cells (HUVECs), cell culture reagents, 24-well plates, lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit, and cell viability assay kit (e.g., MTT or WST-1).

Procedure:

  • Cell Culture:

    • Culture HUVECs in appropriate growth medium until they reach confluence in 24-well plates.

  • Treatment:

    • Prepare solutions of this compound/sodium, this compound alone, and ioxaglate sodium alone at various concentrations in cell culture medium.

    • Remove the growth medium from the cells and replace it with the treatment solutions. Include a control group with fresh medium only.

    • Incubate the cells for different time points (e.g., 1, 4, and 24 hours).

  • LDH Cytotoxicity Assay (to measure membrane damage):

    • At each time point, collect the cell culture supernatant.

    • Lyse the remaining cells to determine the maximum LDH release.

    • Measure the LDH activity in the supernatant and the cell lysate according to the manufacturer's instructions using a microplate reader.

    • Calculate the percentage of cytotoxicity.

  • Cell Viability Assay (to measure metabolic activity):

    • At each time point, add the MTT or WST-1 reagent to the wells and incubate as per the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the control group.

  • Data Analysis:

    • Compare the cytotoxicity and cell viability across the different treatment groups and time points to assess the impact of the ioxaglate salts.

Endothelial_Cell_Workflow start Start: Culture HUVECs to Confluence treatment Treat cells with Ioxaglate Formulations (Meglumine/Sodium, Meglumine alone, Sodium alone) and Controls start->treatment incubation Incubate for various time points (e.g., 1, 4, 24 hours) treatment->incubation assays Perform Cytotoxicity (LDH) and Viability (MTT/WST-1) Assays incubation->assays data_analysis Analyze Data: Compare Cytotoxicity and Viability across groups assays->data_analysis end End: Assess Impact on Endothelial Cell Function data_analysis->end

Workflow for Endothelial Cell Function Assessment.

Conclusion

The formulation of ioxaglate as a mixed meglumine and sodium salt is a sophisticated approach to optimizing the physicochemical properties of this low-osmolar contrast medium. The careful balance between these two cations allows for a favorable viscosity and osmolality profile, which translates to improved patient tolerance and diagnostic utility. While the ioxaglate anion is the primary determinant of radiopacity, the roles of meglumine and sodium extend beyond simple salt formation, with emerging evidence suggesting their involvement in cellular signaling pathways. A deeper understanding of these interactions, facilitated by standardized and detailed experimental protocols, will be crucial for the continued development of safer and more effective contrast agents for diagnostic imaging. Researchers and drug development professionals are encouraged to consider the multifaceted contributions of each component in the formulation to advance the field of radiographic contrast media.

References

Methodological & Application

Application Notes and Protocols for Micro-CT Imaging in Murine Models with Ioxaglate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a non-invasive imaging modality that provides high-resolution, three-dimensional anatomical data, making it an invaluable tool in preclinical research. When combined with a contrast agent, micro-CT can be effectively used for in vivo angiography to visualize and quantify vascular structures. Ioxaglate meglumine (B1676163), a low-osmolality, ionic, iodinated contrast medium, is a suitable agent for such applications. Its formulation, often combined with ioxaglate sodium under the trade name Hexabrix®, offers good radio-opacity for vascular imaging. Due to the rapid renal clearance of small molecule iodinated contrast agents in rodents, imaging protocols must be optimized for swift acquisition post-injection to capture the arterial and early venous phases of enhancement.

These application notes provide a detailed protocol for conducting micro-CT angiography in murine models using ioxaglate meglumine, based on established practices for iodinated contrast agents and available product information.

Data Presentation

Table 1: this compound (Hexabrix® 320) Properties and Recommended Dosing for Murine Models
ParameterValueSource(s)
Commercial NameHexabrix® 320[1][2]
Iodine Concentration320 mg I/mL[1]
Recommended Dosage1.0 - 2.0 mL/kg (equivalent to 320 - 640 mg I/kg)[3]
Injection Volume (for a 25g mouse)25 - 50 µL
Injection RouteIntravenous (tail vein)General Practice
PharmacokineticsRapid renal clearance[1]
Table 2: Suggested Micro-CT Scanner Parameters for Murine Angiography
ParameterSuggested RangeSource(s)
Tube Voltage45 - 90 kVp[4][5]
Tube Current160 - 400 µA[4][5]
Exposure Time per Projection40 - 300 ms
Number of Projections400 - 1000[5]
Voxel Size20 - 125 µm (isotropic)[5][6]
Scan Time< 1 - 5 minutes[4][7]

Note: Optimal scanner parameters will vary depending on the specific micro-CT system, the region of interest, and the desired image resolution. The values presented are a general guideline.

Table 3: Expected Contrast Enhancement Dynamics
Time PointEventExpected OutcomeSource(s)
0 - 30 secondsBolus injectionRapid increase in vascular attenuation[1]
30 - 90 secondsPeak Arterial PhaseMaximum opacification of arteries[1]
90 seconds - 5 minutesVenous and Early Washout PhaseEnhancement of venous structures and beginning of renal clearance[1]
> 5 minutesWashout PhaseRapid decrease in vascular contrast as the agent is cleared by the kidneys[1]

Quantitative Hounsfield Unit (HU) values for specific tissues in murine models using this compound are not widely reported in the literature. Researchers should perform pilot studies to determine the contrast enhancement profile for their specific experimental setup.

Experimental Protocols

I. Animal Preparation
  • Animal Model: This protocol is intended for use with adult mice (e.g., C57BL/6, BALB/c) with body weights in the range of 20-30g.

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent such as isoflurane (B1672236) (1-2% in oxygen). It is crucial to monitor the animal's respiratory rate and maintain body temperature throughout the procedure.

  • Catheterization: Securely place a 27-30 gauge needle connected to a catheter into the lateral tail vein. Ensure the catheter is patent and free of air bubbles.

  • Positioning: Position the anesthetized mouse on the scanner bed, securing it to minimize motion artifacts. The orientation will depend on the specific region of interest.

II. Contrast Agent Administration
  • Contrast Agent: Use a sterile solution of this compound (e.g., Hexabrix® 320, containing 320 mg I/mL).

  • Dosage Calculation: Calculate the required volume of the contrast agent to achieve a dose within the range of 1.0 - 2.0 mL/kg. For a 25g mouse, this corresponds to an injection volume of 25 - 50 µL.

  • Injection: A rapid and consistent bolus injection is critical for achieving high-quality angiograms due to the fast clearance of the agent. The use of an automated injection pump is highly recommended to ensure a controlled and reproducible injection rate.

III. Micro-CT Imaging
  • Timing of Acquisition: The micro-CT scan must be initiated immediately after the start of the contrast agent injection to capture the arterial phase.[1] Dynamic scanning with multiple acquisitions at short intervals (e.g., every 15-30 seconds) can be beneficial for capturing different vascular phases.

  • Scanner Settings: Utilize scanner parameters within the ranges suggested in Table 2. It is advisable to perform pilot scans to optimize the settings for your specific micro-CT system and experimental objectives to maximize the contrast-to-noise ratio.

IV. Image Analysis
  • Image Reconstruction: Reconstruct the acquired projection data to generate a 3D volume. The reconstructed images will typically be in Hounsfield Units (HU), where air is approximately -1000 HU and water is 0 HU.

  • Image Visualization: Utilize 3D visualization software to create maximum intensity projections (MIPs) and volume renderings to visualize the vasculature.

  • Quantitative Analysis: For quantitative assessment, draw regions of interest (ROIs) on specific vessels (e.g., aorta, carotid arteries) to measure the contrast enhancement in Hounsfield Units over time.[5] Software tools can also be used to quantify vessel diameter, branching, and other vascular parameters.

Visualization

experimental_workflow cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis anesthesia Anesthesia catheterization Tail Vein Catheterization anesthesia->catheterization positioning Positioning in Micro-CT catheterization->positioning injection Bolus Injection positioning->injection dose_calc Dosage Calculation (1.0-2.0 mL/kg) dose_calc->injection scan_init Immediate Scan Initiation injection->scan_init dynamic_scan Dynamic Acquisition scan_init->dynamic_scan reconstruction 3D Reconstruction dynamic_scan->reconstruction visualization Visualization (MIP, Volume Rendering) reconstruction->visualization quantification Quantitative Analysis (HU) visualization->quantification

Caption: Experimental workflow for in vivo micro-CT angiography using this compound.

logical_relationship contrast_props Contrast Properties (this compound) image_quality High-Quality Angiograms contrast_props->image_quality animal_model Murine Model (e.g., C57BL/6) animal_model->image_quality scanner_params Micro-CT Parameters scanner_params->image_quality quantitative_data Quantitative Vascular Data image_quality->quantitative_data

Caption: Relationship between experimental factors and outcomes in micro-CT angiography.

References

Standard Operating Procedure for Ioxaglate Meglumine Administration in Rat Angiography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the administration of ioxaglate meglumine (B1676163) (in a combined formulation with ioxaglate sodium, commonly known as Hexabrix) for angiographic studies in rats. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe, effective, and reproducible angiographic imaging in a laboratory setting.

Introduction

Angiography in rat models is a crucial imaging technique for visualizing the vascular system, assessing vessel patency, and investigating the effects of novel therapeutics on the vasculature. Ioxaglate meglumine is a low-osmolality, ionic, iodinated contrast medium that provides excellent opacification of blood vessels for X-ray-based imaging.[1] This document outlines the necessary materials, equipment, and a step-by-step protocol for the successful administration of this compound in rat angiography.

Materials and Equipment

Contrast Media and Reagents
  • This compound and ioxaglate sodium injection (e.g., Hexabrix 320, providing 320 mg of organically bound iodine per mL).[2][3][4]

  • Sterile 0.9% saline solution for flushing.

  • Heparinized saline (10-100 U/mL) for catheter patency.

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Analgesic agent for post-procedural care.

  • Betadine or other surgical scrub.

  • Sterile gauze and drapes.

Equipment
  • Angiography imaging system (e.g., digital subtraction angiography (DSA) system).

  • Surgical board with temperature control.

  • Surgical microscope or loupes.

  • Microsurgical instrument kit (forceps, scissors, needle holders, vessel dilators).

  • Catheters (e.g., 2Fr or 3Fr for femoral or carotid artery).[5]

  • Guidewires (if necessary).

  • Infusion pump.

  • Syringes (various sizes).

  • Suture material (e.g., 4-0 to 6-0 silk).

  • Animal scale.

  • Clippers for hair removal.

  • Monitoring equipment (ECG, respiratory rate, temperature).

Pre-Procedural Preparations

Animal Preparation
  • Fasting: Fast the rat for 4-6 hours prior to the procedure to reduce the risk of aspiration, while allowing free access to water.

  • Weighing: Accurately weigh the animal on the day of the procedure to calculate the correct dosage of anesthetic and contrast medium.

  • Anesthesia: Anesthetize the rat using an approved institutional protocol. Monitor the depth of anesthesia throughout the procedure.

  • Hair Removal and Surgical Site Preparation: Shave the fur from the surgical site (e.g., inguinal region for femoral access, ventral neck for carotid access). Cleanse the area with a surgical scrub like Betadine, followed by 70% ethanol, repeating this process three times.

  • Positioning: Place the rat on a heated surgical board in a supine position and secure the limbs. Maintain the animal's body temperature between 36.5°C and 37.5°C.

This compound Preparation
  • Warming: Gently warm the this compound solution to body temperature (approximately 37°C) to reduce its viscosity and minimize the risk of adverse reactions.[2]

  • Dosage Calculation: The recommended dosage of this compound for rat angiography is based on the iodine concentration. A general guideline is to use a dose that provides adequate vessel opacification while remaining well below the toxic dose. The intravenous LD50 of Hexabrix in rats is greater than 8 g/kg of iodine.[2][3] A starting dose of 1.5 mL/kg of Hexabrix 320 (equivalent to 480 mg Iodine/kg) is recommended. This can be adjusted based on the specific requirements of the study and the imaging modality.

Experimental Protocols

Surgical Catheterization

Two common approaches for arterial access in rats are the femoral artery and the common carotid artery. The choice of vessel depends on the target area for imaging.

  • Make a small incision in the inguinal region to expose the femoral artery and vein.[6][7][8]

  • Carefully dissect the femoral artery from the surrounding connective tissue and the femoral nerve.

  • Place ligatures proximally and distally to the intended cannulation site.[7]

  • Temporarily occlude blood flow using micro-vascular clips or by tightening the proximal ligature.

  • Create a small arteriotomy using fine-tipped scissors or a needle.

  • Insert the catheter into the artery and advance it to the desired location.

  • Secure the catheter in place with the ligatures.

  • Confirm catheter patency by flushing with a small volume of heparinized saline.

  • Make a midline ventral incision in the neck.

  • Retract the salivary glands and sternohyoid muscles to expose the common carotid artery.[2][9]

  • Carefully separate the carotid artery from the vagus nerve.[9]

  • Follow steps 3-8 as described for femoral artery catheterization.

This compound Administration and Angiography
  • Connect the indwelling catheter to the infusion pump primed with the warmed this compound solution.

  • Set the infusion pump to the desired rate. A typical infusion rate for rat angiography is 1-2 mL/min . The total volume will depend on the calculated dose (e.g., for a 300g rat at 1.5 mL/kg, the total volume is 0.45 mL).

  • Initiate the angiography image acquisition sequence.

  • Start the infusion of this compound. The injection should be a rapid bolus to achieve optimal vessel opacification.

  • Acquire a series of images to visualize the passage of the contrast medium through the vasculature.

  • After the contrast injection, flush the catheter with sterile saline to clear any remaining contrast agent.

Data Presentation

The following tables summarize the key quantitative data for the administration of this compound in rat angiography.

Table 1: this compound (Hexabrix 320) Properties

PropertyValueReference
Iodine Concentration320 mg/mL[2][4]
Osmolality~600 mOsm/kg water[2]
Viscosity at 37°C7.5 cP[2]
Intravenous LD50 in Rats>8 g Iodine/kg[2][3]

Table 2: Recommended Dosage and Administration Parameters for Rat Angiography

ParameterRecommended ValueNotes
Animal Weight250 - 400 g
This compound (Hexabrix 320) Dosage1.5 mL/kgEquivalent to 480 mg Iodine/kg. Can be adjusted as needed.
Total Infusion Volume (example for 300g rat)0.45 mLCalculated based on the dosage.
Infusion Rate1 - 2 mL/minTo be administered as a rapid bolus.
Catheter Size2Fr - 3FrDependent on the vessel size.[5]

Post-Procedural Care

  • After the imaging is complete, carefully withdraw the catheter.

  • Ligate the vessel at the arteriotomy site.

  • Close the surgical incision in layers using appropriate suture material.

  • Administer a post-operative analgesic as per your institution's approved protocol.

  • Discontinue anesthesia and allow the rat to recover in a clean, warm cage.

  • Monitor the animal closely for signs of pain, distress, or complications such as bleeding or hematoma formation at the surgical site.[10][11][12]

  • Provide easy access to food and water once the animal is fully recovered from anesthesia.

  • Check the surgical site daily for the next 72 hours for signs of infection or other complications.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_pre_procedure Pre-Procedural cluster_procedure Procedure cluster_post_procedure Post-Procedural animal_prep Animal Preparation (Fasting, Anesthesia, Site Prep) contrast_prep Contrast Preparation (Warming, Dosage Calculation) catheterization Surgical Catheterization (Femoral or Carotid Artery) animal_prep->catheterization angiography Angiography (Contrast Injection & Image Acquisition) catheterization->angiography closure Wound Closure angiography->closure recovery Recovery & Monitoring closure->recovery logical_relationship anesthesia Anesthesia surgery Surgical Access anesthesia->surgery catheter Catheter Placement surgery->catheter contrast_admin Contrast Administration catheter->contrast_admin imaging Image Acquisition contrast_admin->imaging recovery Post-Op Recovery imaging->recovery

References

Calculating the appropriate dosage of ioxaglate meglumine for pediatric animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglate meglumine (B1676163), an ionic, low-osmolality iodinated contrast medium, is utilized in various radiographic procedures. Its application in pediatric animal studies requires careful consideration of dosage, administration, and potential physiological effects due to the unique characteristics of developing organ systems. These application notes provide a comprehensive guide for the use of ioxaglate meglumine in preclinical pediatric research, focusing on appropriate dosage calculations, detailed experimental protocols, and an overview of the potential cellular mechanisms of action.

Data Presentation: Dosage and Physicochemical Properties

Quantitative data regarding this compound is crucial for accurate and reproducible experimental design. The following tables summarize key information.

Table 1: Physicochemical Properties of this compound (Hexabrix®)
PropertyValueReference
Iodine Concentration320 mg/mL[1]
Osmolality~600 mOsm/kg water[1]
Viscosity at 20°C15.7 cP[1]
Viscosity at 37°C7.5 cP[1]
Specific Gravity at 37°C1.348[1]
Table 2: Recommended Human Pediatric Dosing for this compound (Hexabrix®)
Age GroupRecommended DoseMaximum Dose
Infants (< 6 months)3 mL/kg5 mL/kg
Children (> 6 months)2 mL/kg5 mL/kg

Note: This table is based on human pediatric guidelines and serves as a starting point for preclinical dose range-finding studies.[1]

Table 3: Estimated Starting Dosages for Pediatric Animal Studies (Calculated using Allometric Scaling from Human Pediatric Dose)
Animal SpeciesAverage Body Weight (kg)Km FactorConversion Factor (to human equivalent dose)Estimated Starting Dose Range (mL/kg)
Piglet (Sus scrofa domesticus)5123.10.65 - 1.61
Puppy (Canis lupus familiaris)2201.81.11 - 2.78
Juvenile Non-Human Primate (Macaca mulatta)3123.10.65 - 1.61

Disclaimer: These are estimated starting doses and should be validated with dose range-finding studies in the specific animal model. The conversion is based on body surface area (BSA) calculations, a widely accepted method for interspecies dose extrapolation.[2][3][4] The formula used for conversion is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km). The human Km is 37.

Experimental Protocols

Detailed methodologies are critical for ensuring the welfare of the animals and the integrity of the scientific data.

General Preparation Protocol for All Species
  • Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior to the study.

  • Health Assessment: A veterinarian should perform a thorough health assessment to ensure the animals are free of disease.

  • Fasting:

    • Piglets and Puppies: Fast for 4-6 hours prior to anesthesia to prevent hypoglycemia.

    • Juvenile Non-Human Primates: Fast for 4-6 hours to reduce the risk of regurgitation and aspiration. Water should not be withheld.[5]

  • Premedication: Administer appropriate premedication (e.g., sedatives, analgesics) as determined by the attending veterinarian to reduce stress and anesthetic requirements.

Protocol for Intravenous Administration of this compound in Piglets
  • Anesthesia: Induce anesthesia using an appropriate protocol (e.g., inhalant isoflurane (B1672236) or sevoflurane, or an injectable combination like ketamine/xylazine). Maintain anesthesia with an inhalant agent.[6]

  • Vascular Access:

    • For short-term studies, place an intravenous catheter in a suitable vein, such as the auricular (ear) vein.

    • For long-term or repeated studies, surgical implantation of a vascular access port (VAP) in the jugular vein may be more appropriate to minimize stress from repeated venipuncture.[7][8]

  • This compound Administration:

    • Warm the this compound solution to body temperature (37°C) to reduce viscosity.

    • Administer the calculated dose as a bolus injection over 1-2 minutes using an infusion pump for accuracy.

    • Immediately following administration, flush the catheter with sterile saline to ensure the full dose is delivered.

  • Monitoring:

    • Continuously monitor vital signs (heart rate, respiratory rate, blood pressure, body temperature) throughout the procedure.

    • Observe for any signs of adverse reactions such as changes in skin color, swelling at the injection site, or respiratory distress.

  • Recovery:

    • Discontinue anesthesia and monitor the animal until it is fully recovered.

    • Provide a heat source to prevent hypothermia during recovery.

    • Offer food and water once the animal is fully ambulatory.

Protocol for Intravenous Administration of this compound in Puppies
  • Anesthesia: Induce and maintain anesthesia using a protocol appropriate for canines (e.g., propofol (B549288) induction, isoflurane maintenance).

  • Vascular Access: Place an intravenous catheter in the cephalic or saphenous vein.

  • This compound Administration:

    • Warm the contrast agent to 37°C.

    • Administer the calculated dose intravenously. For computed tomography (CT) angiography, a rapid bolus may be required.[9]

    • Flush the catheter with sterile saline.

  • Monitoring:

    • Monitor vital signs continuously.

    • Be vigilant for signs of hypersensitivity reactions, which can include urticaria, facial edema, vomiting, and changes in heart rate and blood pressure.[10]

  • Recovery:

    • Monitor the puppy closely during recovery from anesthesia.

    • Ensure the animal is warm and comfortable.

Protocol for Intravenous Administration of this compound in Juvenile Non-Human Primates
  • Anesthesia: Anesthesia protocols for non-human primates should be developed in consultation with a veterinarian experienced with these species. A common approach involves sedation with ketamine, followed by intubation and maintenance with isoflurane.[11]

  • Vascular Access: Place an intravenous catheter in the saphenous or cephalic vein.[12]

  • This compound Administration:

    • Warm the this compound to body temperature.

    • Administer the calculated dose as an intravenous injection.

    • Flush the catheter with sterile saline.

  • Monitoring:

    • Continuous monitoring of cardiovascular and respiratory parameters is essential.

    • Observe for any behavioral changes or signs of distress post-procedure.

  • Recovery:

    • Recover the animal in a warm, quiet environment.

    • Closely monitor for any delayed adverse reactions.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Iodinated Contrast Media-Induced Endothelial Cell Dysfunction

G ICM This compound (Iodinated Contrast Medium) EndoCell Endothelial Cell ICM->EndoCell PKC Protein Kinase C (PKC) Activation EndoCell->PKC Direct Cytotoxicity & Osmotic Stress ROS Increased Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation ROS->Inflammation NOX NADPH Oxidase (NOX) Activation PKC->NOX eNOS eNOS Dysregulation PKC->eNOS NOX->ROS Vasoconstriction Vasoconstriction eNOS->Vasoconstriction

Caption: Iodinated contrast media can induce endothelial cell dysfunction through oxidative stress and inflammatory pathways.

Experimental Workflow for Pediatric Animal Studies with this compound

G Start Study Initiation Acclimatization Animal Acclimatization (≥ 7 days) Start->Acclimatization HealthCheck Veterinary Health Check Acclimatization->HealthCheck Fasting Fasting (4-6 hours) HealthCheck->Fasting Anesthesia Anesthesia Induction & Maintenance Fasting->Anesthesia VascularAccess Vascular Access Anesthesia->VascularAccess DoseAdmin This compound Administration VascularAccess->DoseAdmin Imaging Radiographic Imaging DoseAdmin->Imaging Monitoring Physiological Monitoring Imaging->Monitoring Recovery Post-procedure Recovery & Monitoring Monitoring->Recovery DataAnalysis Data Analysis Recovery->DataAnalysis

Caption: A generalized workflow for conducting pediatric animal imaging studies with this compound.

Logical Relationship for Dose Calculation in Pediatric Animal Studies

G HumanDose Human Pediatric Dose (mg/kg or mL/kg) BSA_Conversion Allometric Scaling (Body Surface Area Conversion) HumanDose->BSA_Conversion AnimalDose Estimated Animal Starting Dose (mg/kg or mL/kg) BSA_Conversion->AnimalDose DRF Dose Range-Finding Study AnimalDose->DRF FinalDose Final Experimental Dose DRF->FinalDose

Caption: The logical process for determining the appropriate dosage of this compound for pediatric animal studies.

References

Application Notes and Protocols for Ioxaglate Meglumine in Contrast-Enhanced Computed Tomography of Small Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglate meglumine (B1676163), a low-osmolality, ionic, dimeric iodinated contrast medium, serves as a valuable tool in contrast-enhanced computed tomography (CECT) for the visualization of vascular structures and soft tissues in small animals.[1][2] Its lower osmolality compared to high-osmolality agents is associated with a reduced incidence of adverse effects.[2][3][4][5] These application notes provide detailed protocols for the use of ioxaglate meglumine (commonly available as Hexabrix®) in canine, feline, and rodent CECT studies, based on established principles of veterinary radiology and available pharmacokinetic data.

Disclaimer: The following protocols are synthesized from available literature for this compound and other iodinated contrast agents in small animals. Researchers should adapt and optimize these protocols based on their specific experimental needs, institutional guidelines, and the clinical condition of the animal.

Physicochemical Properties and Mechanism of Action

This compound enhances the contrast of CT images by increasing the attenuation of X-rays in the tissues where it distributes. The iodine atoms in the ioxaglate molecule effectively absorb X-rays, leading to a brighter appearance on the CT scan. Following intravenous administration, this compound is rapidly distributed in the plasma and interstitial fluid. Its pharmacokinetic profile in dogs is characterized by a biphasic elimination pattern, involving a rapid initial distribution phase followed by a slower urinary excretion phase.[1]

G cluster_0 Mechanism of CT Contrast Enhancement XraySource X-ray Source Animal Small Animal Subject XraySource->Animal X-ray Beam Detector CT Detector Animal->Detector Attenuated X-rays Image Contrast-Enhanced CT Image Detector->Image Signal Processing Ioxaglate This compound (Iodinated Contrast Agent) Bloodstream Bloodstream Distribution Ioxaglate->Bloodstream Intravenous Injection Tissue Target Tissue/ Organ Bloodstream->Tissue

Caption: Mechanism of iodinated contrast enhancement in CT imaging.

Experimental Protocols

I. General Preparation for Small Animal CECT
  • Animal Acclimatization: Acclimate animals to the facility for a minimum of 72 hours prior to the imaging study.

  • Fasting: Fast the animal for 6-12 hours to reduce gastrointestinal content and the risk of aspiration under anesthesia. Water can be provided until 2 hours before the procedure.

  • Anesthesia: Anesthetize the animal using an appropriate protocol (e.g., isoflurane (B1672236) inhalation) to minimize motion artifacts. Monitor vital signs (heart rate, respiratory rate, temperature) throughout the procedure.

  • Catheterization: Place an intravenous catheter in a suitable peripheral vein (e.g., cephalic, saphenous) for the administration of the contrast agent. The catheter should be of an appropriate gauge to accommodate the desired injection rate.[6]

II. This compound Administration and CT Imaging

The following tables provide recommended starting parameters for this compound administration in different small animal species. These may require optimization based on the specific scanner and research question.

Table 1: Canine CECT Protocol with this compound

ParameterRecommendationNotes
Dosage 600-800 mg Iodine/kg body weightEquivalent to approximately 1.8-2.5 mL/kg of Hexabrix® (320 mgI/mL)
Injection Rate 2-5 mL/sHigher rates are generally used for arterial phase imaging.[7]
Saline Flush 10-20 mLAdminister immediately after contrast injection to push the contrast bolus and reduce streak artifacts.
Arterial Phase Scan Delay 15-25 seconds post-injectionOptimal for visualizing the arterial system.
Venous Phase Scan Delay 40-60 seconds post-injectionIdeal for imaging organs in the portal venous phase.[8]
Delayed Phase Scan Delay 3-5 minutes post-injectionUseful for assessing contrast washout and characterizing certain lesions.

Table 2: Feline CECT Protocol with this compound

ParameterRecommendationNotes
Dosage 600-800 mg Iodine/kg body weightEquivalent to approximately 1.8-2.5 mL/kg of Hexabrix® (320 mgI/mL)
Injection Rate 1-3 mL/sAdjust based on cat size and catheter gauge. A study on feline CT angiography used a dose of 740 mgI/kg.[9]
Saline Flush 5-10 mL
Arterial Phase Scan Delay 10-20 seconds post-injectionCats have a faster circulation time than dogs.[9]
Venous Phase Scan Delay 30-50 seconds post-injection
Delayed Phase Scan Delay 3-5 minutes post-injection

Table 3: Rodent (Rat/Mouse) CECT Protocol with this compound

ParameterRecommendationNotes
Dosage 300-600 mg Iodine/kg body weightEquivalent to approximately 0.9-1.8 mL/kg of Hexabrix® (320 mgI/mL)
Injection Rate 0.1-0.5 mL/sUse a syringe pump for precise control.
Saline Flush 0.5-1 mL
Arterial Phase Scan Delay 5-15 seconds post-injection
Venous Phase Scan Delay 25-45 seconds post-injection
Delayed Phase Scan Delay 2-4 minutes post-injection

Experimental Workflow

The following diagram illustrates a typical workflow for a CECT study in a small animal using this compound.

G Start Start Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Start->Animal_Prep Pre_Scan Pre-Contrast CT Scan Animal_Prep->Pre_Scan Contrast_Admin This compound Administration Pre_Scan->Contrast_Admin Post_Scan Post-Contrast CT Scan (Arterial, Venous, Delayed Phases) Contrast_Admin->Post_Scan Image_Analysis Image Reconstruction and Analysis Post_Scan->Image_Analysis End End Image_Analysis->End

Caption: Generalized workflow for CECT in small animals.

Data Presentation and Analysis

Quantitative data from CECT studies should be presented in a clear and organized manner to facilitate comparison and interpretation. This includes measurements of contrast enhancement in Hounsfield Units (HU) in regions of interest (ROIs) at different time points, as well as any pharmacokinetic parameters derived from the data.

Table 4: Example of Quantitative Data Summary

Animal IDSpeciesDosage (mgI/kg)ROIPre-Contrast HUPeak Arterial HUPeak Venous HUDelayed Phase HU
001Canine800Aorta45450250150
002Canine800Liver60120180100
003Feline740Aorta42420230140
004Feline740Kidney35200350250
005Rat600Aorta40380210130

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for designing effective CECT protocols. The biphasic elimination in dogs, with a rapid distribution phase followed by a slower excretion phase, dictates the timing of image acquisition for different applications.[1] For angiography, imaging should be performed during the initial rapid distribution phase, while imaging of organ parenchyma is typically performed during the subsequent phase of equilibrium and excretion.

Safety Considerations

While this compound is a low-osmolality contrast agent, it is important to be aware of potential adverse reactions, which can include transient hypotension and allergic-type reactions.[3][4][5] Animals should be closely monitored during and after administration. The risk of adverse events can be minimized by ensuring adequate hydration of the animal prior to the procedure.[10]

References

Application of Ioxaglate Meglumine in In Vivo Vascular Imaging Experiments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of ioxaglate meglumine (B1676163), a low-osmolarity iodinated contrast agent, in preclinical in vivo vascular imaging and functional studies. The information is intended to guide researchers in designing and executing experiments for vascular assessment in rodent models.

General Properties and Considerations

Ioxaglate meglumine, often available commercially as Hexabrix®, is an ionic, low-osmolality contrast medium.[1] Its properties make it suitable for various vascular imaging applications. The iodine atoms in its structure absorb X-rays, leading to enhanced contrast in radiographic imaging.[1] When administered intravenously, it is rapidly distributed through the circulatory system and is primarily excreted unchanged by the kidneys.[2]

Application I: In Vivo Micro-CT Angiography for Vascular Morphology Assessment (Adapted Protocol)

This protocol is adapted for this compound based on established methods for other low-osmolar iodinated contrast agents in rodents, as a specific protocol for ioxaglate in this application was not identified in the reviewed literature. Optimization of specific parameters for this compound is recommended.

Experimental Protocol: Micro-CT Angiography in Rats

Objective: To visualize and quantitatively assess the macro- and micro-vasculature of a target organ or region of interest in a rat model.

Materials:

  • This compound (320 mg I/mL)

  • Anesthetic agent (e.g., isoflurane)

  • Catheter (e.g., 24G) for tail vein cannulation

  • Infusion pump

  • High-resolution in vivo micro-CT scanner

  • Animal monitoring equipment (respiration, temperature)

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.

    • Place the anesthetized animal on the scanner bed and secure it to prevent motion artifacts.

    • Maintain the animal's body temperature using a heating pad.

    • Cannulate the lateral tail vein with a 24G catheter and ensure it is patent.

  • Contrast Agent Administration:

    • Warm the this compound solution to 37°C to reduce viscosity.

    • For dynamic imaging of the arterial phase, a bolus injection followed by continuous infusion is recommended to maintain a steady-state blood iodine concentration during the scan.

    • Loading Dose (Bolus): Administer an initial bolus of this compound to rapidly increase blood iodine concentration. A starting dose of 150-300 mg I/kg can be considered.

    • Maintenance Infusion: Immediately after the bolus, start a continuous infusion. The rate will need to be optimized, but a starting point of 10-20 µL/min can be used for a rat.

  • Micro-CT Imaging:

    • Perform a non-contrast scan prior to contrast administration to serve as a baseline.

    • Initiate the contrast-enhanced scan immediately after the bolus injection.

    • Suggested scanner parameters are provided in the table below. These may need optimization based on the specific micro-CT system.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection data to generate 3D volumetric images of the vasculature.

    • Using appropriate software, vascular parameters such as vessel volume, density, diameter, and tortuosity can be quantified.

Data Presentation: Suggested Micro-CT Scanner Parameters
ParameterSuggested Range
X-ray Tube Voltage50 - 80 kVp
X-ray Tube Current400 - 800 µA
Exposure Time per Projection50 - 1500 ms
Number of Projections400 - 720
Voxel Size (Isotropic)20 - 150 µm
Scan TimeDependent on other parameters

Experimental Workflow: Micro-CT Angiography

G cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis Anesthesia Anesthetize Animal Positioning Position on Scanner Bed Anesthesia->Positioning Catheterization Cannulate Tail Vein Positioning->Catheterization Bolus Administer Bolus of This compound Catheterization->Bolus Infusion Start Continuous Infusion Bolus->Infusion ContrastScan Acquire Contrast-Enhanced Scan Infusion->ContrastScan NonContrast Acquire Non-Contrast Scan NonContrast->ContrastScan Reconstruction 3D Image Reconstruction ContrastScan->Reconstruction Quantification Quantify Vascular Parameters Reconstruction->Quantification

Workflow for in vivo micro-CT angiography.

Application II: Assessment of Antithrombotic Effects in a Rat Model

This section details a specific experimental application of this compound to assess its functional effects on the vasculature, specifically its antithrombotic properties.[3]

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

Objective: To evaluate the in vivo antithrombotic potential of this compound.

Animal Model: Male Wistar rats (250-300g).

Materials:

  • This compound (Hexabrix® 320 mg I/mL)

  • Anesthetic (e.g., sodium pentobarbital)

  • Ferric chloride (FeCl₃) solution (35% wt/vol)

  • Filter paper discs (2 mm diameter)

  • Ultrasonic flow probe

  • Surgical instruments

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the rat (e.g., sodium pentobarbital (B6593769) 60 mg/kg, intraperitoneally).

    • Isolate the right common carotid artery.

    • Place an ultrasonic flow probe around the artery to monitor blood flow.

  • Drug Administration:

    • Administer this compound intravenously at a dose of 1600 mg iodine/kg.[3] The control group receives an equivalent volume of saline.

  • Thrombosis Induction:

    • Apply a filter paper disc saturated with 35% FeCl₃ solution to the surface of the carotid artery, downstream from the flow probe.

    • Leave the filter paper in place for 10 minutes.

  • Data Collection:

    • Continuously monitor and record carotid artery blood flow.

    • The "Time to Occlusion" (TTO) is defined as the time from the application of FeCl₃ until blood flow ceases completely for at least 1 minute.

    • After the experiment, excise the thrombosed arterial segment and weigh the thrombus ("Thrombus Weight" - TW).

Data Presentation: Quantitative Results of Antithrombotic Effects
Treatment GroupTime to Occlusion (TTO) (minutes, Mean ± SEM)Thrombus Weight (TW) (mg, Mean ± SEM)
Saline (Control)19.6 ± 2.44.7 ± 0.7
This compound (1600 mg I/kg)30.0 ± 1.12.6 ± 0.4
Data from a study in a rat model of arterial thrombosis.[3]

Experimental Workflow: Thrombosis Model

G cluster_prep Surgical Preparation cluster_treatment Treatment cluster_induction Thrombosis Induction cluster_data Data Collection Anesthetize Anesthetize Rat IsolateArtery Isolate Carotid Artery Anesthetize->IsolateArtery PlaceProbe Place Ultrasonic Flow Probe IsolateArtery->PlaceProbe AdministerIoxaglate Administer Ioxaglate or Saline (IV) PlaceProbe->AdministerIoxaglate ApplyFeCl3 Apply FeCl3-soaked Filter Paper to Artery AdministerIoxaglate->ApplyFeCl3 MonitorFlow Monitor Blood Flow ApplyFeCl3->MonitorFlow MeasureTTO Measure Time to Occlusion MonitorFlow->MeasureTTO MeasureTW Measure Thrombus Weight MeasureTTO->MeasureTW

Workflow for the rat arterial thrombosis model.

Signaling Pathway: Antithrombotic Effect of Ioxaglate

Ioxaglate's antithrombotic effects are, in part, attributed to the ioxaglic acid moiety.[3] It has been shown to interfere with the coagulation cascade by inhibiting thrombin-mediated feedback activation of factors V and VIII, and platelets.[3] This is thought to occur through interference with the binding of macromolecular substrates to thrombin's anionic exosite I.[3] Additionally, ioxaglate has been observed to have direct cytotoxic effects on endothelial cells in vitro, which may contribute to endothelial dysfunction.[4]

G cluster_coagulation Coagulation Cascade Thrombin Thrombin FactorV_VIII Factors V & VIII Thrombin->FactorV_VIII Activates Platelets Platelets Thrombin->Platelets Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts FactorV_VIII->Thrombin Positive Feedback Platelets->Thrombin Positive Feedback Fibrin Fibrin (Thrombus) Fibrinogen->Fibrin Ioxaglate Ioxaglate Ioxaglate->Thrombin Inhibits EndothelialCell Endothelial Cell Ioxaglate->EndothelialCell Cytotoxic Effect

Antithrombotic mechanism of ioxaglate.

References

Application Notes and Protocols for Ioxaglate Meglumine Dilution in Peripheral Venography Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglate meglumine (B1676163) (commercially available as Hexabrix®) is an ionic, low-osmolality radiopaque contrast medium used in various imaging procedures, including peripheral venography. Its lower osmolality compared to high-osmolality contrast agents is associated with a reduced incidence of patient discomfort, such as pain and heat sensation, and a lower risk of complications like thrombophlebitis.[1][2] For peripheral venography, dilution of ioxaglate meglumine with a suitable diluent like normal saline is a common practice to further enhance patient tolerance and potentially optimize image quality for venous structures.

These application notes provide a framework for researchers designing studies to evaluate the optimal dilution of this compound for peripheral venography. The included protocols are based on established venography techniques and provide a basis for investigating key research questions, such as the impact of different dilution ratios on diagnostic image quality, patient-reported outcomes, and the incidence of post-procedural adverse events.

Data Presentation: Quantitative Parameters for Investigation

The following tables outline key quantitative data points that should be collected and analyzed in a research study investigating the dilution of this compound for peripheral venography.

Table 1: this compound Dilution Parameters

ParameterDescriptionExample Values for Investigation
This compound Concentration The initial concentration of the this compound solution (e.g., Hexabrix® 320, providing 320 mg of iodine per mL).320 mgI/mL
Diluent The solution used to dilute the this compound.0.9% Sodium Chloride (Normal Saline)
Dilution Ratio (Contrast:Saline) The volumetric ratio of this compound to normal saline.Undiluted (1:0), 1:0.6, 1:1
Final Iodine Concentration (mgI/mL) The calculated concentration of iodine in the final diluted solution.320, 200, 160
Volume of Contrast Medium per Extremity (mL) The total volume of the diluted or undiluted contrast medium injected per limb.50 - 150

Table 2: Injection and Imaging Parameters

ParameterDescriptionRecommended Specification
Injection Site The vein used for the injection of the contrast medium.A superficial vein on the dorsum of the foot
Catheter Size The gauge of the intravenous catheter used for injection.21 or 22 gauge
Injection Rate (mL/s) The rate at which the contrast medium is injected.1-2 mL/s (manual or power injector)
Fluoroscopy Real-time X-ray imaging used to monitor the injection and venous filling.Continuous during injection
Radiographic Imaging Sequence The series of X-ray images acquired during and after the injection.Anteroposterior (AP) and lateral views of the calf, knee, thigh, and hip.

Table 3: Outcome Measures

ParameterDescriptionMethod of Assessment
Image Quality Score A qualitative or quantitative assessment of the diagnostic quality of the venograms.4- or 5-point Likert scale (e.g., 1=non-diagnostic, 5=excellent opacification) assessed by blinded radiologists.
Patient-Reported Pain/Discomfort The level of pain or heat sensation experienced by the patient during injection.Visual Analog Scale (VAS) from 0 (no pain) to 10 (worst imaginable pain).
Incidence of Thrombophlebitis The development of vein inflammation with a blood clot at the injection site or along the imaged veins.Clinical follow-up at 24 and 48 hours; Iodine-125 fibrinogen uptake test.
Other Adverse Events Any other unwanted medical occurrences (e.g., nausea, vomiting, rash).Patient questionnaire and clinical observation.

Experimental Protocols

The following are detailed protocols for a research study comparing different dilutions of this compound for peripheral venography.

Protocol 1: Preparation of Diluted this compound Solutions

Objective: To prepare standardized dilutions of this compound for administration.

Materials:

  • This compound 39.3% and ioxaglate sodium 19.6% injection (e.g., Hexabrix®)

  • Sterile 0.9% Sodium Chloride (Normal Saline) for injection

  • Sterile syringes (various sizes)

  • Sterile empty vials or containers for mixing

  • Aseptic technique supplies (gloves, alcohol wipes)

Procedure:

  • Undiluted Solution (Control Group): Draw the required volume of this compound directly from the vial into a sterile syringe.

  • 1:0.6 Dilution (to achieve approximately 200 mgI/mL):

    • For every 1 mL of this compound, add 0.6 mL of normal saline.

    • Example: To prepare 80 mL of the diluted solution, mix 50 mL of this compound with 30 mL of normal saline.

    • Gently agitate the mixture to ensure homogeneity.

  • 1:1 Dilution (to achieve 160 mgI/mL):

    • For every 1 mL of this compound, add 1 mL of normal saline.

    • Example: To prepare 100 mL of the diluted solution, mix 50 mL of this compound with 50 mL of normal saline.

    • Gently agitate the mixture to ensure homogeneity.

  • Label all prepared solutions clearly with the dilution ratio and final iodine concentration.

  • Maintain sterility throughout the preparation process.

Protocol 2: Peripheral Venography Procedure

Objective: To perform peripheral venography using a standardized technique for all study groups.

Patient Preparation:

  • Obtain informed consent from the patient.

  • Record baseline vital signs.

  • Ensure the patient is well-hydrated.

  • Position the patient supine on the fluoroscopy table, which can be tilted.

Procedure:

  • Place a 21 or 22-gauge intravenous catheter into a superficial vein on the dorsum of the foot.

  • Apply a tourniquet around the ankle to direct the contrast medium into the deep venous system. A second tourniquet may be placed below the knee.

  • Inject a small test dose of saline to ensure the catheter is correctly positioned within the vein.

  • Under fluoroscopic guidance, begin the injection of the prepared this compound solution at a steady rate of 1-2 mL/s.

  • During the injection, acquire spot images or continuous fluoroscopy of the deep veins of the calf, popliteal fossa, and thigh.

  • Once the deep venous system is adequately opacified, obtain radiographic images in at least two projections (anteroposterior and lateral).

  • After the injection is complete, flush the vein with a sufficient volume of normal saline (e.g., 50-100 mL) to wash out the contrast medium and reduce the risk of phlebitis.

  • Remove the tourniquets and the intravenous catheter. Apply pressure to the injection site.

  • Elevate the patient's leg.

Protocol 3: Assessment of Outcomes

Objective: To systematically collect data on image quality, patient-reported outcomes, and adverse events.

Image Quality Assessment:

  • Anonymize all venograms.

  • Have two or three independent, blinded radiologists review each study.

  • The radiologists will score the opacification of predefined venous segments (e.g., calf veins, popliteal vein, femoral vein) using a standardized scoring system (see Table 3).

  • Inter-observer variability should be assessed.

Patient-Reported Outcome Assessment:

  • Immediately following the procedure, ask the patient to rate the level of pain and heat sensation experienced during the injection using a Visual Analog Scale (VAS).

  • Administer a standardized questionnaire to capture other subjective experiences (e.g., nausea, dizziness).

Adverse Event Monitoring:

  • Perform a clinical examination of the injected limb at 24 and 48 hours post-procedure, specifically looking for signs of thrombophlebitis (pain, redness, swelling, palpable cord).

  • For a more objective measure of post-venographic thrombosis, consider performing an Iodine-125 labeled fibrinogen uptake test, which has been used in clinical trials of contrast media.

Visualizations

Experimental_Workflow Patient Patient Recruitment & Informed Consent Randomization Randomization Patient->Randomization GroupA Group A Undiluted Ioxaglate (320 mgI/mL) Randomization->GroupA GroupB Group B 1:0.6 Dilution (200 mgI/mL) Randomization->GroupB GroupC Group C 1:1 Dilution (160 mgI/mL) Randomization->GroupC Venography Peripheral Venography Procedure GroupA->Venography GroupB->Venography GroupC->Venography Image_Assessment Image Quality Assessment (Blinded Radiologists) Venography->Image_Assessment PRO_Assessment Patient-Reported Outcome Assessment (VAS for Pain/Heat) Venography->PRO_Assessment AE_Monitoring Adverse Event Monitoring (24 & 48-hour follow-up) Venography->AE_Monitoring Data_Analysis Data Analysis & Comparison of Groups Image_Assessment->Data_Analysis PRO_Assessment->Data_Analysis AE_Monitoring->Data_Analysis

Caption: Experimental workflow for a randomized controlled trial.

Signaling_Pathway High_Osmolality High Osmolality Contrast Medium Endothelial_Damage Endothelial Cell Damage/Shrinkage High_Osmolality->Endothelial_Damage causes Pain_Receptors Stimulation of Pain Receptors High_Osmolality->Pain_Receptors causes Low_Osmolality Low Osmolality Contrast Medium (Ioxaglate) Reduced_Effects Reduced Effects Low_Osmolality->Reduced_Effects results in Dilution Dilution with Saline Dilution->Reduced_Effects further contributes to Thrombosis Increased Risk of Thrombophlebitis Endothelial_Damage->Thrombosis leads to Pain_Sensation Increased Pain & Heat Sensation Pain_Receptors->Pain_Sensation leads to Reduced_Effects->Endothelial_Damage Reduced_Effects->Pain_Receptors

Caption: Rationale for using diluted low-osmolality contrast media.

References

Application Notes and Protocols: Canine Arthrography with Ioxaglate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arthrography is a valuable diagnostic imaging technique used to visualize the intra-articular structures of synovial joints. The use of a contrast agent enhances the delineation of soft tissues such as cartilage, menisci, ligaments, and the joint capsule, which are not well-visualized with standard radiography. Ioxaglate meglumine (B1676163), a low-osmolality ionic contrast medium, has been shown to be an effective and safe option for arthrography in canine models.[1] Studies have indicated that ioxaglate provides high-quality diagnostic images and induces a significantly lower inflammatory response in the synovial membrane compared to high-osmolality agents like diatrizoate.[1][2] This document provides a detailed experimental protocol for performing arthrography in canine models using ioxaglate meglumine, targeted at researchers, scientists, and drug development professionals.

Experimental Protocols

This protocol outlines the procedure for positive contrast arthrography in canine models, with a focus on the shoulder and stifle joints, based on established veterinary research.

1. Animal Model and Preparation

  • Animals: Healthy, skeletally mature dogs are typically used. Specific breeds such as Beagles are often utilized in research settings.[3][4][5] The weight and size of the dogs should be recorded, as this may influence the volume of contrast media required.[6]

  • Pre-anesthetic Evaluation: A thorough physical examination should be conducted to rule out any pre-existing joint pathology or other health issues.[6]

  • Anesthesia: General anesthesia is required to ensure patient immobility and pain management during the procedure.[6][7] A typical protocol may involve premedication followed by induction and maintenance with an inhalant anesthetic. The specific anesthetic regimen should be determined by a veterinarian.

  • Aseptic Preparation: The skin overlying the joint to be examined must be clipped and aseptically prepared using a standard surgical scrub technique to prevent iatrogenic joint infection.[7][8]

2. Contrast Media and Injection

  • Contrast Agent: this compound/sodium ioxaglate (e.g., Hexabrix®) is the contrast agent of choice for this protocol.[1][2] It is a monoacidic dimer with low osmolality.[1][2]

  • Injection Site:

    • Shoulder Joint: The injection is typically performed on the lateral aspect of the joint. Landmarks for needle placement are the acromion process of the scapula and the greater tubercle of the humerus. The needle is inserted just distal to the acromion and directed caudomedially into the joint space.[7][8]

    • Stifle Joint: The joint can be entered either medially or laterally to the patellar tendon. The needle is directed towards the center of the joint, bisecting the angle formed by the femur and tibia.[7]

  • Injection Technique:

    • Using sterile technique, a needle (e.g., 22-gauge) is advanced into the synovial space.[8]

    • Placement is confirmed by the aspiration of a small amount of synovial fluid.[7][8] If an effusion is present, excess fluid should be aspirated to avoid excessive dilution of the contrast medium.[9]

    • Slowly inject the this compound into the joint.

    • Following injection, the joint should be gently manipulated (flexed and extended) to ensure even distribution of the contrast medium throughout the joint space.[10]

3. Radiographic Imaging

  • Standard Views: For the shoulder, standard mediolateral and craniocaudal radiographic views should be obtained. For the stifle, mediolateral and caudocranial views are standard.[6][11]

  • Timing of Radiographs: Immediate post-injection radiographs are crucial for optimal visualization of articular structures. Delayed films can also be valuable, as ioxaglate has been shown to provide superior diagnostic quality on delayed images compared to other agents.[1][2] A recommended imaging sequence for stifle arthrography is at 0, 3, 5, 10, 15, 20, and 30 minutes post-injection.[6] For shoulder arthrography, obtaining radiographs within 5 minutes is recommended.[12]

4. Post-procedural Monitoring and Analysis

  • Synovial Fluid Analysis: For research purposes, synovial fluid samples can be collected before the contrast injection and at various time points post-procedure (e.g., 24 hours) to assess the inflammatory response by analyzing the white blood cell count.[1]

  • Histological Examination: In terminal studies, histological examination of the synovial membrane can be performed to evaluate any drug-related lesions. Studies have shown no drug-related lesions 14 days after intra-articular injection of ioxaglate.[1]

  • Clinical Observation: Animals should be monitored for any signs of lameness or joint discomfort following the procedure.

Data Presentation

The following tables summarize quantitative data from experimental arthrography studies in canines.

Table 1: this compound Arthrography Parameters (Shoulder Joint)

Parameter Value Source
Animal Model 6 Experimental Dogs [1]
Contrast Agent Meglumine-sodium ioxaglate (Hexabrix®) [1]
Comparator Agent Meglumine-sodium diatrizoate (Urovison®) [1]
Post-injection Synovial WBC Count Significantly lower rise with ioxaglate vs. diatrizoate [1]

| Histopathology (14 days) | No drug-related lesions |[1] |

Table 2: General Arthrography Parameters in Canine Models (Stifle and Shoulder Joints)

Parameter Value Joint Contrast Agent Source
Volume
0.2 - 0.4 mL/kg Stifle Iohexol [3][4][5]
0.3 mL/cm mediolateral thickness Stifle Metrizamide (B1676532) [11]
1.5 mL (for cartilage) Shoulder Diatrizoate [2][12]
6 mL (for bicipital tendon sheath) Shoulder Diatrizoate [2][12]
Concentration
50, 100, 150 mgI/mL Stifle Iohexol [3][4][5]
280 mgI/100 mL Stifle Metrizamide [11]
25% solution (185 mg iodine/joint) Shoulder Diatrizoate [2][12]

| Recommended Optimal | 100 mgI/mL at 0.3 or 0.4 mL/kg | Stifle | Iohexol |[3][4][5] |

Visualizations

Experimental Workflow for Canine Arthrography

ArthrographyWorkflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_imaging Imaging & Data Collection cluster_analysis Analysis Phase AnimalSelection Animal Selection (Healthy Canine Model) Anesthesia General Anesthesia AnimalSelection->Anesthesia AsepticPrep Aseptic Preparation of Joint Area Anesthesia->AsepticPrep SynovialAspiration Synovial Fluid Aspiration (Baseline) AsepticPrep->SynovialAspiration ContrastInjection This compound Intra-articular Injection SynovialAspiration->ContrastInjection JointManipulation Gentle Joint Manipulation ContrastInjection->JointManipulation Radiography Radiographic Imaging (Multiple Views & Times) JointManipulation->Radiography PostOpMonitoring Post-procedural Monitoring Radiography->PostOpMonitoring ImageAnalysis Image Quality Analysis Radiography->ImageAnalysis FollowUpSampling Follow-up Synovial Sampling (e.g., 24h) PostOpMonitoring->FollowUpSampling SynovialAnalysis Synovial Fluid Analysis (WBC Count) FollowUpSampling->SynovialAnalysis DataInterpretation Data Interpretation & Conclusion ImageAnalysis->DataInterpretation SynovialAnalysis->DataInterpretation HistoAnalysis Histopathological Analysis (Terminal) HistoAnalysis->DataInterpretation

Caption: Workflow of the experimental protocol for canine arthrography.

References

Application Notes and Protocols: Intravenous Digital Subtraction Angiography (IV DSA) with Ioxaglate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intravenous Digital Subtraction Angiography (IV DSA) is a minimally invasive diagnostic imaging technique that provides dynamic visualization of the arterial system. This is achieved through the intravenous injection of an iodinated contrast agent, followed by digital processing to subtract pre-contrast images from post-contrast images, effectively removing overlying bone and soft tissue structures. Ioxaglate meglumine (B1676163), commercially known as Hexabrix®, is an ionic, low-osmolality contrast agent frequently utilized in these procedures. Its properties make it suitable for various angiographic applications, offering a balance of diagnostic efficacy and patient tolerance.[1][2][3] Laboratory research suggests that isotonic contrast media like ioxaglate may be optimal for IV DSA by generating taller and narrower time-concentration curves, which can lead to superior image quality.[4]

These application notes provide detailed protocols and quantitative data for the use of ioxaglate meglumine in IV DSA for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Injection Parameters

The administration of this compound for IV DSA is dependent on the specific vascular territory being examined, patient characteristics, and the injection site. The following tables summarize the recommended quantitative parameters for adults and pediatric patients.

Table 1: Adult Dosing and Administration for IV DSA with this compound
Vascular TerritoryInjection SiteTypical Dose per Injection (mL)Injection Rate (mL/second)Maximum Total Procedural Dose (mL)
General Arterial SystemCentral (Superior/Inferior Vena Cava)30 - 5010 - 30250
General Arterial SystemPeripheral (Arm Vein)30 - 5012 - 20250
Aorto-iliac RunoffCentral or Peripheral45 (range: 20-80)As per site250
Iliac/Femoral ArteriesCentral or Peripheral30 (range: 10-50)As per site250
Upper Limb ArteriesPeripheral (Arm Vein)20 (range: 15-30)12 - 20250
AortaCentral25 - 5010 - 30250
Celiac ArteryCentral4010 - 30250
Superior Mesenteric ArteryCentral20 - 4010 - 30250
Inferior Mesenteric ArteryCentral8 - 1510 - 30250
Cerebral Vasculature (Aortic Arch)Central40 (range: 30-50)10 - 30150

Note: For peripheral injections, it is advisable to flush the vein immediately following the injection with 20-25 mL of 5% Dextrose in water or normal saline.[5]

Table 2: Pediatric Dosing for Angiocardiography with this compound
Age GroupSingle DoseTotal Dose per Procedure
Infants and Young Children1.5 mL/kg (range: 1-2 mL/kg)~4 mL/kg (not to exceed 5 mL/kg)
Older Children30 - 45 mLNot specified

Note: Small test volumes of approximately 2 mL may be used for catheter placement. Continuous monitoring of vital signs is desirable during the administration of large doses.[1][3]

Experimental Protocols

Patient Preparation
  • Hydration: Ensure the patient is well-hydrated prior to the procedure.[6]

  • Fasting: Patients should omit the meal that precedes the examination.[6]

  • Premedication: Consider appropriate premedication, which may include a barbiturate, tranquilizer, or analgesic. For patients with a history of allergic reactions to contrast media, premedication with antihistamines or corticosteroids should be considered to reduce the incidence and severity of reactions.[6]

  • Informed Consent: Obtain informed consent after explaining the procedure, potential risks, and benefits.

Contrast Agent Preparation and Administration
  • Contrast Medium: Use this compound 39.3% and Ioxaglate sodium 19.6% injection (e.g., Hexabrix®).

  • Temperature: The contrast medium should be at or close to body temperature when injected.[6]

  • Visual Inspection: Visually inspect the parenteral drug product for particulate matter and discoloration prior to administration.[1]

  • Catheter Placement:

    • Peripheral Injection: Insert a catheter of approximately 20 cm in length into a suitable arm vein to reduce the risk of extravasation.[7]

    • Central Injection: Place a catheter into the superior or inferior vena cava, or the right atrium.[6]

  • Injection:

    • Administer the appropriate volume of this compound at the specified rate using a power injector for controlled and consistent delivery.

    • For peripheral injections, a subsequent flush with 20-25 mL of D5W or normal saline is recommended.[5][6]

Imaging Protocol
  • Scout Image (Mask): Acquire a non-contrast image of the region of interest before the injection. This image will serve as the "mask" for subtraction.

  • Image Acquisition: Begin image acquisition simultaneously with the start of the contrast injection. The imaging parameters (e.g., frame rate, kVp, mAs) should be optimized for the specific vascular territory and patient size.

  • Digital Subtraction: The imaging system's software performs real-time subtraction of the mask image from the subsequent images containing the contrast agent. This process removes stationary structures like bones and soft tissues, leaving a clear image of the contrast-filled vessels.[1][2]

  • Post-Processing: Further image processing may be performed to enhance visualization, including windowing, leveling, and magnification.

Post-Procedure Monitoring
  • Observation: Monitor the patient for at least 30 to 60 minutes post-procedure for any signs of adverse reactions, including hypersensitivity.[6]

  • Hydration: Encourage oral hydration to facilitate the renal clearance of the contrast agent.

  • Catheter Site: If a central line was used, manage the access site according to institutional protocols. For peripheral access, ensure hemostasis and monitor for signs of infiltration or phlebitis.

Visualizations

Experimental Workflow for IV DSA with this compound

IV_DSA_Workflow Start Start PatientPrep Patient Preparation (Hydration, Fasting, Premedication) Start->PatientPrep Consent Informed Consent PatientPrep->Consent Catheter Venous Access (Peripheral or Central Catheterization) Consent->Catheter ContrastPrep Contrast Preparation (this compound at Body Temp) Catheter->ContrastPrep ImagingSetup Imaging System Setup (Positioning, Collimation) ContrastPrep->ImagingSetup MaskImage Acquire Mask Image (Pre-Contrast) ImagingSetup->MaskImage Injection Inject this compound (Power Injector) MaskImage->Injection Acquisition Dynamic Image Acquisition (During Contrast Bolus) Injection->Acquisition Simultaneous Start DSA Real-time Digital Subtraction Acquisition->DSA PostProcessing Image Post-Processing & Analysis DSA->PostProcessing Monitoring Post-Procedure Monitoring PostProcessing->Monitoring End End Monitoring->End

Caption: Workflow for IV DSA using this compound.

Logical Relationship of Key IV DSA Components

IV_DSA_Components cluster_procedure IV DSA Procedure cluster_output Outcome Patient Patient + Well-hydrated + Appropriately premedicated Result {Diagnostic Image | - Bone/Soft Tissue Signal + Enhanced Vascular Signal} Patient->Result Undergoes Contrast This compound + Low Osmolality + Ionic Dimer + Warmed to body temp Contrast->Result Enables Visualization Equipment Imaging Equipment + Digital Fluoroscopy Unit + Power Injector + Processing Software Equipment->Result Generates

Caption: Key components and their relationship in IV DSA.

References

Application Notes and Protocols for Excretory Urography with Ioxaglate Meglumumine in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excretory urography (EU), also known as intravenous pyelography (IVP), is a radiographic technique used to visualize the urinary system. The procedure involves the intravenous injection of a radiopaque contrast agent, which is then filtered by the kidneys and excreted through the ureters into the bladder. This allows for the anatomical and functional assessment of the kidneys, renal pelves, ureters, and urinary bladder.[1][2]

Ioxaglate meglumine (B1676163), often in combination with ioxaglate sodium (e.g., Hexabrix®), is an ionic, low-osmolality dimeric contrast medium.[3][4] Its low osmolality reduces the incidence of adverse effects compared to high-osmolality agents, making it a safer choice for preclinical studies.[3][5][6] Following intravenous administration, ioxaglate is rapidly distributed and excreted primarily by glomerular filtration, providing excellent opacification of the urinary tract.[3][7] In rats, up to 30% of excretion may occur via the biliary route.[7] These characteristics make it a suitable agent for detailed functional and morphological evaluations of the urinary system in laboratory animal models.

Experimental Protocols

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality urograms.

  • Fasting: Food should be withheld for 12 hours prior to the procedure to reduce gastrointestinal contents that may obscure the urinary tract. For rodents, a shorter fasting period of 2-3 hours may be sufficient due to their high metabolic rate.[8] Water should not be restricted.

  • Bowel Evacuation: Administering a gentle laxative or a pediatric enema one hour before the procedure can help clear the colon of fecal matter.[9]

  • Bladder Catheterization (Optional but Recommended): Catheterizing the urinary bladder allows for complete drainage of urine before the study and can facilitate double-contrast studies if needed.[10]

  • Vascular Access: Place an intravenous catheter (e.g., in the cephalic, saphenous, or lateral tail vein) to ensure safe and rapid administration of the contrast medium.[10]

Anesthesia Protocol

Anesthesia is required to prevent motion artifacts during imaging. The choice of anesthetic should provide adequate sedation for the duration of the procedure (approximately 30-60 minutes).

Table 1: Recommended Anesthesia Protocols for Rodents

Anesthetic AgentSpeciesRouteDosageInductionMaintenanceDurationNotes & Citations
Injectable
Ketamine / XylazineRatIPKetamine: 60-80 mg/kgXylazine: 10-20 mg/kg--20-40 minA common and effective combination.[8][11]
MouseIPKetamine: ~60 mg/kgXylazine: ~12 mg/kg--~60 minEffective dose for surgical anesthesia.[11]
Inhalant
IsofluraneRatInhaled-3-5% in O₂1-2.5% in O₂As neededAllows for rapid adjustment of anesthetic depth.[8][12][13]
MouseInhaled-2-3% in O₂1-1.5% in O₂As neededPreferred for its controllability and quick recovery.[12][13]
  • Monitoring: Throughout the procedure, monitor the animal's respiratory rate, mucous membrane color, and body temperature.[8]

  • Supportive Care: Use a heating pad to prevent hypothermia and apply an ophthalmic lubricant to prevent corneal drying.[8][12]

Ioxaglate Meglumine Administration

The goal is to administer a sufficient dose of iodine to achieve diagnostic opacification of the urinary tract.

  • Product: this compound 39.3% and Ioxaglate Sodium 19.6% Injection (e.g., Hexabrix® 320), which provides 320 mg of organically bound iodine per mL.[14]

  • Recommended Dose: A standard dose for excretory urography in small animals is 880 mg of iodine per kg of body weight, administered as a rapid intravenous bolus.[2][10]

  • Injection: Administer the calculated volume as a rapid bolus injection through the pre-placed intravenous catheter. The total dose is typically injected within 30-90 seconds.[14]

Table 2: Dosage Calculation for Ioxaglate (320 mg iodine/mL)

Animal Weight (kg)Recommended Iodine Dose (mg)Calculated Volume of Ioxaglate (mL)
0.025 (25g Mouse)220.07
0.030 (30g Mouse)26.40.08
0.250 (250g Rat)2200.69
0.300 (300g Rat)2640.83
1.0 (Rabbit)8802.75
2.0 (Rabbit)17605.50

Calculation: Volume (mL) = (Animal Weight (kg) * 880 mg/kg) / 320 mg/mL

Imaging Protocol

A series of radiographs are taken at specific time points to capture the different phases of contrast excretion.

  • Pre-contrast (Scout) Radiographs: Obtain ventrodorsal (VD) and lateral views of the abdomen before contrast administration to serve as a baseline and check for proper animal preparation and positioning.[15]

  • Post-contrast Radiographs: Acquire images at the time points listed in the table below. The x-ray beam should be centered over the mid-abdomen, including the area from the caudal thorax to the pelvis.[16][17]

Table 3: Radiographic Imaging Schedule and Observations

Time Post-InjectionUrographic PhaseKey Structures Visualized
0-1 minute NephrogramRenal parenchyma becomes opacified.[10][18] Allows assessment of kidney size, shape, and position.
5-10 minutes PyelogramRenal pelves and calyces are opacified.[9][11][15]
10-20 minutes UreterogramUreters become visible as they transport contrast to the bladder.[11]
30-45 minutes CystogramUrinary bladder fills with contrast medium.[1][15]
  • Radiographic Settings: Use an x-ray generator capable of low mAs (5.0-7.5) and a range of kVp (40-100), adjustable in small increments. A small focal spot is preferred to maximize image detail.[16] Rapid exposure times are necessary to minimize motion artifacts.

Visualizations

G Experimental Workflow for Excretory Urography cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Animal Fasting (2-12 hours) B Bowel Evacuation (Optional) A->B C IV Catheter Placement B->C D Anesthesia Induction & Maintenance C->D E Acquire Scout Radiographs (VD & Lateral) D->E I Animal Recovery & Monitoring D->I F Administer Ioxaglate (IV Bolus) E->F G Acquire Post-Contrast Radiographs (Timed Series) F->G H Image Evaluation (Nephrogram, Pyelogram, etc.) F->H G->H

Caption: Workflow of the excretory urography procedure in laboratory animals.

G Physiological Pathway of Ioxaglate Excretion A Ioxaglate IV Injection (Systemic Circulation) B Renal Arteries A->B C Glomerular Filtration (Kidney Cortex) B->C D Nephrogram Phase (Parenchymal Opacification) C->D E Renal Tubules & Collecting Ducts C->E F Renal Pelvis E->F G Pyelogram Phase (Collecting System Opacification) F->G H Ureters F->H I Urinary Bladder H->I

Caption: Physiological pathway of this compound through the urinary system.

References

Application Notes and Protocols for Ioxaglate Meglumine in Animal Hysterosalpingography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ioxaglate meglumine (B1676163), a low-osmolar, water-soluble contrast medium, in hysterosalpingography (HSG) for reproductive studies in various animal models. The protocols are designed to guide researchers in assessing uterine morphology and fallopian tube patency, crucial endpoints in reproductive toxicology and efficacy studies.

I. Introduction to Ioxaglate Meglumine for Animal HSG

This compound (often available commercially as Hexabrix) is an iodinated contrast agent.[1] Its low osmolality compared to older ionic contrast media makes it a favorable option for sensitive tissues like the reproductive tract, potentially reducing discomfort and inflammatory responses.[2][3] Studies in rabbits have shown that ioxaglate is associated with essentially no inflammation in the fallopian tubes following direct injection, suggesting it is a safe and well-tolerated agent for hysterosalpingography.[4]

II. Comparative Data on Inflammatory Effects of Contrast Media in Rabbits

The following table summarizes the findings of a study comparing the inflammatory effects of various contrast agents on the fallopian tubes of rabbits. This data highlights the minimal inflammatory response associated with ioxaglate.

Contrast AgentAnimal Group Size (n)Histopathological FindingsTime to Resolution of Inflammation
Ioxaglate Not specified in abstractEssentially no inflammation Not applicable
Iothalamate meglumine 60%3Mild inflammatory infiltrate, mucosal edema, giant cell reaction, periovarian adhesions2 weeks
IopamidolNot specified in abstractInflammation present2 weeks
Ethiodized oil5Papillary fibrous adhesions on the ovarian surface, fat granulomas in periovarian tissuesInflammation disappeared by 4 days
Diatrizoate meglumine 52%Not specified in abstractInflammation presentInflammation disappeared by 4 days
Diatrizoate meglumine 66%Not specified in abstractInflammation presentInflammation disappeared by 4 days
IoxitolNot specified in abstractInflammation presentInflammation disappeared by 4 days
Iothalamate meglumine 30%3No pathological responseNot applicable
Ioxilan4No pathological responseNot applicable

Data compiled from studies on the effects of contrast agents in rabbit fallopian tubes.[4][5]

III. Experimental Protocols

A. Hysterosalpingography Protocol for Rabbits

This protocol is based on methodologies used in studies evaluating the effects of contrast agents on the rabbit fallopian tube.[4][5]

1. Animal Model:

  • Species: New Zealand White rabbits

  • Age: Sexually mature

  • Weight: 3-5 kg

2. Materials:

  • This compound 39.3% and Ioxaglate Sodium 19.6% Injection (e.g., Hexabrix)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • Sterile saline

  • 3-5 Fr catheter

  • Fluoroscope or X-ray machine

  • Sterile drapes and surgical instruments for laparotomy (if performing direct tubal cannulation)

3. Anesthesia:

  • Administer an appropriate anesthetic regimen to achieve a surgical plane of anesthesia. Monitor vital signs throughout the procedure.

4. Catheterization Technique (Transcervical Approach):

  • Place the anesthetized rabbit in dorsal recumbency.

  • Gently expose the cervix using a veterinary speculum.

  • Carefully insert a 3-5 Fr catheter into the cervical os.

  • Advance the catheter into the uterine body.

5. Contrast Administration and Imaging:

  • Warm the this compound solution to body temperature to reduce the risk of uterine or tubal spasms.[6]

  • Slowly inject 1-3 mL of this compound under fluoroscopic guidance. The volume may need to be adjusted based on the size of the uterus.

  • Acquire a series of images:

    • Initial filling of the uterine cavity.

    • Full distention of the uterine horns.

    • Filling of the fallopian tubes.

    • Spillage of contrast into the peritoneal cavity, indicating tubal patency.[6]

6. Post-Procedural Care:

  • Monitor the animal during recovery from anesthesia.

  • Provide appropriate analgesic care.

  • Observe for any signs of distress or infection.

Experimental Workflow for Rabbit Hysterosalpingography

G Experimental Workflow: Rabbit HSG prep Animal Preparation (Anesthesia, Dorsal Recumbency) cervix_exp Cervical Exposure (Veterinary Speculum) prep->cervix_exp catheter Catheterization (Transcervical, 3-5 Fr Catheter) cervix_exp->catheter contrast Contrast Administration (1-3 mL this compound, Slow Injection) catheter->contrast imaging Fluoroscopic Imaging (Uterine Filling, Tubal Patency, Peritoneal Spill) contrast->imaging post_proc Post-Procedural Care (Anesthesia Recovery, Analgesia) imaging->post_proc

Caption: Workflow for hysterosalpingography in rabbits.

B. Hysterosalpingography Protocol for Canines

This protocol is adapted from general canine HSG procedures, with this compound recommended as the contrast agent due to its favorable safety profile.

1. Animal Model:

  • Species: Beagle or other suitable dog breed

  • Age: Sexually mature

  • Weight: As appropriate for the breed

2. Materials:

  • This compound 39.3% and Ioxaglate Sodium 19.6% Injection

  • General anesthesia and intubation supplies

  • Sterile saline

  • Foley catheter or specialized canine HSG catheter

  • Fluoroscope or X-ray machine

  • Vaginal speculum

3. Anesthesia:

  • Induce and maintain general anesthesia with intubation to ensure immobility and animal welfare.

4. Catheterization Technique:

  • Place the anesthetized dog in dorsal or lateral recumbency.

  • Insert a vaginal speculum to visualize the cervix.

  • Introduce the catheter into the cervical canal. If using a Foley catheter, inflate the balloon gently to create a seal.

5. Contrast Administration and Imaging:

  • Warm the this compound to body temperature.

  • Inject a volume of 5-10 mL, depending on the size of the dog, slowly under fluoroscopic control.

  • Obtain images at key stages: early uterine filling, full uterine distention, tubal filling, and peritoneal spillage.

6. Post-Procedural Care:

  • Monitor the animal during recovery from anesthesia.

  • Provide appropriate post-operative analgesia.

  • Observe for any adverse reactions.

Logical Relationships in Canine HSG Protocol

G Logical Relationships: Canine HSG cluster_prep Preparation cluster_procedure Procedure cluster_outcome Assessment anesthesia General Anesthesia positioning Dorsal/Lateral Recumbency anesthesia->positioning catheterization Cervical Catheterization positioning->catheterization contrast_admin Contrast Injection (5-10 mL Ioxaglate) catheterization->contrast_admin imaging Fluoroscopy contrast_admin->imaging uterine_eval Uterine Morphology imaging->uterine_eval tubal_eval Tubal Patency imaging->tubal_eval

Caption: Key stages and assessments in canine HSG.

C. Hysterosalpingography Protocol for Non-Human Primates (NHPs)

The anatomical similarities of NHPs to humans make them a valuable model in reproductive research. This protocol is based on established NHP HSG techniques.

1. Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis) or Rhesus macaque (Macaca mulatta)

  • Age: Sexually mature

2. Materials:

  • This compound 39.3% and Ioxaglate Sodium 19.6% Injection

  • Anesthetic agents (e.g., ketamine, telazol)

  • Sterile saline

  • Specialized NHP catheter or a small-gauge Foley catheter

  • Fluoroscope or X-ray machine

  • Vaginal speculum

3. Anesthesia:

  • Anesthetize the NHP using established and approved protocols for the species.

4. Catheterization Technique:

  • Place the anesthetized animal in dorsal recumbency.

  • Insert a vaginal speculum to visualize the cervix.

  • Carefully guide a catheter through the cervical canal into the uterus.

5. Contrast Administration and Imaging:

  • Warm the this compound to body temperature.

  • Slowly inject 2-5 mL of the contrast medium under fluoroscopic guidance.

  • Capture a series of images to document the filling of the uterus and fallopian tubes, and to confirm peritoneal spillage.

6. Post-Procedural Care:

  • Monitor the animal closely during anesthetic recovery.

  • Provide appropriate analgesia as per veterinary recommendations.

  • Return the animal to its housing and monitor for any signs of complications.

Signaling Pathway of HSG Procedure in NHPs

G Procedural Pathway: NHP HSG start Start: Anesthetized NHP position Positioning start->position catheterize Catheter Insertion position->catheterize inject Ioxaglate Injection (2-5 mL) catheterize->inject visualize Fluoroscopic Visualization inject->visualize assess Assess Uterus & Tubes visualize->assess end End: Post-Procedure Monitoring assess->end

Caption: Step-by-step procedural flow for NHP HSG.

IV. Safety and Handling of this compound

  • General Precautions: As with all contrast media, have emergency equipment and medications readily available.[7]

  • Hypersensitivity: While rare, be aware of the potential for hypersensitivity reactions. A thorough history of any prior adverse reactions to contrast agents should be considered.[7]

  • Extravasation: Ensure proper catheter placement to avoid extravasation of the contrast medium, which can cause tissue irritation.[7]

  • Pregnancy: Do not perform hysterosalpingography in pregnant animals unless absolutely necessary for the study design and approved by the institutional animal care and use committee.[7] Animal reproduction studies with ioxaglate have not shown evidence of impaired fertility or harm to the fetus.[8]

V. Conclusion

This compound is a safe and effective contrast agent for use in hysterosalpingography across multiple animal species relevant to reproductive and developmental toxicology studies. Its low osmolality and minimal inflammatory potential make it a suitable choice for detailed evaluation of the female reproductive tract. The protocols provided herein offer a foundation for researchers to develop and refine their specific experimental procedures. It is recommended to conduct pilot studies to determine the optimal volume of contrast medium for the specific age and weight of the animals being studied.

References

Troubleshooting & Optimization

Optimizing injection parameters for ioxaglate meglumine to improve image quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing injection parameters for ioxaglate meglumine (B1676163) to enhance image quality in preclinical and clinical imaging.

Frequently Asked Questions (FAQs)

Q1: What is ioxaglate meglumine and why is it used in medical imaging?

This compound is a low-osmolality, ionic, dimeric, iodinated contrast medium.[1] It is used to enhance the visibility of internal body structures during X-ray-based imaging procedures such as computed tomography (CT) and angiography.[2][3] The iodine in the contrast agent absorbs X-rays, increasing the attenuation of the X-ray beam and thereby improving the contrast between different tissues and blood vessels.[1]

Q2: What are the key physical and chemical properties of this compound?

This compound, often available under the brand name Hexabrix, is a solution of this compound and ioxaglate sodium. Key properties include:

  • Iodine Concentration: Typically 320 mg/mL.

  • Osmolality: Approximately 600 mOsmol/kg of water, which is lower than high-osmolality contrast media.[1]

  • Viscosity: 15.7 cps at 20°C and 7.5 cps at 37°C.[1]

  • Ionicity: It is an ionic contrast agent.[1]

Q3: What are the standard injection parameters for this compound in common imaging procedures?

Injection parameters vary depending on the imaging modality, the anatomical region of interest, and patient-specific factors. The following tables provide a general overview of recommended parameters.

Data Presentation: Recommended Injection Parameters

Table 1: this compound Injection Parameters for Angiography

Procedure Typical Volume Typical Flow Rate Notes
Cerebral Angiography6-12 mL (Common Carotid Artery), 5-12 mL (Vertebral Arteries)Vessel-dependentTotal dose per procedure should not exceed 150 mL.[2]
Coronary Arteriography2-14 mL (Left Coronary), 1-10 mL (Right Coronary)Vessel-dependentTotal dose up to 150 mL.[2]
Aortography25-50 mLVessel-dependentTotal procedural dose should not exceed 250 mL.[1][2]
Peripheral Arteriography10-50 mL (Iliac/Femoral), 15-30 mL (Upper Limb)Vessel-dependentTotal procedural dose should not exceed 250 mL.[2]
Intravenous Digital Subtraction Angiography (IV-DSA)30-50 mL per injection10-30 mL/s (Central), 12-20 mL/s (Peripheral)Total procedural dose should not exceed 250 mL.[2]

Table 2: this compound Injection Parameters for Computed Tomography (CT)

Procedure Typical Volume Typical Flow Rate Notes
Contrast-Enhanced Head CTVaries by institutional protocolTypically 1-3 mL/sPatient should be well-hydrated.[2]
Contrast-Enhanced Body CT50-150 mLTypically 2-5 mL/sDose may be weight-based (e.g., 0.7-1.0 mL/kg). Higher doses (1.5-2.0 mL/kg) may be used for anticipated poor visualization.[2]

Troubleshooting Guide

Issue 1: Suboptimal Vascular or Tissue Enhancement

  • Question: My images show poor contrast enhancement in the target vessels or tissue. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Inadequate Iodine Delivery Rate (IDR): The IDR is a critical factor for achieving optimal enhancement. It is calculated as: IDR (g I/s) = Iodine Concentration (g I/mL) x Injection Rate (mL/s).

      • Troubleshooting:

        • Increase Injection Rate: A higher flow rate delivers the contrast bolus more compactly, leading to a higher peak enhancement. Ensure the patient's IV access can tolerate the increased flow rate.

        • Consider a Higher Concentration Contrast Agent: While ioxaglate typically has a concentration of 320 mg/mL, in some situations, a contrast agent with a higher iodine concentration might be necessary to boost the IDR.

    • Incorrect Scan Timing: The timing of the scan acquisition relative to the contrast injection is crucial.

      • Troubleshooting:

        • Use a Bolus Tracking Technique: This automated method initiates scanning when a predefined enhancement level is reached in a region of interest (e.g., the aorta), ensuring optimal timing for the arterial phase.

        • Perform a Test Bolus: Inject a small amount of contrast (e.g., 10-20 mL) followed by a saline flush to determine the time to peak enhancement for the specific patient and anatomy.

    • Patient-Specific Factors: Factors such as body weight and cardiac output can significantly influence contrast enhancement.[4]

      • Troubleshooting:

        • Adjust Dose for Body Weight: For larger patients, a higher volume of contrast media may be necessary to achieve adequate enhancement. Consider weight-based dosing protocols.[5]

        • Account for Cardiac Output: Patients with high cardiac output may require a faster injection rate or a shorter scan delay to capture the peak enhancement. Conversely, patients with low cardiac output may benefit from a slower injection rate and a longer scan delay.

Issue 2: Image Artifacts

  • Question: I am observing streaking or beam hardening artifacts in my CT images. How can I mitigate these?

  • Answer: Streaking artifacts, often caused by beam hardening, occur when the X-ray beam passes through a highly attenuating substance like concentrated contrast media.

    • Troubleshooting:

      • Increase Tube Voltage (kVp): Increasing the scanner's tube voltage (e.g., from 100 kVp to 120 or 140 kVp) results in a higher energy X-ray beam that is less susceptible to beam hardening effects.

      • Use a Saline Flush: Following the contrast injection with a saline flush helps to push the contrast bolus through the vasculature and reduces the concentration of contrast in the central veins, a common source of artifacts in thoracic CT.

      • Dilute the Contrast Media: For certain applications like intravenous digital subtraction angiography, a 1:1 dilution of ioxaglate with sterile water for injection can be used.[2] This reduces the iodine concentration, thereby minimizing beam hardening. However, this will also reduce the overall enhancement.

      • Utilize Dual-Energy CT: If available, dual-energy CT scanners can acquire data at two different energy levels, allowing for the generation of virtual monochromatic images that can significantly reduce beam hardening artifacts.[5]

      • Employ Iterative Reconstruction Algorithms: Advanced reconstruction algorithms can help to reduce image noise and artifacts compared to standard filtered back projection.

Issue 3: High Injection Pressures

  • Question: The power injector is reporting high pressure during the injection. What could be the cause and how can I address it?

  • Answer: High injection pressure can be caused by several factors related to the contrast media, the injection setup, and the patient's IV access.

    • Troubleshooting:

      • Warm the Contrast Media: The viscosity of this compound is lower at body temperature (7.5 cps at 37°C) compared to room temperature (15.7 cps at 20°C).[1] Warming the contrast to 37°C can significantly reduce its viscosity and, consequently, the required injection pressure.

      • Use a Larger Gauge IV Catheter: A smaller catheter (e.g., 22-gauge) will offer more resistance than a larger one (e.g., 18- or 20-gauge). Ensure the IV access is appropriate for the planned injection rate.

      • Check for Kinks or Obstructions: Inspect the IV tubing and catheter for any kinks or blockages that could be increasing the resistance to flow.

      • Reduce the Injection Rate: If high pressures persist and cannot be otherwise mitigated, reducing the injection rate may be necessary, though this will also lower the IDR.

Experimental Protocols

Protocol 1: Determining the Optimal Injection Rate for Vascular Enhancement

  • Objective: To determine the injection rate of this compound that provides the highest signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in a target artery.

  • Methodology:

    • Subject Selection: Utilize an appropriate animal model or a phantom with simulated blood vessels.

    • Group Allocation: Divide subjects into multiple groups, with each group receiving this compound at a different injection rate (e.g., 2 mL/s, 3 mL/s, 4 mL/s, 5 mL/s). Keep the total volume of contrast and all other imaging parameters constant.

    • Image Acquisition: Perform a dynamic contrast-enhanced CT or angiography scan of the region of interest.

    • Image Analysis:

      • Place regions of interest (ROIs) within the target artery and in adjacent muscle tissue on the post-contrast images.

      • Measure the mean signal intensity and the standard deviation (noise) in each ROI.

      • Calculate the SNR for the artery: SNR = Mean Arterial Signal / Standard Deviation of Noise in a Homogeneous Area.

      • Calculate the CNR: CNR = (Mean Arterial Signal - Mean Muscle Signal) / Standard Deviation of Noise in a Homogeneous Area.

    • Data Comparison: Compare the mean SNR and CNR values across the different injection rate groups to identify the optimal rate.

Protocol 2: Evaluating the Impact of Saline Flush on Image Quality and Artifact Reduction

  • Objective: To quantify the effect of a saline flush on vascular enhancement duration and the reduction of venous artifacts.

  • Methodology:

    • Subject Selection: Use an appropriate animal model or human subjects undergoing a relevant clinical scan (with appropriate ethical approval).

    • Study Design: Employ a crossover design where each subject undergoes the imaging procedure twice, once with a saline flush following the this compound injection and once without. Alternatively, randomize subjects into two groups (saline flush vs. no saline flush).

    • Injection Protocol:

      • Group A (No Flush): Inject a standard dose of this compound.

      • Group B (Saline Flush): Inject the same dose of this compound followed immediately by a saline flush (e.g., 30-50 mL) at the same injection rate.

    • Image Acquisition: Acquire dynamic CT or angiographic images over a set period.

    • Image Analysis:

      • Measure the enhancement (in Hounsfield Units for CT) over time in the target artery and a central vein (e.g., superior vena cava).

      • Qualitatively and quantitatively assess the presence and severity of streaking artifacts originating from the central veins. This can be done using a scoring system or by measuring the standard deviation of the signal in ROIs placed in the artifact region.

    • Data Comparison: Compare the time-enhancement curves and artifact scores between the two groups to determine the impact of the saline flush.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis subject Select Animal Model or Phantom groups Allocate to Injection Rate Groups subject->groups inject Inject Ioxaglate at Assigned Rate groups->inject scan Acquire Dynamic Contrast-Enhanced Images inject->scan roi Place Regions of Interest (Artery & Muscle) scan->roi calculate Calculate SNR & CNR roi->calculate compare Compare Metrics Across Groups calculate->compare

Caption: Experimental workflow for optimizing injection rate.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Suboptimal Enhancement idr Inadequate IDR start->idr timing Incorrect Scan Timing start->timing patient Patient Factors (Weight, Cardiac Output) start->patient increase_rate Increase Injection Rate idr->increase_rate bolus_track Use Bolus Tracking timing->bolus_track adjust_dose Adjust Dose for Weight patient->adjust_dose

Caption: Troubleshooting suboptimal image enhancement.

References

Managing extravasation of ioxaglate meglumine during in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing extravasation of ioxaglate meglumine (B1676163) during in vivo experiments.

Troubleshooting Guide

Immediate Steps Following Suspected Extravasation

1. What are the immediate actions to take if I suspect ioxaglate meglumine extravasation?

Immediately stop the injection.[1][2] Disconnect the infusion line but leave the catheter or needle in place temporarily.[1][3] Attempt to aspirate any residual this compound and surrounding fluid through the catheter.[1][3] Do not flush the line.[4] After aspiration, remove the catheter/needle. Mark the affected area with a pen to monitor for any changes in swelling or redness.[3] Elevate the affected limb to help reduce swelling.[1][2][3][4]

Assessment and Monitoring

2. What are the signs and symptoms of this compound extravasation in animal models?

Initial signs include swelling, edema, and erythema (redness) at the injection site.[4][5] The animal may exhibit signs of pain or distress, such as vocalization, licking, or guarding the affected limb. As the injury progresses, skin tightness, blistering, and ulceration may occur.[4][5] In severe cases, tissue necrosis (tissue death) can develop.[4][5][6]

3. How should I monitor the animal after an extravasation event?

Monitor the animal closely for the first 24-48 hours, as this is when the peak inflammatory response is expected.[4] Regularly assess the extravasation site for:

  • Increased swelling or redness.

  • Changes in skin color or temperature.

  • The development of blisters or ulcers.

  • Signs of tissue necrosis (e.g., dark discoloration of the skin).

Document all observations, including measurements of the affected area and photographic evidence. Also, monitor the animal's overall well-being, including activity level, food and water intake, and signs of pain.

Treatment and Management

4. Should I apply warm or cold compresses to the affected area?

There is no definitive consensus on the use of warm versus cold compresses for contrast media extravasation.[4][7]

  • Cold compresses may help to induce vasoconstriction, limiting the spread of the extravasated agent and reducing inflammation and pain.[8]

  • Warm compresses may enhance vasodilation, which could help to increase the absorption and dispersal of the contrast agent.[9]

A common approach is to apply cold compresses for the first 15-20 minutes after the event to reduce inflammation, followed by warm compresses in the subsequent hours to aid in resorption.[1][9] Applications can be repeated for 15-20 minutes every 4-6 hours for the first 24-48 hours.[1]

5. When should I consider using hyaluronidase (B3051955)?

Hyaluronidase is an enzyme that breaks down hyaluronic acid in the extracellular matrix, which can help to disperse the extravasated this compound and facilitate its absorption.[3][10] Its use should be considered in cases of significant extravasation, particularly if there are concerns about tissue damage. It is most effective when administered within the first 1-2 hours of the event.[3][11]

6. What is the protocol for administering hyaluronidase in an animal model?

A specific protocol for this compound extravasation in animal models is not well-established. However, a general protocol adapted from clinical guidelines can be followed. For detailed methodology, please refer to the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: What are the properties of this compound that contribute to tissue damage upon extravasation? A1: this compound is a low-osmolar, ionic contrast medium.[12][13] However, it is still hypertonic compared to physiological fluids.[4][14] This hyperosmolality draws fluid out of cells and into the interstitial space, leading to cellular dehydration, edema, and an acute inflammatory response.[4][14] Direct cytotoxicity of the contrast agent can also contribute to tissue injury.[15]

Q2: What are the risk factors for this compound extravasation during in vivo experiments? A2: Risk factors in animal experiments include:

  • Improper needle/catheter placement or dislodgement.

  • Use of small or fragile veins.

  • High injection rates or pressures.[2]

  • Repeated injections at the same site.

  • Inadequate animal restraint leading to movement during injection.

Q3: Can this compound extravasation lead to long-term complications in research animals? A3: Yes. While most minor extravasations resolve with minimal consequence, severe cases can lead to skin ulceration, tissue necrosis, and compartment syndrome.[4][8] These complications can cause significant pain and distress to the animal and may necessitate veterinary intervention or humane euthanasia.

Q4: How can I prevent this compound extravasation? A4: Prevention strategies include:

  • Ensuring proper training in injection techniques for the specific animal model.

  • Using an appropriate needle or catheter size for the vessel.[16]

  • Confirming proper placement within the vessel before and during injection.

  • Administering the injection slowly and monitoring for any signs of resistance or swelling.

  • Adequately restraining the animal to prevent movement.[17]

  • Rotating injection sites if multiple doses are required.[18]

Quantitative Data

Table 1: Comparison of Tissue Damage from Extravasated Contrast Media in Rats

Contrast MediumUlceration/CrustingNecrosisEdemaHemorrhage
Ioxaglate (Hexabrix) ++ ++ ++ ++
60% Meglumine Diatrizoate++++++++
30% Meglumine Diatrizoate++++
Iopamidol (B1672082) 300----
0.9% Saline----

Data adapted from a study involving intradermal injections in rats.[5] ++ indicates significantly more damage compared to iopamidol and saline. + indicates intermediate toxicity. - indicates minimal to no damage.

Table 2: Incidence and Volume of Extravasation in Rodent Tail Vein Injections

ParameterFinding
Frequency of Extravasation >50% of injections
Volume of Extravasation Did not exceed 20% of the injected dose

Data from a study on PET tracer injections in rats, providing a general reference for the likelihood and volume of extravasation in rodent tail vein injections.[19]

Experimental Protocols

Protocol for Management of this compound Extravasation
  • Stop Injection and Aspirate: Immediately cease the injection and attempt to aspirate the extravasated fluid through the in-place catheter/needle.

  • Mark and Elevate: Remove the catheter/needle and mark the perimeter of the swelling. Elevate the affected limb above the level of the heart.

  • Cold/Warm Compress Application:

    • Apply a cold compress to the area for 15-20 minutes to reduce inflammation.

    • After the initial cold compress, warm compresses can be applied for 15-20 minutes every 4-6 hours for the next 24-48 hours to aid resorption.

  • Hyaluronidase Administration (if required):

    • Preparation: Reconstitute lyophilized hyaluronidase to a concentration of 150 units/mL in sterile saline.[3][10] For smaller extravasations, a more dilute solution of 15 units/mL can be prepared by further diluting the 150 units/mL solution 1:10 with sterile saline.[11][20]

    • Administration: Using a 25-gauge or smaller needle, inject a total of 1 mL of the hyaluronidase solution as five separate 0.2 mL subcutaneous or intradermal injections around the leading edge of the extravasation site in a clockwise manner.[4][10]

  • Monitoring:

    • Observe the animal for at least 24-48 hours post-extravasation.

    • Document the size of the affected area, skin condition, and any behavioral changes.

    • Provide appropriate analgesia as recommended by a veterinarian.

    • If symptoms worsen (e.g., expanding necrosis, signs of systemic illness), consult with veterinary staff immediately.

Visualizations

Signaling Pathways and Experimental Workflows

Extravasation_Signaling_Pathway cluster_initiators Initial Insult cluster_cellular_response Cellular Response cluster_inflammatory_signaling Inflammatory Signaling cluster_vascular_response Vascular Response cluster_tissue_outcome Tissue Outcome Ioxaglate_Extravasation This compound Extravasation Hyperosmolality Hyperosmolality Ioxaglate_Extravasation->Hyperosmolality Direct_Cytotoxicity Direct Cytotoxicity Ioxaglate_Extravasation->Direct_Cytotoxicity Cellular_Dehydration Cellular Dehydration & Edema Hyperosmolality->Cellular_Dehydration Cell_Membrane_Damage Cell Membrane Damage Direct_Cytotoxicity->Cell_Membrane_Damage Inflammation Inflammation (Swelling, Redness, Pain) Cellular_Dehydration->Inflammation Oxidative_Stress Oxidative Stress (ROS Production) Cell_Membrane_Damage->Oxidative_Stress NF_kB_Activation NF-κB Activation Oxidative_Stress->NF_kB_Activation MAPK_Activation MAPK Activation Oxidative_Stress->MAPK_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines MAPK_Activation->Pro_inflammatory_Cytokines VEGF_Upregulation VEGF Upregulation Pro_inflammatory_Cytokines->VEGF_Upregulation Pro_inflammatory_Cytokines->Inflammation Increased_Vascular_Permeability Increased Vascular Permeability VEGF_Upregulation->Increased_Vascular_Permeability Increased_Vascular_Permeability->Inflammation Tissue_Necrosis Tissue Necrosis Inflammation->Tissue_Necrosis Compartment_Syndrome Compartment Syndrome Inflammation->Compartment_Syndrome

Caption: Signaling pathway of this compound extravasation injury.

Extravasation_Management_Workflow Start In Vivo Injection of This compound Suspected_Extravasation Suspected Extravasation (Swelling, Resistance) Start->Suspected_Extravasation Stop_Injection 1. Stop Injection Suspected_Extravasation->Stop_Injection Yes Aspirate 2. Aspirate Residual Fluid Stop_Injection->Aspirate Remove_Catheter 3. Remove Catheter/Needle Aspirate->Remove_Catheter Mark_and_Elevate 4. Mark Area & Elevate Limb Remove_Catheter->Mark_and_Elevate Assess_Severity 5. Assess Severity Mark_and_Elevate->Assess_Severity Conservative_Management 6a. Conservative Management (Cold/Warm Compresses) Assess_Severity->Conservative_Management Minor Hyaluronidase_Treatment 6b. Hyaluronidase Treatment Assess_Severity->Hyaluronidase_Treatment Severe Monitoring 7. Monitor for 24-48h (Document Observations) Conservative_Management->Monitoring Hyaluronidase_Treatment->Monitoring Worsening_Symptoms Worsening Symptoms? Monitoring->Worsening_Symptoms Resolution Resolution Worsening_Symptoms->Resolution No Veterinary_Consult Consult Veterinarian Worsening_Symptoms->Veterinary_Consult Yes

Caption: Experimental workflow for managing this compound extravasation.

References

Technical Support Center: Ioxaglate Meglumine Interference with In Vitro Coagulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from ioxaglate meglumine (B1676163) in in vitro coagulation assays.

Frequently Asked Questions (FAQs)

Q1: What is ioxaglate meglumine and why does it interfere with coagulation assays?

A1: this compound is an ionic, low-osmolar radiographic contrast agent. Its chemical properties can interfere with the protein interactions and enzymatic reactions of the coagulation cascade, leading to alterations in clotting times. The primary mechanism of this interference is the inhibition of thrombin-mediated feedback activation of coagulation factors V and VIII.[1] Ioxaglate has been shown to interfere with the binding of macromolecular substrates to the anionic exosite I of thrombin.[1] Additionally, it may interfere with fibrin (B1330869) polymerization.[2]

Q2: Which coagulation assays are most affected by this compound?

A2: this compound has been shown to cause a dose-dependent prolongation of several key coagulation assays, including:

  • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.

  • Prothrombin Time (PT): Measures the extrinsic and common pathways.

  • Thrombin Time (TT): Measures the final step of the coagulation cascade (conversion of fibrinogen to fibrin).

  • Calcium Thromboplastin Time [2]

Q3: At what concentrations does this compound start to show significant interference?

A3: Significant interference with platelet function has been observed at concentrations above 30 mg of iodine/ml.[3] Higher concentrations of ioxaglate (more than 25 mg iodine/ml) have also been shown to cause complement activation.[2]

Troubleshooting Guides

Problem 1: Unexpectedly prolonged aPTT, PT, or TT results in a sample containing this compound.

  • Possible Cause: Direct interference from this compound in the assay.

  • Troubleshooting Steps:

    • Review Sample Collection: Ensure the sample was not contaminated and was collected following proper procedures. Preanalytical errors are a common source of variability in coagulation testing.

    • Quantify Ioxaglate Concentration: If possible, determine the concentration of this compound in the sample. This will help in interpreting the extent of the interference.

    • Consider Alternative Assays: If the interference is significant and cannot be mitigated, consider using alternative assays that are less susceptible to interference from ionic contrast media. Chromogenic assays, for example, may be less affected than clot-based assays.

    • Data Interpretation: When analyzing data, it is crucial to consider the presence of this compound and its potential impact on the results. Acknowledge this limitation in your experimental reports.

Problem 2: Inconsistent or highly variable results across replicate samples containing this compound.

  • Possible Cause: In addition to the inherent interference, variability could be due to inconsistent mixing of the ioxaglate with the plasma sample or pre-analytical sample handling issues.

  • Troubleshooting Steps:

    • Standardize Mixing Procedures: Ensure a standardized and thorough mixing protocol for all samples containing this compound.

    • Check for Particulates: Visually inspect samples for any precipitation or particulates that could interfere with automated analyzers.

    • Instrument Calibration and Quality Control: Verify that the coagulation analyzer is properly calibrated and that quality control samples are within the acceptable range.

    • Mixing Studies: To differentiate between a factor deficiency and the presence of an inhibitor like ioxaglate, a mixing study can be performed. This involves mixing the patient's plasma with normal plasma and re-running the assay. If the clotting time corrects, a factor deficiency is likely. If it remains prolonged, an inhibitor is the probable cause.[4]

Data Presentation

The following tables summarize the reported effects of this compound on various in vitro coagulation assays.

Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

ParameterNormal PlasmaPlasma with IoxaglateReference
aPTT (seconds)3654[5]

Table 2: Effect of this compound on In Vitro Bleeding Time

ParameterNormal BloodBlood with 25% (v/v) IoxaglateReference
In Vitro Bleeding Time (minutes)Not specified> 30

Table 3: General Effects of this compound on Coagulation Assays

AssayObserved EffectMechanism of InterferenceReference
Prothrombin Time (PT)ProlongationInhibition of common pathway factors[2]
Thrombin Time (TT)Dose-dependent prolongationInterference with fibrin polymerization[2]
Fibrinogen (Clauss Method)Potential for underestimationInterference with thrombin-fibrinogen reaction

Experimental Protocols

Protocol 1: General Protocol for Investigating the In Vitro Interference of this compound on Coagulation Assays

  • Sample Preparation:

    • Collect whole blood from healthy donors into 3.2% sodium citrate (B86180) tubes.

    • Prepare platelet-poor plasma (PPP) by centrifuging the whole blood at 2000 x g for 15 minutes at room temperature.

    • Prepare a stock solution of this compound in a buffered saline solution (e.g., Tris-buffered saline, pH 7.4).

  • Incubation:

    • Prepare a series of dilutions of the this compound stock solution.

    • In separate tubes, mix the PPP with different concentrations of the this compound dilutions. Include a control sample with buffer only.

    • Incubate the mixtures at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for interaction.

  • Coagulation Assays:

    • Perform aPTT, PT, and TT assays on each sample using a calibrated coagulation analyzer according to the manufacturer's instructions.

    • For the aPTT, incubate the plasma-ioxaglate mixture with the aPTT reagent (containing a contact activator and phospholipids) before adding calcium chloride to initiate clotting.

    • For the PT, incubate the plasma-ioxaglate mixture before adding the PT reagent (containing tissue factor and calcium) to initiate clotting.

    • For the TT, add a known amount of thrombin to the plasma-ioxaglate mixture and measure the time to clot formation.

  • Data Analysis:

    • Record the clotting times for each concentration of this compound.

    • Plot the clotting time versus the this compound concentration to determine the dose-response relationship.

Mandatory Visualizations

Interference_Mechanism cluster_CoagulationCascade Coagulation Cascade cluster_Ioxaglate This compound Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Factor_V Factor V Thrombin->Factor_V Activates Factor_VIII Factor VIII Thrombin->Factor_VIII Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Factor_Va Factor Va Factor_V->Factor_Va Factor_VIIIa Factor VIIIa Factor_VIII->Factor_VIIIa Fibrin Fibrin Fibrinogen->Fibrin Polymerization Ioxaglate Ioxaglate Ioxaglate->Thrombin Inhibits binding to macromolecular substrates

Caption: Mechanism of this compound interference in the coagulation cascade.

Troubleshooting_Workflow Start Unexpectedly Prolonged Coagulation Assay Result Check_Sample Review Sample Collection and Handling Start->Check_Sample Preanalytical_Error Address Preanalytical Error (e.g., recollect sample) Check_Sample->Preanalytical_Error Error Identified No_Error No Obvious Error Check_Sample->No_Error No Error Mixing_Study Perform Mixing Study No_Error->Mixing_Study Correction Clotting Time Corrects (Factor Deficiency) Mixing_Study->Correction Yes No_Correction Clotting Time Does Not Correct (Inhibitor Present) Mixing_Study->No_Correction No Consider_Ioxaglate Consider Ioxaglate as the Inhibitor No_Correction->Consider_Ioxaglate Action Acknowledge Interference in Report Consider Alternative Assays Consider_Ioxaglate->Action

Caption: Troubleshooting workflow for prolonged coagulation assay results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing hemodynamic changes related to the use of ioxaglate meglumine (B1676163) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is ioxaglate meglumine and what is its primary mechanism of action?

A1: this compound is a low-osmolality, ionic, dimeric iodinated radiocontrast agent.[1][2] Its primary mechanism of action is to opacify blood vessels and internal body structures for radiographic visualization by absorbing X-rays, thereby enhancing the contrast of the images.[3] The iodine atoms in its structure have a high atomic number, which effectively attenuates X-rays.[3]

Q2: What are the expected hemodynamic effects of this compound administration in animal models?

A2: this compound can induce several transient hemodynamic changes, including a decrease in systemic arterial pressure (hypotension), alterations in heart rate (bradycardia or tachycardia), and changes in cardiac output.[4] These effects are generally less pronounced than those observed with high-osmolality contrast media.[1][5] The magnitude of these effects can vary depending on the animal species, the dose administered, the rate of injection, and the specific vascular bed being studied.

Q3: What is the underlying mechanism for this compound-induced hemodynamic changes?

A3: The hemodynamic effects of this compound are multifactorial. A primary contributor is its osmolality, which, although lower than older contrast agents, can still cause a shift of fluid into the intravascular space, leading to vasodilation.[2][6] Additionally, ioxaglate has direct vasodilatory effects on vascular smooth muscle.[7] Evidence also suggests an interaction with the vascular endothelium, potentially involving the modulation of nitric oxide (NO) production.[6]

Q4: Is this compound associated with direct cellular effects on the vasculature?

A4: Yes, in vitro studies have shown that ioxaglate can have direct effects on endothelial cells. These effects can include morphologic changes and a degree of cytotoxicity, which may contribute to the observed vascular responses.[8][9][10]

Troubleshooting Guide: Managing this compound-Related Hemodynamic Changes

This guide provides a systematic approach to identifying and mitigating common hemodynamic issues encountered during animal experiments with this compound.

Issue 1: Significant Hypotension Post-Injection
  • Potential Causes:

    • High Dose or Rapid Injection Rate: Rapid injection of a large bolus can exacerbate the vasodilatory effects.

    • Animal's Physiological State: Dehydration or the use of certain anesthetics can increase susceptibility to hypotension.

    • Direct Vasodilatory Effect: An inherent property of ioxaglate.

  • Troubleshooting and Mitigation Strategies:

    • Optimize Dose and Injection Rate:

      • Reduce the total dose of this compound to the minimum required for adequate imaging.

      • Decrease the injection rate to allow for more gradual hemodilution.

    • Ensure Proper Hydration:

      • Confirm the animal is adequately hydrated prior to the experiment. In cases of overnight fasting, consider providing subcutaneous or intravenous fluids to maintain hydration status.

    • Review Anesthetic Protocol:

      • Some anesthetics, like high concentrations of isoflurane, are potent vasodilators and can compound the hypotensive effects of ioxaglate.[11] Consider reducing the anesthetic depth if possible or using a balanced anesthetic technique.

    • Pharmacological Intervention (for severe, persistent cases):

      • If hypotension is severe and compromises the animal's welfare or the experimental integrity, consider the administration of a vasopressor agent like phenylephrine (B352888) or dopamine (B1211576) after consulting with a veterinarian.

Issue 2: Arrhythmias or Significant Changes in Heart Rate
  • Potential Causes:

    • Direct Cardiac Effects: Intracoronary injections can have direct effects on myocardial contractility and conduction.

    • Reflex Tachycardia: A compensatory response to a drop in blood pressure.

    • Vagal Stimulation: Can lead to bradycardia.

  • Troubleshooting and Mitigation Strategies:

    • Monitor ECG Continuously: Closely observe the electrocardiogram for any abnormalities during and after injection.

    • Optimize Catheter Placement: For selective injections, ensure the catheter tip is correctly positioned to avoid unintended perfusion of critical cardiac structures.

    • Temperature of Contrast Media: Administer this compound at or near body temperature to minimize direct cardiac stimulation.

    • Allow for Recovery: If transient arrhythmias occur, allow sufficient time for the animal's heart rate and rhythm to return to baseline before subsequent injections.

Issue 3: Poor Image Quality Due to Hemodynamic Instability
  • Potential Causes:

    • Rapid Washout: Hypotension and vasodilation can lead to a rapid washout of the contrast agent from the area of interest.

    • Motion Artifacts: Animal movement due to discomfort or physiological instability can degrade image quality.

  • Troubleshooting and Mitigation Strategies:

    • Synchronize Imaging with Injection: Time the image acquisition to coincide with the peak opacification immediately following injection.

    • Optimize Injection Protocol: A slower, more controlled injection may provide a longer window of optimal vessel opacification.

    • Ensure Adequate Anesthesia/Sedation: Maintain a stable plane of anesthesia to prevent motion artifacts.

Quantitative Data from Animal Studies

The following tables summarize the hemodynamic effects of this compound observed in various animal models.

Table 1: Hemodynamic Effects of this compound in Swine

ParameterDosageChange from BaselineReference
Mean Right Atrial Pressure4 ml/kgIncreased[8]
Mean Pulmonary Arterial Pressure4 ml/kgIncreased[8]
Cardiac Output4 ml/kgIncreased[8]
Stroke Volume4 ml/kgIncreased[8]
Pulmonary Vascular Resistance4 ml/kgDecreased[8]

Table 2: Hemodynamic Effects of this compound in Dogs

ParameterDosageChange from BaselineReference
Renal Blood FlowLarge doseInitial vasodilation followed by prolonged reduction[12]

Table 3: Antithrombotic Effects of this compound in Rats

ParameterDosageEffect Compared to SalineReference
Time to Occlusion (TTO)1600 mg iodine/kgProlonged (30.0 +/- 1.1 min vs. 19.6 +/- 2.4 min)[13]
Thrombus Weight (TW)1600 mg iodine/kgReduced (2.6 +/- 0.4 mg vs. 4.7 +/- 0.7 mg)[13]

Experimental Protocols

Protocol 1: Coronary Angiography in Dogs
  • Animal Model: Mongrel dogs (approx. 10 kg).

  • Anesthesia: Morphine-pentobarbital anesthesia.

  • Catheterization:

    • A 50-cm cardiac catheter is inserted into the root of the aorta via the carotid, brachial, or femoral artery.

    • Catheter tip placement near the coronary ostia is guided by fluoroscopy and tactile feedback.

  • Contrast Administration:

    • This compound solution is injected.

    • Typical injection volume is 10 cc per injection, with intervals of a few minutes between injections.

    • The total dose should be minimized, with an average of around 4 cc/kg.

  • Imaging:

    • Angiograms are acquired during and immediately following the injection of the contrast medium.

  • Reference: [8]

Protocol 2: Carotid Artery Angiography in Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Anesthesia: Isoflurane (4-5% for induction, 2-2.5% for maintenance) or chloral (B1216628) hydrate (B1144303) (300 mg/kg, intraperitoneal).

  • Surgical Preparation:

    • The rat is placed in a supine position.

    • A ventral midline neck incision is made to expose the right common carotid artery (CCA) up to the bifurcation of the internal and external carotid arteries.

  • Catheterization:

    • A microcatheter is inserted into the CCA for contrast administration.

  • Contrast Administration:

    • A small bolus of this compound is injected. The exact volume depends on the specific imaging parameters and research question.

  • Imaging:

    • Micro-angiography or a similar high-resolution imaging modality is used to visualize the cerebral vasculature.

  • References: [9][10][11]

Protocol 3: Renal Angiography in Swine
  • Animal Model: Domestic swine.

  • Anesthesia: Anesthesia is induced and maintained with inhalant anesthetics (e.g., sevoflurane (B116992) or isoflurane).

  • Catheterization:

    • A 6F or 7F introducer sheath is placed via percutaneous cannulation of the femoral artery.

    • A guiding catheter is advanced to the level of the renal arteries.

  • Contrast Administration:

    • This compound is injected through the guiding catheter to opacify the aorta and renal arteries.

    • For selective renal angiography, the catheter is placed directly into the renal artery for contrast injection.

  • Imaging:

    • Angiographic images are acquired during contrast administration.

  • Reference: [14]

Visualizations

experimental_workflow cluster_prep Phase 1: Pre-Experiment Preparation cluster_procedure Phase 2: Angiography Procedure cluster_post Phase 3: Post-Procedure & Analysis animal_prep Animal Preparation (Fasting, Hydration) anesthesia Anesthesia Induction & Maintenance animal_prep->anesthesia monitoring_setup Physiological Monitoring Setup (ECG, Blood Pressure) anesthesia->monitoring_setup catheterization Vascular Access & Catheter Placement monitoring_setup->catheterization baseline Record Baseline Hemodynamic Data catheterization->baseline injection This compound Injection baseline->injection imaging Image Acquisition injection->imaging post_monitoring Post-Injection Monitoring imaging->post_monitoring recovery Animal Recovery post_monitoring->recovery analysis Data Analysis recovery->analysis logical_relationship cluster_cause Causal Factors cluster_effect Observed Effect cluster_mitigation Mitigation Strategies ioxaglate This compound Administration hypotension Hypotension ioxaglate->hypotension dose_rate High Dose / Rapid Rate dose_rate->hypotension dehydration Dehydration dehydration->hypotension anesthetics Vasodilating Anesthetics anesthetics->hypotension optimize_injection Optimize Dose & Rate hypotension->optimize_injection ensure_hydration Ensure Hydration hypotension->ensure_hydration adjust_anesthesia Adjust Anesthesia hypotension->adjust_anesthesia vasopressors Consider Vasopressors hypotension->vasopressors signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Mechanisms cluster_response Physiological Response ioxaglate This compound endothelium Endothelial Cell ioxaglate->endothelium vsmc Vascular Smooth Muscle Cell ioxaglate->vsmc Direct Effect no_release ↑ Nitric Oxide (NO) Release endothelium->no_release ca_influx ↓ Ca2+ Influx vsmc->ca_influx relaxation VSMC Relaxation no_release->relaxation ca_influx->relaxation vasodilation Vasodilation relaxation->vasodilation

References

Best practices for storing and handling ioxaglate meglumine to prevent crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for storing and handling ioxaglate meglumine (B1676163) solutions to prevent crystallization, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ioxaglate meglumine crystallization?

A1: The primary cause of crystallization in this compound solutions is exposure to low temperatures, particularly freezing.[1][2] While crystallization is unlikely at normal room temperatures, the risk increases significantly if the solution is stored improperly.[2][3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To prevent crystallization and ensure stability, this compound solutions should be stored at a controlled room temperature. Specific recommendations include storing the solution between 15°C and 30°C (59°F and 86°F).[2] It is crucial to protect the solution from both freezing and excessive heat, as well as from direct light.[1][2]

Q3: Can a solution of this compound that has crystallized still be used?

A3: Yes, if the container is undamaged, a solution that has crystallized can typically be redissolved and used.[1] However, it is imperative to ensure that all crystals have completely dissolved before use.

Q4: How can I redissolve crystals in an this compound solution?

A4: If crystallization has occurred, bring the solution to room temperature.[1] Vigorous shaking can help redissolve the crystals.[1] For more stubborn crystals, gentle warming with circulating warm air can accelerate the dissolution process.[1] Always visually inspect the solution to confirm that it is clear and free of any particulate matter before use.

Troubleshooting Guide: Crystallization Issues

This section provides a step-by-step guide to address crystallization in your this compound solutions during experiments.

Issue: Crystals observed in the this compound solution upon removal from storage.

Step 1: Inspect the Container

  • Carefully examine the vial or container for any signs of damage, such as cracks or breaks in the seal. If the container is compromised, do not use the solution and discard it according to your institution's safety protocols.

Step 2: Gentle Warming

  • If the container is intact, allow the solution to gradually warm to room temperature (approximately 20-25°C). Avoid rapid heating, as this can potentially degrade the compound.

Step 3: Agitation

  • Once the solution has reached room temperature, shake the container vigorously.[1] The mechanical agitation can help to break down the crystal lattice and promote dissolution.

Step 4: Controlled Heating (If Necessary)

  • If crystals persist after thorough shaking, you may use a controlled warming method, such as a circulating warm air incubator or a water bath set to a temperature not exceeding 30°C. Monitor the solution closely during this process.

Step 5: Visual Confirmation

  • Before any use, hold the container up to a light source and visually inspect to ensure that every crystal has dissolved and the solution is completely clear.

Issue: Precipitation or crystallization observed during an experiment.

Step 1: Evaluate Experimental Conditions

  • Review your experimental protocol. Note the temperature at which the experiment was conducted. This compound's solubility is temperature-dependent, and a decrease in temperature during your procedure could have caused precipitation.

  • Consider the concentration of your this compound solution. If you are working with a highly concentrated solution, it will be more susceptible to crystallization with slight temperature changes.

Step 2: In-situ Redissolution

  • If feasible within your experimental setup, try to gently warm the solution to the recommended storage temperature range (15-30°C) to redissolve the precipitate.

Step 3: Adjust Protocol for Future Experiments

  • If crystallization is a recurring issue, consider pre-warming all components of your experimental setup, including buffers and equipment, to the working temperature of your this compound solution.

  • Maintain a stable temperature throughout your experiment.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound Solutions

ParameterRecommended ConditionNotes
Storage Temperature 15°C to 30°C (59°F to 86°F)Avoid freezing.[1][2]
Light Exposure Protect from lightStore in the original container or an opaque box.[2]
Handling of Crystals Bring to room temperature and shake vigorouslyGentle warming with circulating warm air can be used.[1]
Pre-Use Check Visually inspect for complete dissolutionEnsure the solution is clear and free of particulates.[1]

Experimental Protocols

Protocol for Redissolving Crystallized this compound Solution
  • Initial Assessment: Visually confirm the presence of crystals in the this compound solution. Check the integrity of the container.

  • Room Temperature Equilibration: Place the container in a controlled environment at 20-25°C and allow it to equilibrate for at least one hour.

  • Mechanical Agitation: Securely cap the container and shake it vigorously for 2-3 minutes.

  • Visual Inspection: Check for any remaining crystals.

  • Controlled Warming (Optional): If crystals are still present, place the container in a circulating warm air incubator set to 30°C. Do not exceed this temperature.

  • Periodic Agitation: Every 15 minutes, remove the container and shake vigorously for 1-2 minutes.

  • Final Confirmation: Continue the process until the solution is completely clear. Before use in any experiment, perform a final visual inspection against a light source to ensure no particulate matter is present.

Visualizations

Crystallization_Troubleshooting_Workflow start Crystallization Observed inspect_container Inspect Container Integrity start->inspect_container container_damaged Container Damaged? inspect_container->container_damaged discard Discard Solution per Protocol container_damaged->discard Yes warm_to_rt Warm to Room Temperature (20-25°C) container_damaged->warm_to_rt No shake Shake Vigorously warm_to_rt->shake crystals_dissolved1 Crystals Dissolved? shake->crystals_dissolved1 gentle_heat Gentle Warming (≤30°C) with Agitation crystals_dissolved1->gentle_heat No use_solution Visually Confirm Clarity and Use Solution crystals_dissolved1->use_solution Yes crystals_dissolved2 Crystals Dissolved? gentle_heat->crystals_dissolved2 crystals_dissolved2->use_solution Yes consult_protocol Consult Experimental Protocol for Temperature/Concentration Issues crystals_dissolved2->consult_protocol No

Caption: Troubleshooting workflow for handling crystallized this compound.

Storage_Handling_Best_Practices cluster_outcome Desired Outcome storage_temp Temperature (15-30°C) stable_solution Stable, Crystal-Free Solution storage_temp->stable_solution protect_light Protect from Light protect_light->stable_solution no_freeze Do Not Freeze no_freeze->stable_solution visual_inspection Visual Inspection Before Use visual_inspection->stable_solution redissolve Redissolve if Crystallized (Warm & Shake) redissolve->stable_solution

Caption: Key factors for maintaining a stable this compound solution.

References

Technical Support Center: Troubleshooting Poor Contrast Enhancement with Ioxaglate Meglumine in CT Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ioxaglate meglumine (B1676163) (often referred to by the brand name Hexabrix) as a contrast agent in computed tomography (CT) scans. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor contrast enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a step-by-step guide to troubleshoot suboptimal contrast enhancement in your CT imaging experiments.

Q1: What are the primary factors that can lead to poor contrast enhancement with ioxaglate meglumine?

Poor contrast enhancement is often multifactorial. The primary contributing factors can be categorized into three main areas:

  • Subject-Specific Factors: Physiological characteristics of the research subject can significantly impact contrast distribution and attenuation.

  • Procedural and Protocol Parameters: The specifics of how the contrast agent is administered and how the CT scan is performed are critical.

  • Contrast Agent and Equipment Integrity: Issues with the contrast agent itself or the imaging equipment can lead to suboptimal results.

Q2: My images show weak or inconsistent enhancement. How can I troubleshoot this?

Follow this systematic approach to identify the potential cause of poor enhancement:

Step 1: Verify Subject-Specific Parameters

  • Hydration Status: Dehydration can alter the pharmacokinetics of the contrast agent. Ensure subjects are adequately hydrated before the procedure.[1][2]

  • Body Weight and Composition: Higher body weight can lead to a lower concentration of iodine in the blood. Consider adjusting the dose of this compound based on the subject's weight.[1]

  • Renal Function: Impaired renal function can affect the excretion of the contrast agent, potentially altering the enhancement pattern.[1][2] If renal impairment is a variable in your research, this should be noted.

  • Cardiovascular Status: Conditions affecting cardiac output can influence the rate and distribution of the contrast agent.

Step 2: Review Your Injection and Scanning Protocol

  • Injection Rate: The speed of injection is crucial for achieving a compact bolus of contrast. Faster injection rates generally lead to higher peak arterial enhancement. For intravenous digital subtraction angiography, central catheter injections are typically performed at 10 to 30 mL/second, while peripheral injections are around 12 to 20 mL/second.[1]

  • Contrast Volume: Ensure the administered volume is appropriate for the subject's weight and the specific imaging procedure. Doses can range from 0.7 to 2.0 mL/kg for various procedures.[1]

  • Scan Timing: The timing of the scan acquisition relative to the contrast injection determines which phase of enhancement is captured (e.g., arterial, venous, delayed). Contrast enhancement is often greatest within 30-90 seconds after bolus administration.[3]

  • Catheter and Tubing: The size of the intravenous catheter and the length of the tubing can affect the achievable injection rate and the integrity of the contrast bolus.

Step 3: Check Contrast Agent and Equipment

  • Contrast Agent Integrity: Ensure the this compound solution has been stored correctly, is not expired, and has not been improperly mixed with other solutions.

  • CT Scanner Calibration: Regular calibration of the CT scanner is essential for accurate and consistent Hounsfield Unit (HU) measurements.

  • X-ray Tube Performance: A malfunctioning X-ray tube can result in poor image quality, including reduced contrast.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor contrast enhancement.

TroubleshootingWorkflow Troubleshooting Poor CT Contrast Enhancement start Poor Contrast Enhancement Observed check_subject Step 1: Review Subject - Hydration - Body Weight - Renal Function start->check_subject check_protocol Step 2: Review Protocol - Injection Rate & Volume - Scan Timing - Catheter/Tubing check_subject->check_protocol No Issue adjust_dose Adjust Dose/ Hydration check_subject->adjust_dose Issue Found check_equipment Step 3: Check Equipment & Contrast Agent - Scanner Calibration - X-ray Tube - Agent Integrity check_protocol->check_equipment No Issue optimize_protocol Optimize Injection & Scan Parameters check_protocol->optimize_protocol Issue Found calibrate_scanner Calibrate/Service Scanner check_equipment->calibrate_scanner Issue Found end_bad Problem Persists: Consult Specialist check_equipment->end_bad No Issue end_good Problem Resolved: Good Contrast adjust_dose->end_good optimize_protocol->end_good calibrate_scanner->end_good

Caption: A logical workflow for troubleshooting poor contrast enhancement.

Quantitative Data and Expected Outcomes

While specific Hounsfield Unit (HU) enhancement values are highly dependent on the CT scanner, reconstruction algorithms, and individual subject physiology, the following tables provide recommended injection parameters for this compound (Hexabrix) and the expected qualitative outcomes based on clinical studies.

Table 1: Recommended Injection Protocols for this compound (320 mgI/mL)

Procedure Dosage Injection Rate Total Injection Time
Excretory Urography 50 - 75 mL (0.7 - 1.0 mL/kg)Bolus30 - 90 seconds
CT Head Imaging Patient should be well hydratedBolus-
CT Body Imaging 30 - 150 mL (0.9 - 2.0 mL/kg)Bolus or Infusion-
Intravenous Digital Subtraction Angiography (Peripheral) 30 - 50 mL12 - 20 mL/sec-
Intravenous Digital Subtraction Angiography (Central) 30 - 50 mL10 - 30 mL/sec-

Data synthesized from multiple sources.[1][2][4]

Table 2: Expected Qualitative Enhancement with this compound

Organ/Tissue Expected Outcome Reference
Aorta Greater iodine concentration immediately following injection compared to higher osmolality agents.[5]
Liver Good to excellent enhancement. Higher concentration compared to higher osmolality agents.[5][6]
Spleen Good to excellent enhancement. Higher concentration compared to higher osmolality agents.[5][6]
Kidney Significantly better enhancement compared to higher osmolality agents.[5][6]
Brain Lesions Excellent enhancement; statistically significant increase in enhancement immediately after injection.[7]

Experimental Protocols

For researchers designing studies to evaluate the efficacy of this compound, the following provides a detailed methodology for a key preclinical experiment.

Protocol: In Vivo Evaluation of Contrast Enhancement in a Rodent Tumor Model

1. Objective: To quantify the enhancement of a solid tumor and surrounding healthy tissues in a mouse model following intravenous administration of this compound.

2. Materials:

  • This compound (Hexabrix, 320 mgI/mL)
  • Tumor-bearing mice (e.g., subcutaneous xenograft model)
  • Anesthesia (e.g., isoflurane)
  • Intravenous catheter (e.g., 30G)
  • Saline solution
  • Micro-CT scanner
  • Image analysis software

3. Procedure:

  • Animal Preparation:
  • Anesthetize the mouse using isoflurane.
  • Place an intravenous catheter in the tail vein.
  • Position the mouse in the micro-CT scanner.
  • Pre-Contrast Scan:
  • Acquire a baseline, non-contrast CT scan of the tumor region.
  • Contrast Administration:
  • Administer a bolus injection of this compound via the tail vein catheter. A typical dose for a mouse is 100-200 µL.
  • Immediately follow the contrast injection with a 50 µL saline flush to ensure the full dose reaches circulation.
  • Dynamic and Delayed Post-Contrast Scans:
  • Begin dynamic scanning immediately after injection, acquiring images every 5-10 seconds for the first 2 minutes to capture the arterial and early venous phases.
  • Acquire delayed scans at 5, 15, and 30 minutes post-injection to evaluate contrast washout and accumulation in the tumor interstitium.
  • Image Analysis:
  • Reconstruct the CT images.
  • Draw regions of interest (ROIs) on the tumor, adjacent muscle tissue, and a major blood vessel (e.g., aorta or vena cava) on both pre- and post-contrast images.
  • Measure the mean Hounsfield Unit (HU) value for each ROI at each time point.
  • Calculate the net enhancement (ΔHU) for each tissue by subtracting the pre-contrast HU from the post-contrast HU.
  • Plot the ΔHU over time for each tissue to generate time-attenuation curves.

4. Data Presentation:

  • Summarize the peak ΔHU and time-to-peak for each tissue in a table.
  • Present the time-attenuation curves graphically.

Signaling Pathways and Workflows

Pharmacokinetic Pathway of this compound

The following diagram illustrates the distribution and elimination of this compound in the body.

Pharmacokinetics Pharmacokinetic Pathway of this compound injection Intravenous Injection plasma Plasma (Vascular Space) injection->plasma Rapid Distribution interstitium Interstitial Space (Extravascular) plasma->interstitium Diffusion kidneys Kidneys plasma->kidneys Primary Route liver Liver (Alternate Route) plasma->liver In Renal Impairment interstitium->plasma urine Excretion in Urine kidneys->urine bile Excretion in Bile liver->bile

Caption: The distribution and elimination pathway of this compound.

References

Technical Support Center: Minimizing Motion Artifacts in Ioxaglate Meglumine-Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing motion artifacts during ioxaglate meglumine-enhanced imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of motion artifacts during this compound-enhanced imaging?

A1: Motion artifacts during imaging studies can stem from both voluntary and involuntary patient or subject movement. While ioxaglate meglumine (B1676163) is a low-osmolality contrast agent associated with less discomfort compared to older agents, certain patient sensations can still induce motion. The most frequent adverse reactions reported are a feeling of body warmth and nausea, which are typically brief.[1] In some cases, pain at the injection site may also occur.[2][3] These sensations, coupled with the general anxiety or discomfort of the imaging procedure itself, can lead to voluntary or involuntary movements, resulting in image artifacts. Physiological processes such as respiration, cardiac motion, and peristalsis are also significant contributors to involuntary motion artifacts.

Q2: Can the administration protocol of this compound be optimized to reduce the likelihood of motion?

A2: Yes, optimizing the administration of this compound can help in minimizing patient-induced motion. Key considerations include:

  • Patient Communication: Clearly explain the imaging procedure and the expected sensations, such as a warming feeling or a metallic taste, to the subject beforehand. This can reduce anxiety and prevent sudden movements.

  • Injection Rate: While specific guidelines vary by procedure, a controlled injection rate may help in minimizing the intensity of sensations like warmth and flushing.[1]

  • Temperature of Contrast Media: Warming the contrast medium to body temperature before injection can reduce viscosity and potentially improve patient comfort.

  • Catheter Placement: Ensure secure and comfortable intravenous access to prevent discomfort and movement during injection.

Q3: What are the primary strategies for minimizing motion artifacts?

A3: A multi-faceted approach is most effective in minimizing motion artifacts. These strategies can be broadly categorized as:

  • Patient/Subject Centered Methods: These focus on preparing the subject for the scan and ensuring their comfort. This includes clear communication, comfortable positioning, and the use of immobilization devices.

  • Pharmacological Approaches: In cases of significant involuntary physiological motion, such as peristalsis, pharmacological agents may be administered.

  • Gating and Triggering Techniques: These methods synchronize the image acquisition with the subject's physiological cycles, such as respiration and heartbeat, to acquire data during periods of minimal motion.

  • Motion Correction Algorithms: Post-processing algorithms can be used to retrospectively correct for motion in the acquired images.

Troubleshooting Guides

Issue: Blurring or Ghosting Artifacts in Abdominal Imaging

This is often due to respiratory motion.

Troubleshooting Steps:

  • Breath-Holding Instructions: For cooperative subjects, provide clear and practiced instructions for breath-holding during the scan acquisition.

  • Respiratory Gating: If breath-holding is not feasible or for longer acquisitions, implement respiratory gating. This technique tracks the respiratory cycle and acquires data only during specific phases of breathing, typically at end-expiration when motion is minimal.

  • Abdominal Compression: Applying gentle pressure on the abdomen with a compression band can help to limit the range of diaphragmatic motion.

Issue: Cardiac Motion Artifacts in Thoracic or Cardiac Imaging

These artifacts arise from the beating of the heart and are characterized by blurring or ghosting of the heart and great vessels.

Troubleshooting Steps:

  • Cardiac Gating (ECG/Peripheral): This is the most effective method for reducing cardiac motion artifacts. The acquisition is synchronized with the cardiac cycle using an electrocardiogram (ECG) or a peripheral pulse signal. Data is typically acquired during diastole when the heart is relatively still.

  • Fast Imaging Sequences: Utilize imaging sequences with very short acquisition times to "freeze" the cardiac motion.

Issue: General Image Unsharpness or Blurring

This can be caused by voluntary patient movement due to discomfort or anxiety.

Troubleshooting Steps:

  • Patient Comfort Measures:

    • Ensure the subject is in a comfortable and stable position.

    • Use cushions, pads, and blankets to provide support and warmth.

    • Maintain a calm and reassuring environment.

  • Immobilization Devices:

    • Utilize appropriate immobilization devices such as foam pads, straps, or vacuum bags to gently restrict movement of the area being imaged.[4][5]

  • Clear Communication: Maintain communication with the subject throughout the scan to provide reassurance and reminders to remain still.

Quantitative Data on Motion Artifact Reduction Techniques

The following table summarizes the reported effectiveness of various techniques in reducing motion artifacts. It is important to note that these values are often context-dependent and may vary based on the specific imaging modality, protocol, and patient population.

TechniqueImaging ModalityMetric of ImprovementReported EffectivenessCitations
Respiratory Gating PETReduction in total lesion volume28%[6]
PETIncrease in Standardized Uptake Value (SUV)56.5%[6]
CTReduction in blurring artifacts at the lung-diaphragm interface9% - 41%[7][8]
Deep Learning-Based Motion Correction MRIPeak Signal-to-Noise Ratio (PSNR) ImprovementFor images with >35% of phase-encoding lines unaffected by motion, PSNR was 37.678±3.261 for the proposed algorithm vs. 36.129±3.678 for filtered images with 35% unaffected lines.[9]
MRIStructural Similarity (SSIM) ImprovementFor images with >35% of phase-encoding lines unaffected by motion, SSIM was 0.964±0.028 for the proposed algorithm vs. 0.950±0.046 for filtered images with 35% unaffected lines.[9]
Immobilization Devices (Spine Board/Vacuum Mattress) CTIncrease in CT radiation dose output (CTDIvol) in the head series10% - 14%[10]
CTIncrease in CT radiation dose output (CTDIvol) in the chest series14% - 19%[10]

Note: While immobilization devices are effective at reducing motion, they may slightly increase the radiation dose in CT due to the automatic exposure control adjusting for the additional material in the scan field of view.[10]

Experimental Protocols

Protocol 1: Respiratory Gating for Abdominal CT Imaging

This protocol outlines the general steps for implementing respiratory gating in an abdominal CT scan.

  • Patient/Subject Preparation:

    • Explain the procedure to the subject, emphasizing the importance of regular, relaxed breathing.

    • Place the respiratory motion sensor (e.g., a pressure-sensitive belt or an infrared marker) on the subject's abdomen or chest, where the respiratory excursion is most pronounced.

  • Acquisition of Respiratory Waveform:

    • Acquire a respiratory waveform for several breathing cycles to determine the subject's breathing pattern and identify the end-expiratory phase.

  • Gating Window Selection:

    • Define a gating window, which is a specific portion of the respiratory cycle (e.g., 30-70% of the cycle around end-expiration) during which the CT scanner will acquire data.[11]

  • Gated Image Acquisition:

    • Initiate the gated CT scan. The scanner will only acquire projection data when the respiratory waveform is within the predefined gating window.

  • Image Reconstruction:

    • The acquired data is then used to reconstruct the final image, which will have significantly reduced respiratory motion artifacts.

Protocol 2: Prospective Cardiac Gating for MRI

This protocol provides a general outline for prospective ECG-gated cardiac MRI.

  • Patient/Subject Preparation:

    • Ensure proper skin preparation (e.g., shaving if necessary) and placement of ECG electrodes on the subject's chest to obtain a clear and stable ECG signal.[12]

  • ECG Signal Monitoring:

    • Monitor the ECG signal on the MRI console to ensure a strong R-wave is detected. The R-wave serves as the trigger for data acquisition.[13]

  • Sequence Planning:

    • Select a cardiac-gated pulse sequence.

    • The repetition time (TR) will be dependent on the subject's heart rate (R-R interval).

    • Set the trigger delay to acquire data during the desired phase of the cardiac cycle (typically mid-diastole for anatomical imaging).

  • Image Acquisition:

    • Data acquisition is triggered by each R-wave. The scanner acquires a segment of k-space data and then waits for the next R-wave to acquire the next segment. This process is repeated until all of k-space is filled.

  • Image Reconstruction:

    • The acquired k-space data is reconstructed to form the final cardiac-gated image.

Visualizations

Experimental_Workflow_Respiratory_Gating prep1 Explain Procedure & Breathing prep2 Place Motion Sensor prep1->prep2 acq1 Acquire Respiratory Waveform prep2->acq1 acq2 Define Gating Window acq1->acq2 acq3 Initiate Gated Scan acq2->acq3 recon1 Reconstruct Image acq3->recon1

Caption: Experimental workflow for respiratory-gated imaging.

Troubleshooting_Motion_Artifacts start Motion Artifact Detected cause Identify Artifact Source start->cause respiratory Respiratory Motion cause->respiratory Breathing? cardiac Cardiac Motion cause->cardiac Heartbeat? voluntary Voluntary Movement cause->voluntary Discomfort/Anxiety? sol_resp1 Breath-Holding respiratory->sol_resp1 sol_resp2 Respiratory Gating respiratory->sol_resp2 sol_resp3 Abdominal Compression respiratory->sol_resp3 sol_card1 Cardiac Gating cardiac->sol_card1 sol_card2 Fast Imaging Sequences cardiac->sol_card2 sol_vol1 Improve Patient Comfort voluntary->sol_vol1 sol_vol2 Use Immobilization Devices voluntary->sol_vol2 sol_vol3 Clear Communication voluntary->sol_vol3 end Artifact Minimized sol_resp1->end sol_resp2->end sol_resp3->end sol_card1->end sol_card2->end sol_vol1->end sol_vol2->end sol_vol3->end

Caption: Troubleshooting logic for motion artifacts.

References

Preventing hypersensitivity reactions to ioxaglate meglumine in preclinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preventing hypersensitivity reactions to ioxaglate meglumine (B1676163) in preclinical trials.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Question: We are observing a high incidence of acute, severe reactions (e.g., anaphylaxis-like symptoms, mortality) in our animal models immediately following ioxaglate meglumine administration. How can we manage this?

Answer:

Acute, severe reactions to this compound in preclinical models are often dose and infusion rate-dependent. Here are several steps to troubleshoot and manage these reactions:

  • Reduce Infusion Rate: Rapid intravenous injection can lead to a higher incidence of adverse events. Consider slowing the rate of administration to minimize the immediate chemotoxic and osmolality-related effects of the contrast medium.

  • Optimize Dosage: The dose of this compound should be carefully calculated based on the animal's body weight. High doses can increase the risk of hypersensitivity. Refer to the table below for recommended dose ranges in common preclinical models.

  • Implement a Premedication Protocol: The use of corticosteroids and antihistamines prior to ioxaglate administration can significantly reduce the incidence and severity of immediate hypersensitivity reactions.[1][2][3][4] A common approach is to administer a corticosteroid several hours before the experiment and an antihistamine closer to the time of ioxaglate injection.[1][2][5]

  • Consider Animal Strain: Different strains of mice and rats can have varying sensitivities to allergens and anaphylactoid stimuli. If you are consistently observing high mortality, you may need to consider using a less sensitive strain or a different animal model.

  • Ensure Proper Formulation: this compound solutions should be warmed to body temperature before injection to reduce viscosity and potential for vascular irritation.[1] Ensure the solution is clear and free of particulates.

Question: Our in vitro mast cell activation assays (e.g., histamine (B1213489) release assay) are showing inconsistent results or high background levels. What could be causing this?

Answer:

Inconsistent results in in vitro mast cell activation assays can be due to several factors. Here are some troubleshooting tips:

  • Cell Viability: Ensure that the mast cells (e.g., primary bone marrow-derived mast cells, RBL-2H3 cells) have high viability before starting the experiment. Low viability can lead to spontaneous degranulation and high background histamine release.

  • Ioxaglate Concentration: High concentrations of this compound can be cytotoxic to cells, leading to non-specific mediator release. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.

  • Passive Sensitization: If you are using a model of IgE-mediated activation, ensure that the cells are properly sensitized with anti-DNP IgE or another suitable antibody. Inadequate sensitization can lead to a weak or inconsistent response.

  • Washing Steps: Thoroughly wash the cells after sensitization and before stimulation to remove any unbound IgE, which can contribute to background noise.

  • Purity of Ioxaglate: Use a high-purity formulation of this compound. Impurities in the compound could be contributing to non-specific mast cell activation.

  • Control for Osmolality: Ioxaglate solutions are hyperosmolar, which can directly activate mast cells.[6] Include an osmolality control (e.g., a solution with similar osmolality but without the contrast agent) to differentiate between osmolality-induced and specific activation.

Question: We are struggling to induce a consistent delayed-type hypersensitivity (DTH) reaction to this compound in our mouse model. What protocol adjustments can we make?

Answer:

Inducing a robust and reproducible DTH reaction requires careful optimization of the sensitization and challenge phases.

  • Sensitization Protocol: A single subcutaneous injection may not be sufficient for sensitization. Consider an initial sensitization with this compound emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) to enhance the T-cell response. This should be followed by one or more booster injections.

  • Challenge Site and Dose: The ear pinna is a common and easily measurable site for the DTH challenge. Ensure the intradermal injection for the challenge is performed correctly and at a consistent volume. The challenge dose may need to be optimized; too low a dose may not elicit a response, while too high a dose could cause local tissue damage.

  • Timing of Measurement: DTH responses typically peak between 24 and 72 hours after the challenge. Measure the ear thickness at multiple time points (e.g., 24, 48, and 72 hours) to capture the peak response.

  • Animal Strain: As with immediate hypersensitivity, the genetic background of the mice can influence the magnitude of the DTH response. BALB/c mice are commonly used for DTH studies.[7]

  • Histological Confirmation: To confirm that the observed swelling is a T-cell-mediated inflammatory response, perform histological analysis of the challenged tissue to look for characteristic mononuclear cell infiltrates.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of hypersensitivity reactions to this compound?

Hypersensitivity reactions to this compound, like other iodinated contrast media, can be broadly categorized into immediate and non-immediate reactions, which are thought to be mediated by different immunological pathways.[8][9]

  • Immediate Hypersensitivity Reactions (IHRs): These reactions typically occur within one hour of administration and can range from mild urticaria to severe anaphylaxis.[10][11] The mechanisms can be:

    • IgE-mediated: In sensitized individuals, ioxaglate can act as an allergen, cross-linking IgE antibodies on the surface of mast cells and basophils.[12][13][14] This triggers the release of inflammatory mediators such as histamine and tryptase.[9][12]

    • Non-IgE-mediated (Anaphylactoid): Ioxaglate can also directly activate mast cells and basophils through IgE-independent pathways.[8][13] This can involve the activation of complement and contact systems, or direct interaction with receptors like the Mas-related G protein-coupled receptor X2 (MRGPRX2).[15]

  • Non-Immediate (Delayed) Hypersensitivity Reactions (NIHRs): These reactions occur more than an hour and up to several days after administration, and are typically T-cell mediated.[8][9] They often manifest as maculopapular rashes.

What are the most appropriate animal models for studying this compound hypersensitivity?

Several animal models can be used to investigate different aspects of this compound hypersensitivity:

  • Passive Cutaneous Anaphylaxis (PCA) in Mice or Rats: This is a classic model for studying IgE-mediated immediate hypersensitivity.[7] Animals are passively sensitized with an IgE antibody, and then challenged with the antigen (ioxaglate) and a dye. The extent of the reaction is quantified by measuring the amount of dye extravasation at the injection site.

  • Systemic Anaphylaxis Models: These models involve sensitizing animals to ioxaglate and then challenging them systemically (e.g., intravenously). The severity of the anaphylactic reaction is assessed by monitoring physiological parameters such as changes in body temperature, blood pressure, and respiratory function.[16]

  • Delayed-Type Hypersensitivity (DTH) Models in Mice: To study non-immediate reactions, mice are sensitized to ioxaglate (often with an adjuvant) and then challenged with an intradermal injection of ioxaglate in the ear pinna. The resulting swelling is measured over 24-72 hours as an indicator of a T-cell-mediated inflammatory response.[7]

  • In Vitro Mast Cell and Basophil Activation Assays: These assays use cultured mast cells (e.g., bone marrow-derived mast cells) or basophils to study the direct effects of ioxaglate on mediator release (e.g., histamine, beta-hexosaminidase) and cell activation markers (e.g., CD63, CD203c).[17]

What are the recommended premedication strategies to prevent hypersensitivity reactions in preclinical models?

Premedication with corticosteroids and antihistamines is a common strategy to mitigate hypersensitivity reactions to iodinated contrast media.[1][2][3][4] The exact protocol can be adapted for preclinical studies.

  • Corticosteroids: These agents have anti-inflammatory and immunosuppressive effects. In animal models, a corticosteroid such as methylprednisolone (B1676475) or dexamethasone (B1670325) can be administered several hours before ioxaglate challenge.

  • Antihistamines: H1-receptor antagonists like diphenhydramine (B27) can block the effects of histamine released from mast cells and basophils.[5] They are typically administered closer to the time of ioxaglate injection.

The efficacy of premedication should be evaluated by comparing the incidence and severity of hypersensitivity reactions in premedicated animals versus a control group.

Data Presentation

Table 1: Recommended this compound Dosages for Preclinical Studies

Animal ModelRoute of AdministrationRecommended Dose Range (g of Iodine/kg body weight)Reference
MouseIntravenous8 - 11.2[6][18]
RatIntravenous>8[6][18]
RabbitIntravenous>6.4[6][18]
DogIntravenous>10.2[6][18]

Note: These are LD50 values and should be adjusted downwards for hypersensitivity studies. The optimal dose should be determined empirically for each experimental model.

Table 2: Example Premedication Regimens for Preclinical Studies

AgentClassExample DrugProposed Preclinical Dosing RegimenTiming of Administration (Relative to Ioxaglate)
CorticosteroidGlucocorticoidMethylprednisolone5-10 mg/kg, intraperitoneal4-6 hours prior
AntihistamineH1-receptor antagonistDiphenhydramine5-10 mg/kg, intraperitoneal or intravenous30 minutes prior

Note: These are suggested starting doses and may require optimization for specific animal models and experimental conditions.

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

  • Sensitization: Inject BALB/c mice intradermally in the ear pinna with 20 µL of anti-DNP IgE (0.5 µg/mL in sterile saline).

  • Incubation: Allow 24 hours for the IgE to bind to mast cell receptors.

  • Challenge: Anesthetize the mice and inject a solution of this compound mixed with 1% Evans blue dye intravenously.

  • Observation: Monitor the mice for 30 minutes for signs of systemic anaphylaxis.

  • Quantification: Euthanize the mice, excise the ear tissue, and extract the Evans blue dye using formamide. Measure the absorbance of the extracted dye at 620 nm to quantify the extent of vascular permeability.

Protocol 2: In Vitro Histamine Release Assay from Mast Cells

  • Cell Culture: Culture bone marrow-derived mast cells (BMMCs) from mice in appropriate media supplemented with IL-3 and SCF.

  • Sensitization (for IgE-mediated pathway): Incubate BMMCs with anti-DNP IgE (1 µg/mL) for 24 hours. Wash the cells three times with Tyrode's buffer to remove unbound IgE.

  • Stimulation: Resuspend the cells in Tyrode's buffer and add varying concentrations of this compound. For IgE-mediated activation, add DNP-BSA as the antigen. Incubate for 30-60 minutes at 37°C.

  • Histamine Measurement: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit.

  • Data Analysis: Express the results as a percentage of total histamine release (determined by lysing an aliquot of cells).

Visualizations

G cluster_0 IgE-Mediated Immediate Hypersensitivity Ioxaglate Ioxaglate (Allergen) IgE IgE Antibodies Ioxaglate->IgE Binds to MastCell Mast Cell / Basophil Ioxaglate->MastCell Cross-links IgE on FcεRI FcεRI Receptor IgE->FcεRI Binds to Mediators Release of Histamine, Tryptase, Leukotrienes MastCell->Mediators Degranulation FcεRI->MastCell On surface of Symptoms Urticaria, Angioedema, Bronchospasm, Anaphylaxis Mediators->Symptoms Causes

Caption: IgE-mediated signaling pathway for immediate hypersensitivity to ioxaglate.

G cluster_1 T-Cell-Mediated Delayed Hypersensitivity Ioxaglate Ioxaglate (Hapten) APC Antigen Presenting Cell (e.g., Dendritic Cell) Ioxaglate->APC Processed by TCell Naive T-Cell APC->TCell Presents antigen to SensitizedTCell Sensitized T-Cell (Th1/CTL) TCell->SensitizedTCell Differentiation Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) SensitizedTCell->Cytokines Re-exposure to Ioxaglate leads to Inflammation Maculopapular Rash, Contact Dermatitis Cytokines->Inflammation Causes

Caption: T-cell-mediated signaling pathway for delayed hypersensitivity to ioxaglate.

G cluster_2 Preclinical Experimental Workflow for Hypersensitivity Testing AnimalModel Select Animal Model (e.g., BALB/c mice) Sensitization Sensitization Phase (e.g., ioxaglate +/- adjuvant) AnimalModel->Sensitization Premedication Premedication (Optional) Sensitization->Premedication Challenge Challenge Phase (ioxaglate administration) Premedication->Challenge Assessment Assess Hypersensitivity (e.g., PCA, DTH, physiological monitoring) Challenge->Assessment Analysis Data Analysis (e.g., ELISA, histology) Assessment->Analysis

Caption: General experimental workflow for preclinical hypersensitivity testing.

References

Adjusting ioxaglate meglumine concentration for optimal vessel opacification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ioxaglate meglumine (B1676163) for optimal vessel opacification in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ioxaglate meglumine and why is it used for vessel opacification?

A1: this compound, often known by the trade name Hexabrix, is a low-osmolality, water-soluble, iodinated radiocontrast agent.[1][2] It is used in X-ray-based imaging techniques like angiography and computed tomography (CT) to make blood vessels visible. The iodine atoms in the ioxaglate molecule absorb X-rays, increasing the attenuation of the X-ray beam and thus creating a contrast between the vessels and surrounding tissues.[1] Its low osmolality is associated with fewer adverse effects compared to high-osmolality contrast agents.[1][3]

Q2: What are the key properties of this compound (Hexabrix) to consider for experimental planning?

A2: Key properties include its iodine concentration, osmolality, and viscosity. The commercially available solution typically provides 32% (320 mg/mL) of organically bound iodine.[2][4] It is a hypertonic solution with an osmolality of approximately 600 mOsmol/kg of water.[2][4] The viscosity is about 7.5 centipoise (cP) at 37°C.[2][4] These properties are crucial as they affect the flow dynamics within vessels and the resulting image contrast.

Q3: Can I dilute this compound for my experiments?

A3: Yes, this compound can be diluted. For certain procedures like intra-arterial digital subtraction angiography (IA-DSA), a 1:1 dilution with sterile water for injection is sometimes used.[5] For peripheral venography, concentrations can be reduced to as low as 20% iodine.[5] Dilution can be a strategy to reduce osmolality and viscosity, which may be beneficial in certain experimental models, particularly with small vessels or when slower injection rates are desired. However, dilution will also reduce the iodine concentration, which can impact the degree of opacification.

Q4: How do I determine the starting concentration and dose for my animal model?

A4: There is no single universal dose for all animal models. The optimal dose depends on the animal species and size, the vascular territory being imaged, and the imaging modality. As a starting point, you can refer to established clinical protocols and scale the dose down based on the animal's weight (e.g., mg of iodine per kg of body weight). For instance, in clinical settings, doses for excretory urography can range from 0.7 to 2.0 mL/kg.[5] For micro-CT angiography in mice, a common starting point is a total injection volume of 100-150 µL of a contrast agent solution. It is recommended to start with a concentration similar to the commercial formulation (320 mg/mL iodine) and adjust based on initial results.

Troubleshooting Guide

Issue 1: Suboptimal or Poor Vessel Opacification

Potential Cause Troubleshooting Steps
Insufficient Iodine Concentration - Increase the concentration of this compound. Higher iodine concentrations generally lead to better opacification.[6] - Avoid over-diluting the stock solution.
Inadequate Injection Rate or Volume - Increase the injection rate to ensure a compact bolus of contrast reaches the area of interest. - Increase the total volume of the contrast agent administered. The degree of enhancement is directly related to the amount of iodine administered. - Ensure the injection rate is approximately equal to the blood flow rate in the target vessel.[5]
Poor Timing of Image Acquisition - Optimize the timing between contrast injection and image acquisition. This compound has a rapid distribution half-life. - For CT, peak blood iodine concentrations occur immediately after a rapid injection.[7]
Physiological Factors (e.g., low cardiac output in the animal model) - Ensure the animal is physiologically stable under anesthesia. - Consider that conditions like heart failure can prolong circulation time, affecting the arrival of the contrast bolus.

Issue 2: Image Artifacts

Potential Cause Troubleshooting Steps
Patient Motion - Ensure the animal is securely immobilized and adequately anesthetized to prevent movement during the scan.
Beam Hardening (in CT) - This can occur with highly concentrated contrast agents. - Consider using a lower concentration of this compound if this becomes a significant issue. - Utilize dual-energy CT if available to generate virtual monoenergetic images, which can reduce beam-hardening artifacts.
Vessel "See-Through" Effect - This can occur if the contrast concentration is too high, obscuring fine details. In such cases, a slightly lower concentration might be preferable.

Experimental Protocols

Protocol 1: General Preparation of this compound for Injection
  • Warm the Contrast Agent: Gently warm the this compound solution to body temperature (approximately 37°C) before injection. This reduces its viscosity, allowing for a smoother and more controlled injection.[5]

  • Prepare for Dilution (if necessary):

    • If a lower concentration is required, use sterile water for injection or sterile saline to dilute the this compound solution.

    • Calculate the required volumes to achieve the target iodine concentration. For example, to achieve a 1:1 dilution of a 320 mg/mL iodine solution, mix equal volumes of the contrast agent and the diluent.

  • Draw into Syringe: Using aseptic techniques, draw the required volume of the warmed (and potentially diluted) contrast agent into a sterile syringe.

  • Remove Air Bubbles: Carefully expel any air bubbles from the syringe to prevent the risk of air embolism during injection.

Protocol 2: Test Injection for Optimizing Concentration in a Rodent Model (e.g., for micro-CT Angiography)
  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place a catheter in a suitable blood vessel (e.g., tail vein for systemic circulation, or a specific artery for selective angiography).

  • Initial Concentration: Start with the undiluted this compound solution (320 mg/mL iodine).

  • Test Injection: Inject a small test volume (e.g., 20-30 µL for a mouse) and acquire a rapid test scan.

  • Image Evaluation: Assess the level of opacification in the target vessels.

    • If opacification is insufficient: Increase the injection volume for the main scan. If opacification is still poor with a reasonable volume, consider that the injection rate may be too slow or the timing of the scan is off.

    • If artifacts are present due to high contrast: Prepare a diluted solution (e.g., 240 mg/mL or 160 mg/mL iodine) and repeat the test injection.

  • Iterative Optimization: Adjust the concentration, injection volume, and injection rate based on the results of the test injections to achieve optimal vessel opacification with minimal artifacts for the main experimental scan.

Quantitative Data Summary

The following tables provide a summary of this compound concentrations and dosages used in various applications. These should be used as a reference to guide the development of experimental protocols.

Table 1: this compound (Hexabrix) Properties

PropertyValue
Iodine Concentration 320 mg/mL (32%)
Osmolality ~600 mOsmol/kg water
Viscosity at 37°C 7.5 cP
Sodium Content 3.48 mg/mL (0.15 mEq/mL)

Source:[2][4]

Table 2: Examples of Clinical Dosages for this compound

Procedure Typical Adult Dose and Concentration
Peripheral Arteriography 10-80 mL (undiluted) per injection, not to exceed 250 mL total.[5]
Cerebral Angiography 6-12 mL (undiluted) for common carotid arteries.[5]
Coronary Arteriography 2-14 mL (undiluted) for left coronary artery.[5]
Peripheral Venography 50-100 mL (undiluted) or 75-150 mL of a reduced concentration (e.g., 20%).[5]
Intra-arterial Digital Subtraction Angiography (IA-DSA) Volume and concentration are typically ~50% or less than conventional procedures; a 1:1 dilution is often used.[5]

Note: These are clinical dosages for humans and should be adapted for preclinical research based on animal size and the specifics of the experimental setup.

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_prep Preparation cluster_test Test Injection & Evaluation cluster_adjust Adjustment cluster_final Final Scan start Start: Define Imaging Goal prep_animal Prepare Animal Model & Catheterize start->prep_animal prep_contrast Prepare this compound (Warm to 37°C) prep_animal->prep_contrast inject_test Inject Small Test Volume prep_contrast->inject_test acquire_test Acquire Test Scan inject_test->acquire_test eval_image Evaluate Opacification & Artifacts acquire_test->eval_image adjust_params Adjust Concentration/Volume/Rate eval_image->adjust_params Suboptimal final_scan Perform Final Experimental Scan eval_image->final_scan Optimal adjust_params->inject_test end End: Analyze Data final_scan->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Poor_Opacification cluster_causes Potential Causes cluster_solutions Solutions start Issue: Poor Vessel Opacification cause1 Low Iodine Dose start->cause1 cause2 Slow Injection Rate start->cause2 cause3 Incorrect Scan Timing start->cause3 cause4 Physiological Issue start->cause4 solution1a Increase Concentration cause1->solution1a solution1b Increase Volume cause1->solution1b solution2 Increase Flow Rate cause2->solution2 solution3 Adjust Scan Delay cause3->solution3 solution4 Check Animal Vitals cause4->solution4 end Optimal Opacification Achieved solution1a->end Re-scan solution1b->end Re-scan solution2->end Re-scan solution3->end Re-scan solution4->end Stabilize & Re-scan

Caption: Troubleshooting logic for poor vessel opacification.

References

Validation & Comparative

A Comparative Analysis of Ioxaglate Meglumine and Iohexol in Preclinical Angiography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of angiographic contrast media, both ioxaglate meglumine (B1676163) and iohexol (B1672079) have been established as low-osmolar agents, offering significant improvements in patient tolerance compared to their high-osmolar predecessors. While both are widely used, their distinct physicochemical and pharmacological properties can influence their performance and suitability for specific preclinical research applications. This guide provides a detailed comparison of ioxaglate meglumine (an ionic dimer) and iohexol (a non-ionic monomer), supported by preclinical experimental data, physicochemical properties, and clinical observations.

Physicochemical Properties

The viscosity and osmolality of contrast media are critical parameters that influence their injection and flow characteristics, as well as their physiological effects.

PropertyThis compound (Hexabrix® 320)Iohexol (Omnipaque™ 300)Iohexol (Omnipaque™ 350)
Iodine Concentration (mg/mL) 320300350
Osmolality (mOsm/kg water) ~600[1]672[2][3]844[2][4]
Viscosity at 20°C (cP) 15.7[1]11.8[2]20.4[2]
Viscosity at 37°C (cP) 7.5[1]6.3[2]10.4[2]

Preclinical Antithrombotic Effects: An In Vivo Study

A preclinical study in a rat model of arterial thrombosis revealed significant differences in the antithrombotic potential of ioxaglate and iohexol.

Experimental Protocol

Carotid thrombosis was induced in rats by the extravascular application of a filter paper saturated with 35% ferric chloride (FeCl3) proximal to an ultrasonic flow probe. The antithrombotic effects of intravenously administered this compound/sodium and iohexol (both at a dose of 1600 mg iodine/kg) were evaluated by measuring the time to occlusion (TTO) of the carotid artery and the resulting thrombus weight (TW). A saline solution was used as a control.[5]

G cluster_setup Animal Model Preparation cluster_treatment Treatment Administration cluster_induction Thrombosis Induction cluster_measurement Data Collection Animal_Model Rat Model Anesthesia Anesthesia Animal_Model->Anesthesia Carotid_Exposure Surgical Exposure of Carotid Artery Anesthesia->Carotid_Exposure Flow_Probe Placement of Ultrasonic Flow Probe Carotid_Exposure->Flow_Probe IV_Administration Intravenous Injection Flow_Probe->IV_Administration Ioxaglate Ioxaglate (1600 mg I/kg) IV_Administration->Ioxaglate Iohexol Iohexol (1600 mg I/kg) IV_Administration->Iohexol Saline Saline (Control) IV_Administration->Saline FeCl3_Application Topical Application of 35% FeCl3 IV_Administration->FeCl3_Application TTO_Measurement Measure Time to Occlusion (TTO) FeCl3_Application->TTO_Measurement TW_Measurement Measure Thrombus Weight (TW) TTO_Measurement->TW_Measurement

Experimental workflow for the in vivo arterial thrombosis model.
Results

The study demonstrated that ioxaglate possesses significant antithrombotic properties, whereas iohexol did not show a similar effect when compared to the saline control.[5]

Treatment GroupTime to Occlusion (TTO) (minutes)Thrombus Weight (TW) (mg)
Saline (Control) 19.6 ± 2.44.7 ± 0.7
Ioxaglate 30.0 ± 1.1 (p < 0.001 vs. Saline)2.6 ± 0.4 (p < 0.05 vs. Saline)
Iohexol 21.3 ± 1.34.2 ± 0.4

These findings suggest that the ioxaglic acid moiety itself is responsible for the antithrombotic effect.[5] Further in vitro research has corroborated these findings, showing that in contrast to iohexol and another non-ionic agent, iodixanol, no thrombi were formed from blood incubated with ioxaglate.[6]

Clinical Observations on Adverse Effects and Patient Comfort

While this guide focuses on preclinical data, clinical studies provide valuable context regarding the comparative tolerability of these agents. In human trials, ioxaglate has been associated with a lower incidence of injection pain and heat sensation compared to iohexol.[7] However, some studies have reported a higher frequency of nausea and vomiting with ioxaglate.[7] The image quality for angiography has been found to be comparable between the two agents.[7]

Summary and Conclusion

For researchers and drug development professionals selecting a contrast agent for preclinical angiography, the choice between this compound and iohexol may depend on the specific experimental aims.

  • This compound exhibits a notable antithrombotic effect, which could be a critical consideration in studies where coagulation processes are a variable of interest. Its higher viscosity should be taken into account for injection protocols.

  • Iohexol , being non-ionic and having a lower viscosity at comparable iodine concentrations, may be preferred for general angiography studies where a neutral effect on thrombosis is desired.

The data presented here underscores the importance of considering not only the physicochemical properties but also the potential pharmacological effects of contrast media in the design and interpretation of preclinical angiography studies.

References

Comparative Analysis of Ioxaglate Meglumine and Diatrizoate for In Vivo Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two iodinated contrast agents, ioxaglate meglumine (B1676163) and diatrizoate, for their application in in vivo imaging. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, safety profiles, and underlying mechanisms based on available experimental data.

Introduction to Ioxaglate Meglumine and Diatrizoate

This compound and diatrizoate are both iodinated radiocontrast agents used to enhance the visibility of internal structures during X-ray-based imaging techniques such as computed tomography (CT) and angiography.[1][2] Their primary mechanism of action relies on the high atomic number of iodine, which effectively absorbs X-rays, thereby increasing the contrast of the tissues and fluids they perfuse.[3][4][5]

A key differentiator between these two agents is their osmolality. Diatrizoate is a high-osmolar contrast medium (HOCM), meaning it has a significantly higher concentration of particles in solution compared to blood plasma.[6] In contrast, ioxaglate is a low-osmolar contrast medium (LOCM), which is closer to the osmolality of blood.[2] This fundamental difference in physicochemical properties has significant implications for their performance and safety profiles.

Performance in In Vivo Imaging

The performance of a contrast agent is determined by its ability to provide clear and detailed images of the target structures. This is influenced by factors such as the concentration of iodine in the tissue of interest and the agent's pharmacokinetic properties.

Quantitative Imaging Data

Direct comparative in vivo studies providing quantitative imaging metrics such as Contrast-to-Noise Ratio (CNR) and Signal-to-Noise Ratio (SNR) for this compound versus diatrizoate are limited in the readily available literature. However, studies measuring iodine concentration in tissues provide valuable insights into their contrast-enhancing capabilities.

ParameterThis compoundDiatrizoateAnimal ModelKey Findings
Peak Portal Blood Iodine Concentration HigherLowerDogs with and without portal hypertensionIoxaglate led to a 45% higher peak iodine concentration in the portal blood compared to diatrizoate, suggesting potentially better visualization of the portal system.[7]
Tumor-to-Blood Iodine Ratio (30 min post-injection) LowerHigherRats with experimental hepatic tumorsDiatrizoate showed a significantly greater efflux from the vascular to the extravascular compartment in tumors over time, which could influence late-phase imaging.[8]
Arthrographic Image Quality (Delayed Films) FavoredNot specifiedDogsIn shoulder arthrography, delayed films showed significantly better diagnostic quality with ioxaglate.[9]

Safety and Tolerability Profile

The safety and tolerability of contrast agents are critical considerations in both preclinical and clinical settings. The primary differences in the safety profiles of ioxaglate and diatrizoate are attributed to their differing osmolalities.

Hemodynamic Effects

High-osmolar contrast media like diatrizoate are known to cause more significant hemodynamic disturbances compared to low-osmolar agents like ioxaglate.

Hemodynamic ParameterThis compoundDiatrizoateStudy PopulationKey Findings
Decrease in Systemic Blood Pressure Less pronouncedMore significantPatients undergoing left ventriculographyThe decrease in systemic pressure was significantly greater with diatrizoate (-38.5 +/- 3.5 mmHg) compared to ioxaglate (-18.2 +/- 2.3 mmHg).[10]
Increase in Left Ventricular End-Diastolic Pressure Less pronouncedMore significantPatients undergoing left ventriculographyDiatrizoate caused a significantly greater increase in left ventricular end-diastolic pressure (7.3 +/- 0.9 mmHg) compared to ioxaglate (2.7 +/- 0.8 mmHg).[10]
Changes in Heart Rate Less pronouncedMore pronouncedPatients undergoing femoral angiographyBoth agents caused an increase in heart rate, but the effect was significantly less with ioxaglate.[11]
Adverse Reactions

Adverse reactions to contrast media can range from mild discomfort to severe, life-threatening events.

Adverse ReactionThis compoundDiatrizoateStudy PopulationKey Findings
Patient Discomfort (Heat, Pain) Significantly lessSignificantly morePatients undergoing femoral and internal mammary artery angiographyPatients consistently reported less discomfort with ioxaglate. In one study, 14 patients felt severe pain with diatrizoate, while only five experienced slight pain with ioxaglate.[11][12][13]
Synovial Inflammatory Response LowerHigherDogs undergoing shoulder arthrographyThe rise in white blood cells in synovial fluid 24 hours after the procedure was significantly lower with ioxaglate.[9]
Nephrotoxicity Generally lower riskHigher riskGeneral consensusThe higher osmolality of diatrizoate is associated with a greater risk of contrast-induced nephropathy (CIN), especially in patients with pre-existing renal impairment.[14]
Neurotoxicity Less neurotoxicMore neurotoxicIn vitro and in vivo animal modelsIonic, high-osmolar agents like diatrizoate have been shown to be more neurotoxic than low-osmolar agents.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo imaging studies. Below are generalized protocols based on methodologies reported in comparative studies.

Comparative In Vivo Imaging in a Rat Tumor Model

Objective: To compare the contrast enhancement of this compound and diatrizoate in a rat model of hepatic tumors.

Animal Model: Male WAG/Rij rats (280-300g) with rhabdomyosarcoma tumors implanted in the liver.[8]

Contrast Agents and Administration:

  • This compound (e.g., Hexabrix)

  • Diatrizoate meglumine (e.g., Gastrografin)

  • Dose: 300 mg of iodine per kg of body weight.

  • Administration: Intravenous bolus injection.

Imaging Protocol:

  • Imaging Modality: Micro-CT scanner.

  • Pre-contrast scan: Acquire baseline images of the abdominal region.

  • Contrast administration: Administer the contrast agent via a tail vein catheter.

  • Post-contrast scans: Acquire dynamic scans at multiple time points (e.g., immediately after injection, and at 1, 5, 10, and 30 minutes post-injection) to assess the pharmacokinetics and tissue distribution of the contrast agents.[8]

Image Analysis:

  • Define regions of interest (ROIs) in the tumor, healthy liver tissue, and major blood vessels.

  • Measure the mean signal intensity (in Hounsfield Units for CT) within each ROI at each time point.

  • Calculate the contrast enhancement as the difference in signal intensity between post- and pre-contrast images.

  • Calculate the Contrast-to-Noise Ratio (CNR) between the tumor and surrounding liver tissue.

Comparative Arthrography in a Canine Model

Objective: To compare the arthrographic quality and synovial inflammatory response of this compound and diatrizoate in the canine shoulder joint.[9]

Animal Model: Six healthy adult Beagles.[9]

Contrast Agents and Administration:

  • This compound (e.g., Hexabrix)

  • Diatrizoate meglumine/sodium (e.g., Urovison)

  • Administration: Intra-articular injection into the shoulder joint.

Imaging Protocol:

  • Imaging Modality: Digital radiography.

  • Pre-contrast radiographs: Obtain standard views of the shoulder joint.

  • Contrast administration: Under anesthesia, inject the contrast agent into the joint space.

  • Post-contrast radiographs: Obtain immediate and delayed (e.g., 20 minutes) radiographs.

Image and Synovial Fluid Analysis:

  • Qualitatively assess the diagnostic quality of the initial and delayed arthrograms.

  • Collect synovial fluid samples before and 24 hours after the procedure.

  • Perform a white blood cell count on the synovial fluid to assess the inflammatory response.[9]

Mechanisms of Action and Adverse Effects

General Mechanism of Action

The fundamental mechanism of action for both ioxaglate and diatrizoate is the attenuation of X-rays by the iodine atoms within their molecular structures. This property increases the radiodensity of the tissues and fluids where the contrast agent is distributed, resulting in enhanced contrast in the resulting images.

G cluster_0 In Vivo Imaging Workflow Animal_Model Animal Model (e.g., Rat, Dog) Contrast_Injection Intravenous or Intra-articular Injection Animal_Model->Contrast_Injection Contrast Agent (Ioxaglate or Diatrizoate) Imaging Imaging Modality (e.g., Micro-CT, Angiography) Contrast_Injection->Imaging Data_Acquisition Image Data Acquisition Imaging->Data_Acquisition Image_Analysis Image Analysis (ROI, CNR, SNR) Data_Acquisition->Image_Analysis Results Comparative Results (Performance & Safety) Image_Analysis->Results

Caption: A generalized experimental workflow for the comparative in vivo imaging of contrast agents.

Cellular and Molecular Mechanisms of Adverse Effects

The adverse effects of iodinated contrast media are complex and multifactorial. The higher osmolality of diatrizoate is a major contributor to its less favorable safety profile.

G cluster_1 Proposed Mechanism of Contrast-Induced Nephropathy Contrast_Media Iodinated Contrast Media (e.g., Diatrizoate, Ioxaglate) Renal_Vasoconstriction Renal Vasoconstriction & Medullary Hypoxia Contrast_Media->Renal_Vasoconstriction Direct_Toxicity Direct Tubular Cell Toxicity Contrast_Media->Direct_Toxicity ROS Increased Reactive Oxygen Species (ROS) Renal_Vasoconstriction->ROS Direct_Toxicity->ROS Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis & Necrosis ROS->Apoptosis Inflammation->Apoptosis CIN Contrast-Induced Nephropathy (CIN) Apoptosis->CIN

Caption: A simplified diagram illustrating the proposed signaling pathways leading to contrast-induced nephropathy.

High osmolality can lead to a fluid shift from red blood cells and endothelial cells, causing cell shrinkage and crenation, which can contribute to vascular rigidity and reduced blood flow. This effect is more pronounced with diatrizoate. Furthermore, the hyperosmolality of diatrizoate is a primary driver of the sensation of heat and pain upon injection.[11]

Both agents can induce hypersensitivity reactions, which can be immediate or delayed.[8] Immediate reactions may involve the release of histamine (B1213489) and other mediators from mast cells and basophils, either through IgE-mediated or non-IgE-mediated pathways.[8] Delayed reactions are thought to be T-cell mediated.[16]

Contrast-induced nephropathy (CIN) is a serious adverse event, and its pathophysiology involves a combination of renal vasoconstriction leading to medullary hypoxia, direct cytotoxic effects on renal tubular cells, and the generation of reactive oxygen species (ROS).[9][17][18] The higher osmolality and viscosity of diatrizoate are thought to exacerbate these effects.

Conclusion

The choice between this compound and diatrizoate for in vivo imaging depends on the specific requirements of the study.

  • This compound is a low-osmolar contrast agent that offers a superior safety and tolerability profile. It causes fewer hemodynamic disturbances and significantly less patient discomfort, making it a preferable agent for most in vivo applications, particularly in studies where animal welfare and physiological stability are paramount. The available data also suggest potential advantages in image quality in certain applications, such as delayed arthrography.

  • Diatrizoate , as a high-osmolar contrast agent, is associated with a higher incidence of adverse effects and patient discomfort. While it can provide effective contrast enhancement, its use may be less desirable in research settings where the physiological impact of the contrast agent itself could confound the study results. However, its property of greater efflux into the extravascular space of tumors might be of interest for specific oncological imaging protocols.

For researchers and drug development professionals, the use of a low-osmolar agent like this compound is generally recommended to minimize the risk of adverse events and to ensure the physiological integrity of the animal model, thereby leading to more reliable and reproducible experimental outcomes.

References

Validating Micro-CT with Ioxaglate Meglumine: A Comparative Guide to Histological Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of contrast-enhanced micro-computed tomography (micro-CT) using ioxaglate meglumine (B1676163) with traditional histological methods for tissue analysis, particularly in the assessment of articular cartilage. The following sections detail the experimental data, protocols, and the synergistic relationship between these two powerful techniques.

Contrast-enhanced micro-CT (CE-microCT) with ioxaglate meglumine, an anionic contrast agent, has emerged as a robust, non-destructive, three-dimensional imaging modality. It is particularly valuable for the quantitative assessment of glycosaminoglycan (GAG) content in cartilage, a key indicator of tissue health and the progression of osteoarthritis.[1][2][3] This guide explores the validation of this advanced imaging technique against the gold standard of histology.

Quantitative Data Summary: Micro-CT vs. Histology

The following table summarizes the quantitative correlation between CE-microCT using this compound and histological or biochemical assessments of cartilage. The data consistently demonstrates a strong inverse relationship between ioxaglate concentration (measured as X-ray attenuation in micro-CT) and GAG content.[1][2][4][5][6] This is because the negatively charged ioxaglate is repelled by the negatively charged GAGs within the cartilage matrix; lower GAG content allows for higher ioxaglate penetration and thus higher X-ray attenuation.[7][8]

ParameterMicro-CT MeasurementHistological/Biochemical CorrelateCorrelation Coefficient (r)Key Findings
Glycosaminoglycan (GAG) ContentX-ray Attenuation (Hounsfield Units or similar)Sulfated Glycosaminoglycan (sGAG) concentration (biochemical assay)r = -0.56A significant negative relationship was found between apparent density in micro-CT and sGAG concentration.[5]
Cartilage Structure and Proteoglycan ContentApparent DensityHistological parameters for proteoglycan and surface structureStatistically Significant CorrelationHistological parameters related to proteoglycan and cartilage surface integrity correlated with increasing X-ray attenuation.[5]
Cartilage ThicknessAutomated 3D thickness measurementManual 2D thickness measurement on histological sectionsR² = 0.72A strong correlation was observed between cartilage thickness measurements obtained from micro-CT and histology.[8]
Zonal GAG DistributionGradient of X-ray attenuation from superficial to deep zonesSafranin O staining intensity across cartilage zonesStrong visual and quantitative correlationPhoton-processing spectral CT images using ioxaglate showed a strong correlation with histological images of cartilage stained for GAG.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are synthesized from multiple studies validating CE-microCT with histology.[1][4][6][9]

Contrast-Enhanced Micro-CT Protocol
  • Sample Preparation:

    • Osteochondral plugs or whole joints are harvested and washed in phosphate-buffered saline (PBS).

    • Samples are equilibrated in a solution of this compound (e.g., Hexabrix®). Concentrations can vary, with 50% ioxaglate in PBS being a common choice.[1][4][6]

    • Equilibration time is critical to allow for the diffusion of the contrast agent into the tissue. A 24-hour incubation period is often used to reach near-equilibrium.[2][10]

  • Micro-CT Scanning:

    • Samples are placed in a sample holder, ensuring they remain hydrated with the contrast agent solution.

    • Scanning is performed using a high-resolution micro-CT scanner. Typical voxel sizes for cartilage imaging are in the micrometer range.

    • Scan parameters (e.g., voltage, current, integration time) are optimized to achieve sufficient signal-to-noise ratio and contrast between cartilage, bone, and the surrounding medium.

  • Image Analysis:

    • The 3D reconstructed micro-CT data is used for analysis.

    • Cartilage and bone are segmented based on their different X-ray attenuations.

    • Quantitative measurements such as cartilage volume, thickness, and X-ray attenuation (as a proxy for GAG content) are performed using specialized software.

Histological Validation Protocol
  • Post-Micro-CT Sample Processing:

    • Following micro-CT imaging, the contrast agent is washed out of the samples by rinsing in PBS. This step is crucial as residual contrast agent can interfere with staining.[11]

    • Samples are then fixed in a standard fixative, such as 10% neutral buffered formalin.

  • Decalcification and Embedding:

    • If bone is present, the samples are decalcified using a suitable agent (e.g., EDTA).

    • The samples are then dehydrated through a graded series of ethanol, cleared, and embedded in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • The paraffin blocks are sectioned at a typical thickness of 5-7 µm.

    • Sections are stained to visualize cartilage components. Safranin O with a Fast Green counterstain is standard for assessing GAG content (GAGs stain red/orange).[6]

  • Histomorphometry and Scoring:

    • Stained sections are imaged using a light microscope.

    • Quantitative analysis can include measuring cartilage thickness and scoring the cartilage degradation using established systems like the Mankin score.[12][13] The intensity of Safranin O staining can also be quantified as a measure of GAG content.

Visualizing the Workflow and Validation Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for validating micro-CT results against histology.

G cluster_microCT Micro-CT Imaging cluster_histology Histological Validation A Sample Harvest B Ioxaglate Incubation A->B C Micro-CT Scanning B->C D 3D Reconstruction & Quantitative Analysis C->D E Contrast Washout & Fixation D->E Non-destructive transition I Data Correlation & Validation D->I F Decalcification & Paraffin Embedding E->F G Sectioning & Staining (Safranin O) F->G H Microscopy & Histomorphometry G->H H->I

Caption: Experimental workflow from micro-CT imaging to histological validation.

G cluster_validation Validation Logic A Histology (Gold Standard) - Direct GAG visualization (Safranin O) - Cellular morphology D Inverse Correlation (Attenuation vs. GAG content) A->D B Contrast-Enhanced Micro-CT - Indirect GAG measurement - 3D structural information B->D C This compound (Anionic Contrast Agent) C->B enables E Validated 3D Assessment of Cartilage Health D->E leads to

Caption: Logical relationship for validating micro-CT with histology.

Conclusion

The validation of this compound-enhanced micro-CT against traditional histological findings confirms its utility as a powerful, non-destructive tool for the three-dimensional assessment of tissue, particularly articular cartilage.[12][13][14] The strong inverse correlation between X-ray attenuation and GAG content allows for reliable, quantitative analysis of cartilage health.[5] By complementing the detailed two-dimensional information from histology with robust three-dimensional data, CE-microCT offers researchers a more comprehensive understanding of tissue structure and pathology, accelerating research and development in areas such as osteoarthritis and regenerative medicine.

References

A Cross-Modality Showdown: Ioxaglate Meglumine-Enhanced CT versus MRI

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medical imaging, the choice between computed tomography (CT) and magnetic resonance imaging (MRI) is often nuanced, dictated by the specific clinical question, patient characteristics, and desired anatomical detail. The introduction of contrast agents further refines these modalities, enhancing the visualization of tissues and pathologies. This guide provides a detailed comparison of ioxaglate meglumine-enhanced CT and gadolinium-enhanced MRI, with a focus on their application in cartilage and neurological imaging, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Differences

Ioxaglate meglumine (B1676163), an ionic, low-osmolality contrast agent for CT, and gadolinium-based contrast agents (GBCAs) for MRI, operate on fundamentally different principles to enhance image contrast. This compound increases the attenuation of X-rays in proportion to its concentration in tissue. In contrast, GBCAs alter the relaxation times of protons in their vicinity, leading to signal enhancement in MR images. This basic difference in mechanism underlies their distinct advantages and limitations.

FeatureThis compound-Enhanced CTGadolinium-Enhanced MRI
Imaging Principle X-ray attenuationT1 and T2 relaxation time shortening of protons
Spatial Resolution Generally higherGenerally lower, but with excellent soft tissue contrast
Speed Faster acquisition timesSlower acquisition times
Cost Lower instrumentation and measurement costs[1]Higher instrumentation and measurement costs[1]
Ionizing Radiation YesNo
Primary Applications Compared Cartilage imaging, Angiography, Cranial imagingCartilage imaging (dGEMRIC), Angiography, Neurological imaging
Adverse Reactions Higher rate of minor side effects compared to non-ionic CT agents.[2] Overall adverse reaction rate for low-osmolar CT contrast is higher than for GBCAs.[3][4][5]Lower rate of adverse reactions compared to iodinated CT contrast.[3][4][5] Risk of nephrogenic systemic fibrosis in patients with renal impairment.

Deep Dive: Articular Cartilage Assessment

A significant area of comparison between this compound-enhanced CT and MRI is in the quantitative assessment of articular cartilage, particularly for diagnosing and monitoring osteoarthritis. The key MRI technique in this domain is delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC).

Experimental Protocols

This compound-Enhanced CT for Glycosaminoglycan (GAG) Quantification:

This technique leverages the anionic properties of ioxaglate, which distributes in cartilage in inverse proportion to the concentration of negatively charged GAGs.

  • Sample Preparation: Cartilage-bone cores are harvested and incubated in a solution of this compound (e.g., 50% Hexabrix®).[6][7][8][9]

  • Incubation Time: A diffusion equilibrium is typically reached within 24 hours.[6][8]

  • Imaging: Samples are imaged using a peripheral quantitative computed tomography (pQCT) or a spectral CT scanner.[1][6][7][8][9]

  • Quantification: The concentration of iodine within the cartilage is determined from the CT images using calibration phantoms. This iodine concentration is inversely correlated with the GAG content, which can be validated using a dimethylmethylene blue (DMMB) assay.[6][7][8][9]

Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC):

dGEMRIC operates on a similar principle, using the anionic gadolinium-based contrast agent Gd-DTPA2- to estimate GAG concentration.

  • Contrast Administration: Gd-DTPA2- is administered intravenously, and the patient rests for a period (e.g., 90 minutes) to allow for its diffusion into the cartilage.

  • Imaging: T1 relaxation time mapping is performed using an MRI scanner.

  • Quantification: The T1 relaxation time is inversely proportional to the concentration of Gd-DTPA2- and therefore directly proportional to the GAG concentration.

Quantitative Data Summary: Cartilage Imaging
ParameterThis compound-Enhanced CTdGEMRIC (MRI)
Spatial Resolution Improved resolution compared to dGEMRIC[1]Lower spatial resolution, can be challenging for thin cartilage layers[6]
Measurement Time Faster measurements[1]Longer, including contrast agent diffusion time
Correlation with GAG Strong inverse correlation between iodine concentration and GAG content.[6][8]Strong direct correlation between T1 relaxation time and GAG content.
Example Data (Healthy Bovine Cartilage) Superficial Layer GAG: ~25 µg/mL (Iodine: ~85 mg/mL). Deep Layer GAG: ~75 µg/mL (Iodine: ~65 mg/mL).[6][9]Superficial Layer GAG: ~25 µg/mL (Gadolinium: ~43 mg/mL). Deep Layer GAG: ~75 µg/mL (Gadolinium: ~37 mg/mL).[6][9]

Experimental Workflow: GAG Quantification in Cartilage

GAG_Quantification_Workflow cluster_CT This compound-Enhanced CT cluster_MRI dGEMRIC (MRI) CT_Sample Cartilage-Bone Core CT_Incubate Incubate in This compound CT_Sample->CT_Incubate CT_Image pQCT or Spectral CT Imaging CT_Incubate->CT_Image CT_Analyze Measure Iodine Concentration CT_Image->CT_Analyze CT_Correlate Inverse Correlation to GAG Content CT_Analyze->CT_Correlate MRI_Admin Intravenous Gd-DTPA2- Administration MRI_Diffuse Diffusion into Cartilage MRI_Admin->MRI_Diffuse MRI_Image MRI T1 Mapping MRI_Diffuse->MRI_Image MRI_Analyze Measure T1 Relaxation Time MRI_Image->MRI_Analyze MRI_Correlate Direct Correlation to GAG Content MRI_Analyze->MRI_Correlate

Caption: Workflow for GAG quantification using CT and MRI.

Neurological Imaging: A Comparative Overview

In the realm of neuroimaging, both contrast-enhanced CT and MRI are indispensable tools. The choice between them often depends on the suspected pathology and the urgency of the clinical situation.

Experimental Protocols

This compound-Enhanced Cranial CT:

  • Patient Preparation: Ensure the patient is well-hydrated.

  • Contrast Administration: this compound is administered intravenously.

  • Imaging: CT scans are acquired immediately after injection to assess for lesion enhancement.

  • Evaluation: The degree of enhancement in pathological tissues is evaluated. A study comparing this compound (Hexabrix) to a higher-osmolality agent (Hypaque M60) found that Hexabrix provided a statistically significant increase in the degree of enhancement immediately after injection.[10]

Gadolinium-Enhanced Brain MRI:

  • Contrast Administration: A gadolinium-based contrast agent is administered intravenously.

  • Imaging: T1-weighted images are typically acquired pre- and post-contrast administration.

  • Evaluation: Enhancement patterns are assessed to characterize lesions, such as tumors or areas of inflammation, based on the breakdown of the blood-brain barrier.

Quantitative Data Summary: Cranial Imaging
ParameterThis compound (Hexabrix)Hypaque M60
Lesion Enhancement ExcellentExcellent
Immediate Post-Injection Enhancement Statistically significant increase-
Patient Tolerance (Heat and Pain) SuperiorInferior
Cardiovascular Effects Less effectMore effect

Logical Relationship: Contrast Agent Choice and Patient Factors

Contrast_Choice_Logic cluster_Clinical_Scenario Clinical Scenario cluster_Modality_Selection Modality Selection Suspected_Pathology Suspected Pathology Choose_CT Choose Ioxaglate Meglumine-Enhanced CT Suspected_Pathology->Choose_CT Acute Trauma, Bony Detail Needed Choose_MRI Choose Gadolinium- Enhanced MRI Suspected_Pathology->Choose_MRI Soft Tissue Detail, Subtle Lesions Patient_Factors Patient Factors (e.g., Renal Function, Allergies) Patient_Factors->Choose_CT MRI Contraindications (e.g., Pacemaker) Patient_Factors->Choose_MRI Iodine Allergy, Radiation Avoidance

Caption: Factors influencing the choice between enhanced CT and MRI.

Angiography: CT Angiography (CTA) vs. MR Angiography (MRA)

Both CTA and MRA are powerful tools for visualizing blood vessels. This compound is used for CTA, while gadolinium-based agents are often used for MRA.

FeatureCTA with this compoundMRA with Gadolinium
Technology X-rays and iodinated contrastMagnetic fields, radio waves, and often gadolinium contrast[11]
Radiation Exposure Yes[11]No[11]
Image Quality High-resolution imagesHigh-resolution images with excellent soft tissue contrast and 3D visualization[11]
Clinical Applications Coronary artery disease, pulmonary embolism, aortic aneurysms, peripheral arterial disease[11]Cerebral vascular disorders, vascular malformations, renal artery stenosis, soft tissue perfusion[11]

Safety and Tolerability

The safety profiles of this compound and gadolinium-based contrast agents are a critical consideration. This compound, being a low-osmolality ionic agent, was found to be better tolerated than higher-osmolality ionic agents, causing less heat and pain upon injection.[10][12] However, non-ionic low-osmolality CT contrast agents are generally associated with fewer minor side effects than ionic agents.[2][13]

Overall, adverse drug reactions are reported more frequently for contrast-enhanced CT than for contrast-enhanced MRI.[4][5] The rate of contrast media extravasation is also significantly lower for gadolinium-based agents used in MRI compared to iodinated contrast agents used in CT.[3]

References

A Comparative In Vitro Analysis of Ioxaglate Meglumine and Iopamidol on Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of two common low-osmolar contrast media, the ionic dimer ioxaglate meglumine (B1676163) and the non-ionic monomer iopamidol (B1672082), on key aspects of platelet function. The information presented is collated from multiple in vitro studies to assist researchers in understanding the differential impacts of these agents on platelet aggregation, activation, and granule release.

Executive Summary

In vitro evidence consistently demonstrates that ioxaglate meglumine, an ionic low-osmolar contrast medium, exerts a more significant inhibitory effect on platelet function compared to the non-ionic, low-osmolar agent iopamidol.[1][2][3] Ioxaglate has been shown to be a more potent inhibitor of platelet aggregation induced by various agonists and has a greater anticoagulant effect.[1][4][5] Conversely, some studies suggest that non-ionic contrast media like iopamidol may have a potential for platelet activation, a characteristic not observed with ioxaglate.[6] The antiplatelet properties of ioxaglate are primarily attributed to its ioxaglic acid moiety.[7]

Data Presentation: this compound vs. Iopamidol

The following tables summarize the comparative effects of this compound and iopamidol on platelet function based on available in vitro data. It is important to note that the data is compiled from various studies, and direct quantitative comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Effects on Platelet Aggregation

ParameterThis compoundIopamidolCitation
ADP-Induced Aggregation More potent inhibitor; decreased aggregation more than hypertonic saline.Less potent inhibitor; did not decrease aggregation more than hypertonic saline.[1][3]
Collagen-Induced Aggregation Potent inhibitor.Inhibitor, but less potent than ioxaglate.[3]
Arachidonic Acid-Induced Aggregation Inhibitor.Inhibitor.[1]
Thrombin-Induced Activation Inhibitory effect observed.No significant inhibitory effect observed.[3]
Effective Inhibitory Concentration Inhibition observed at concentrations above 30 mg iodine/mL.Inhibition observed at concentrations above 30 mg iodine/mL.[8]
PFA-100 Closure Time Significantly prolonged closure time, indicating a greater anti-aggregatory effect.Data not directly available for comparison with ioxaglate in the same study, but generally shows less effect than ionic media.[4]

Table 2: Effects on Platelet Activation and Granule Release

ParameterThis compoundIopamidolCitation
P-selectin (CD62P) Expression Dose-dependently decreased P-selectin expression.Data suggests potential for increased P-selectin expression, indicative of activation.[6]
Thromboxane (B8750289) B2 (TXB2) Synthesis (with Arachidonic Acid) Slight inhibition of TXB2 formation at 160 mM.No significant inhibition of TXB2 formation.[1]
TXB2 Synthesis (with ADP or unstimulated) Negligible TXB2 formation.Negligible TXB2 formation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from established methods for platelet function analysis and should be adapted as needed for specific experimental designs.

Light Transmission Aggregometry (LTA)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function for at least 10 days.

  • Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.

  • Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

2. Platelet Count Standardization:

  • Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

3. Aggregation Assay:

  • Pre-warm the PRP samples to 37°C for 5-10 minutes.

  • Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.

  • Add the contrast agent (this compound or iopamidol) at the desired final concentration and incubate for a specified period (e.g., 1-5 minutes).

  • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

  • Record the change in light transmission for a defined period (e.g., 5-10 minutes). The maximum aggregation is determined as the peak of the aggregation curve.

Flow Cytometry for P-selectin (CD62P) Expression

This technique quantifies the expression of the activation marker P-selectin on the platelet surface.

1. Blood Collection and Preparation:

  • Collect whole blood into sodium citrate tubes as described for LTA.

  • It is recommended to use whole blood to avoid platelet activation that can occur during centrifugation steps. If PRP is used, handle it with extreme care.

2. Incubation with Contrast Media:

  • Aliquot whole blood or PRP into test tubes.

  • Add this compound or iopamidol at the desired final concentrations. Include a control sample without any contrast agent.

  • Incubate at room temperature for a specified time (e.g., 10-30 minutes).

3. Platelet Activation (Optional):

  • To study the inhibitory effects, a platelet agonist (e.g., ADP, thrombin) can be added after incubation with the contrast media.

4. Antibody Staining:

  • Add a saturating concentration of a fluorochrome-conjugated anti-CD62P antibody (e.g., FITC- or PE-conjugated).

  • To identify platelets, co-stain with a fluorochrome-conjugated antibody against a platelet-specific marker, such as CD41a or CD61.

  • Include an isotype control to account for non-specific antibody binding.

  • Incubate in the dark at room temperature for 15-20 minutes.

5. Fixation and Analysis:

  • Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stabilize the cells and antibody binding.

  • Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positivity for the platelet-specific marker.

  • Quantify the percentage of P-selectin positive platelets and/or the mean fluorescence intensity (MFI) of the P-selectin signal.

Mandatory Visualizations

ExperimentalWorkflow_LTA cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis BloodCollection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) BloodCollection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP PreIncubation Pre-incubation with Ioxaglate or Iopamidol PRP->PreIncubation AgonistAddition Addition of Agonist (e.g., ADP, Collagen) PreIncubation->AgonistAddition Measurement Measure Light Transmission (Aggregometer) AgonistAddition->Measurement DataAnalysis Calculate % Aggregation Measurement->DataAnalysis

ExperimentalWorkflow_FlowCytometry cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis BloodCollection Whole Blood Collection (3.2% Sodium Citrate) Incubation Incubation with Ioxaglate or Iopamidol BloodCollection->Incubation AntibodyStaining Antibody Staining (Anti-CD62P, Anti-CD41a) Incubation->AntibodyStaining Fixation Fixation (e.g., 1% PFA) AntibodyStaining->Fixation FlowAnalysis Flow Cytometry Analysis Fixation->FlowAnalysis DataQuantification Quantify % P-selectin Positive and/or MFI FlowAnalysis->DataQuantification

SignalingPathways cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_contrast Contrast Media Effects ADP ADP Receptors Surface Receptors (e.g., P2Y12, GPVI, PAR1) ADP->Receptors Collagen Collagen Collagen->Receptors Thrombin Thrombin Thrombin->Receptors Signaling Intracellular Signaling (Ca²⁺ mobilization, etc.) Activation Platelet Activation ShapeChange Shape Change GranuleRelease Granule Release (P-selectin, ADP, TXA₂) Aggregation Aggregation (GPIIb/IIIa activation) Ioxaglate Ioxaglate Ioxaglate->Signaling Inhibits Ioxaglate->Aggregation Inhibits Iopamidol Iopamidol Iopamidol->Signaling Less Inhibition

References

Head-to-head comparison of low-osmolality contrast media in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a contrast agent for preclinical imaging is a critical decision. This guide provides an objective comparison of the performance of several low-osmolality contrast media (LOCM) in animal models, with a focus on renal safety and hemodynamic effects. The information presented is supported by experimental data from published studies.

The ideal contrast medium should provide excellent image enhancement with minimal adverse effects on the subject. Low-osmolality contrast media were developed to reduce the high incidence of adverse reactions associated with older, high-osmolality agents. However, even within the class of LOCM, differences in physicochemical properties can lead to varying physiological responses. This guide focuses on the head-to-head comparisons of some of the most commonly used LOCM in animal studies: iohexol (B1672079), iodixanol (B1672021), iopamidol (B1672082), and ioxaglate.

Comparative Efficacy and Safety Profiles

Animal studies have demonstrated varying effects of different LOCM on renal function and hemodynamics. The following sections summarize key findings from comparative studies.

Iohexol vs. Iodixanol: A Focus on Nephrotoxicity

Direct comparisons in rat models of contrast-induced acute kidney injury (CI-AKI) have consistently shown differences in the nephrotoxic potential of iohexol and iodixanol.

In a study utilizing a rat model with pre-existing renal impairment (5/6 nephrectomy) and dehydration, iohexol was found to induce more severe CI-AKI than iodixanol.[1] This was evidenced by a greater reduction in renal function, more severe renal tissue damage, increased intrarenal hypoxia, and a higher number of apoptotic tubular cells in the iohexol group.[1][2] Another study using a rat model of CI-AKI induced by dehydration and furosemide (B1674285) administration also concluded that iohexol caused more severe nephrotoxicity than iodixanol, attributing this to greater apoptosis, disruption of the antioxidative defense machinery, and activation of the NLRP3 inflammasome.[1]

Iopamidol and Ioxaglate: Insights from Renal Hemodynamic Studies

Studies comparing iopamidol and ioxaglate with other contrast agents have provided valuable data on their renal hemodynamic effects. In a study on healthy rats, intra-arterial injection of iopamidol did not cause a significant drop in glomerular filtration rate (GFR), whereas iodixanol led to a substantial transient decrease.[3] Iopamidol also induced a stronger diuretic effect and a smaller increase in urine viscosity compared to iodixanol.[3]

A study in a canine model directly compared the renal blood flow effects of iodixanol and ioxaglate.[4] In normal and ischemic kidneys, ioxaglate induced a significantly smaller decrease in renal blood flow compared to iodixanol.[4] Specifically, the maximum decrease in renal blood flow with ioxaglate was 19 +/- 4%, while with iodixanol it was 51 +/- 16% in the control period.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited animal studies, providing a clear comparison of the effects of different LOCM.

Table 1: Comparison of Iohexol and Iodixanol on Renal Function and Injury in a Rat Model of CI-AKI

ParameterIohexol GroupIodixanol Groupp-valueReference
Serum Creatinine (B1669602) (µmol/L) at 24h Significantly higherLower than Iohexol< 0.01[1]
Blood Urea (B33335) Nitrogen (mmol/L) at 24h Significantly higherLower than Iohexol< 0.01[1]
Apoptotic Tubular Cells (%) Higher percentageLower percentage< 0.01[2]
Renal Tissue Damage Score More severeLess severe-[1]

Table 2: Comparison of Iodixanol and Ioxaglate on Renal Blood Flow in a Canine Model

ParameterIodixanol GroupIoxaglate Groupp-valueReference
Maximum Decrease in Renal Blood Flow (%) - Control Period 51 ± 1619 ± 4= 0.05[4]
Maximum Decrease in Renal Blood Flow (%) - Ischemic Period 61 ± 1111 ± 6< 0.05[4]

Table 3: Comparison of Iodixanol and Iopamidol on Renal Function in Rats

ParameterIodixanol GroupIopamidol Groupp-valueReference
Glomerular Filtration Rate (GFR) Marked transient decreaseNo significant drop-[3]
Cumulative Urine Volume (100 min) LowerHigher-[3]
Urine Viscosity Substantial increaseSmaller increase-[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are summaries of the key experimental protocols from the cited studies.

Protocol 1: Rat Model of Contrast-Induced Acute Kidney Injury (Iohexol vs. Iodixanol)[1][2]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Renal Impairment: 5/6 nephrectomy was performed. The upper and lower poles of the left kidney were ligated, and the right kidney was removed a week later. Experiments were conducted six weeks after the second surgery.

  • Induction of CI-AKI:

    • Rats were dehydrated for 48 hours before contrast media administration.

    • Iohexol (350 mgI/mL) or Iodixanol (320 mgI/mL) was injected intravenously at a dose of 10 mL/kg.

    • A control group received saline.

  • Key Outcome Measures:

    • Serum creatinine and blood urea nitrogen (BUN) levels were measured at baseline and at 24, 48, and 72 hours post-injection.

    • Renal tissue was collected for histological examination (H&E and PAS staining) to assess morphological damage.

    • Apoptosis was quantified using TUNEL staining.

    • Markers of oxidative stress and inflammation were also assessed.

Protocol 2: Canine Model of Renal Hemodynamics (Iodixanol vs. Ioxaglate)[4]
  • Animal Model: Six mongrel dogs.

  • Experimental Periods:

    • Control Period: A renal arteriography was performed with either iodixanol or ioxaglate in a randomized order.

    • Ischemic Period: A suprarenal clamp was applied above the right renal artery. Two selective intrarenal contrast media administrations were performed at 30-minute intervals in a randomized order.

  • Contrast Media Administration: Iodixanol (Visipaque) or ioxaglate (Hexabrix) was administered.

  • Key Outcome Measures:

    • Renal blood flow (RBF) was measured.

    • Mean arterial blood pressure and pulse rate were monitored.

Protocol 3: Rat Model of Renal Function (Iodixanol vs. Iopamidol)[3]
  • Animal Model: Healthy male Wistar rats.

  • Contrast Media Administration: Iodixanol (320 mgI/mL) or iopamidol (370 mgI/mL) was injected as a bolus into the thoracic aorta.

  • Hydration Status: Experiments were conducted in both euhydrated and dehydrated rats.

  • Key Outcome Measures:

    • Glomerular filtration rate (GFR) was assessed by creatinine clearance.

    • Urine flow and urine viscosity were measured.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the logical relationships between different stages of the studies, the following diagrams are provided.

experimental_workflow_CI_AKI_rat_model cluster_animal_prep Animal Preparation cluster_induction CI-AKI Induction cluster_assessment Outcome Assessment animal_model Male Sprague-Dawley Rats nephrectomy 5/6 Nephrectomy animal_model->nephrectomy recovery 6-week Recovery nephrectomy->recovery dehydration 48h Dehydration recovery->dehydration cm_injection Contrast Media Injection (Iohexol or Iodixanol) dehydration->cm_injection blood_sampling Blood Sampling (0, 24, 48, 72h) cm_injection->blood_sampling histology Renal Histology (H&E, PAS) cm_injection->histology apoptosis TUNEL Staining cm_injection->apoptosis biomarkers Serum Creatinine & BUN blood_sampling->biomarkers

Experimental workflow for the rat model of contrast-induced acute kidney injury.

canine_hemodynamics_workflow start Start control_period Control Period: Renal Arteriography (Iodixanol or Ioxaglate) start->control_period measurement Measure: - Renal Blood Flow - Arterial Blood Pressure - Pulse Rate control_period->measurement ischemic_period Ischemic Period: Suprarenal Clamp + CM Injection (Iodixanol or Ioxaglate) ischemic_period->measurement measurement->ischemic_period end End

Workflow for the canine renal hemodynamics study.

Conclusion

The selection of a low-osmolality contrast medium for animal research requires careful consideration of the specific experimental goals and the potential for adverse effects. The evidence from head-to-head animal studies suggests that:

  • Iodixanol may be associated with a lower risk of nephrotoxicity compared to iohexol in models of pre-existing renal impairment.

  • Ioxaglate appears to cause less of a reduction in renal blood flow compared to iodixanol .

  • Iopamidol may have a more favorable profile in terms of maintaining GFR and having a lower impact on urine viscosity compared to iodixanol in healthy animals.

It is important to note that these findings are from animal models and may not directly translate to all clinical scenarios. Researchers should carefully evaluate the available data and consider the specific characteristics of their animal models and experimental designs when choosing a contrast agent. This guide serves as a starting point for making an informed decision, and further consultation of the primary literature is encouraged.

References

A Comparative Analysis of Ioxaglate Meglumine and Newer Contrast Agents in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic efficacy of the low-osmolality, ionic contrast agent ioxaglate meglumine (B1676163) with newer-generation low- and iso-osmolar non-ionic contrast agents. The following sections present a comprehensive evaluation based on published experimental data, focusing on diagnostic performance, safety profiles, and underlying mechanisms.

I. Comparative Diagnostic Performance and Safety

Ioxaglate meglumine, a dimeric ionic contrast medium, represented a significant advancement over high-osmolality contrast media (HOCM) by reducing the incidence of adverse effects. However, the development of non-ionic monomers (e.g., iohexol (B1672079), iopamidol) and a non-ionic dimer (iodixanol) has further refined the safety and tolerance of contrast-enhanced imaging procedures.

Clinical studies have demonstrated that while the diagnostic quality of imaging obtained with ioxaglate is often comparable to that of newer agents, there are notable differences in patient tolerance and the incidence of adverse events.[1][2][3] Newer non-ionic agents are generally associated with a lower frequency of patient discomfort, such as sensations of heat and pain, as well as fewer systemic reactions.[1][2]

Quantitative Comparison of Clinical Outcomes

The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Comparison of Adverse Events and Patient Discomfort

OutcomeThis compoundIohexolIopamidol (B1672082)Iodixanol (B1672021)Key FindingsCitations
Patient Discomfort (Heat/Pain) Higher incidenceLower incidenceLower incidenceSignificantly less discomfortNewer agents consistently demonstrate better patient comfort.[1][2][4]
Nausea/Vomiting Higher incidence compared to iohexolLower incidence--Ioxaglate showed a significantly higher frequency of nausea and vomiting in a study comparing it with iohexol.[4]
Cardiovascular Effects (Heart Rate) Greater increase--Lower increaseIoxaglate is associated with a more pronounced increase in heart rate compared to iodixanol.[1][3]
Overall Adverse Events More common--Less commonStudies consistently report a higher incidence of mild-to-moderate adverse events with ioxaglate compared to iodixanol.[2]

Table 2: Hemodynamic and Electrophysiological Changes

ParameterThis compoundIodixanolKey FindingsCitations
Left Ventricular End-Diastolic Pressure Significant increaseLess marked increaseBoth agents can increase LVEDP, but the effect is more pronounced with ioxaglate.[3]
QT Interval Prolongation Significant prolongationLess marked prolongationBoth agents can prolong the QT interval, but the effect is less with iodixanol.[3]

Table 3: Diagnostic Image Quality

Imaging ModalityThis compoundIohexolIopamidolIodixanolKey FindingsCitations
Coronary Angiography Good diagnostic qualityGood diagnostic quality-Good diagnostic qualityThe overall diagnostic quality is generally comparable among the agents.[1][3][5]
Aortography and Renal/Visceral Angiography Good angiographic visualization--Equivalent angiographic visualizationNo significant difference in the overall quality of angiographic visualization was found between ioxaglate and iodixanol.[2]
Lower Extremity Angiography Optimal opacificationOptimal opacification--Both agents provided optimal opacification of vessels.[4]
Computed Tomography (CT) Enhancement Good renal enhancement-Higher early vascular and renal enhancement than Urografin 60-In a comparison with a HOCM, ioxaglate provided good renal enhancement. Another study showed iopamidol and ioxaglate had higher early vascular concentrations than a HOCM.[6]
Optical Coherence Tomography (OCT) Similar lumen area, smaller artifact area--Similar lumen area, larger artifact areaIoxaglate provided similar lumen measurements but with a smaller artifact area compared to iodixanol.[7]

II. Experimental Protocols

The evaluation of contrast media efficacy and safety relies on well-designed clinical trials. Below is a generalized experimental protocol derived from the methodologies of several comparative studies.

Generalized Protocol for a Double-Blind, Randomized, Comparative Clinical Trial of Intravascular Contrast Agents
  • Patient Selection:

    • Enroll a cohort of patients scheduled for a specific diagnostic imaging procedure (e.g., coronary angiography, contrast-enhanced CT).

    • Establish clear inclusion and exclusion criteria. Inclusion criteria often involve age and clinical indication for the procedure. Exclusion criteria typically include a history of severe allergy to contrast media, severe renal impairment (unless it is a specific focus of the study), and pregnancy.

  • Randomization and Blinding:

    • Randomly assign patients to receive either this compound or the comparator newer contrast agent.

    • Employ a double-blind design where neither the patient nor the administering physician and evaluating radiologist are aware of the assigned contrast agent.

  • Contrast Administration:

    • Standardize the volume and injection rate of the contrast agent based on the imaging protocol and patient's body weight.

    • Ensure both contrast agents have the same iodine concentration for a valid comparison of efficacy.

  • Data Collection:

    • Diagnostic Efficacy:

      • Acquire images using a standardized imaging protocol.

      • Image quality is assessed by at least two independent, blinded radiologists using a predefined scoring system (e.g., a scale from poor to excellent for vessel opacification and overall diagnostic quality).

      • Quantitative analysis may include measurements of vessel diameter, stenosis, and in CT, contrast enhancement in Hounsfield Units (HU) in regions of interest.

    • Safety and Tolerability:

      • Record all adverse events, both during the procedure and for a specified follow-up period (e.g., 24-48 hours).

      • Monitor vital signs (heart rate, blood pressure) before, during, and after the procedure.

      • Assess patient discomfort (e.g., sensation of heat, pain) using a visual analog scale.

      • Collect blood and urine samples before and after the procedure to monitor renal function (e.g., serum creatinine) and other relevant biomarkers.

  • Statistical Analysis:

    • Compare the primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., chi-squared test for categorical variables, t-test or Mann-Whitney U test for continuous variables).

    • A p-value of less than 0.05 is typically considered statistically significant.

III. Mandatory Visualizations

Experimental Workflow

G cluster_0 Patient Recruitment and Randomization cluster_1 Blinded Procedure and Data Collection cluster_2 Data Analysis and Outcome Evaluation Patient_Selection Patient Selection (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Randomization Randomization Informed_Consent->Randomization Ioxaglate This compound Group Randomization->Ioxaglate Newer_Agent Newer Agent Group (e.g., Iodixanol) Randomization->Newer_Agent Contrast_Admin Contrast Administration (Standardized Protocol) Ioxaglate->Contrast_Admin Newer_Agent->Contrast_Admin Imaging Diagnostic Imaging (e.g., Angiography, CT) Contrast_Admin->Imaging Data_Collection Data Collection - Image Quality - Adverse Events - Vital Signs - Patient Discomfort Imaging->Data_Collection Blinded_Image_Eval Blinded Image Evaluation (Independent Radiologists) Data_Collection->Blinded_Image_Eval Statistical_Analysis Statistical Analysis Blinded_Image_Eval->Statistical_Analysis Results Comparative Results - Efficacy - Safety Statistical_Analysis->Results

Caption: Workflow of a typical double-blind, randomized clinical trial comparing contrast agents.

Cellular Effects of Ionic vs. Non-ionic Contrast Media

The fundamental differences between ioxaglate (ionic) and newer non-ionic agents lie in their physicochemical properties, which influence their interaction with biological systems at a cellular level.

G cluster_0 Contrast Media Properties cluster_1 Cellular Interactions cluster_2 Physiological Consequences Ioxaglate This compound (Ionic, Low-Osmolality) RBC Red Blood Cell Effects Ioxaglate->RBC Inhibits aggregation less than non-ionics Endothelium Endothelial Cell Effects Ioxaglate->Endothelium Higher potential for endothelial cell effects Thrombosis Thrombogenicity Ioxaglate->Thrombosis May have a more favorable antithrombotic profile Newer_Agents Newer Agents (Non-ionic, Low/Iso-Osmolality) Newer_Agents->RBC Can cause irregular red cell aggregation Newer_Agents->Endothelium Better tolerated by vascular endothelium Newer_Agents->Thrombosis Variable effects, some studies suggest higher thrombogenicity RBC->Thrombosis Patient_Sensation Patient Sensation (Heat/Pain) Endothelium->Patient_Sensation G cluster_0 Contrast Media cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Pathophysiological Outcome CM Iodinated Contrast Media (e.g., Ioxaglate, Newer Agents) Oxidative_Stress Increased Reactive Oxygen Species (ROS) CM->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction CM->Endothelial_Dysfunction MAPK MAPK Pathway Activation (p38, JNK) Oxidative_Stress->MAPK Apoptosis Apoptotic Pathways (e.g., Caspase activation) Oxidative_Stress->Apoptosis Endothelial_Dysfunction->MAPK CIN Contrast-Induced Nephropathy (CIN) MAPK->CIN Apoptosis->CIN

References

A Comparative Analysis of the Antithrombotic Properties of Ioxaglate and Iohexol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals significant differences in the antithrombotic effects of the ionic, low-osmolar contrast medium ioxaglate and the non-ionic, low-osmolar contrast medium iohexol (B1672079). This comparison guide synthesizes findings from in vivo and in vitro studies to provide researchers, scientists, and drug development professionals with a clear understanding of their respective impacts on thrombosis, platelet function, and coagulation.

Executive Summary

Overall, studies consistently demonstrate that ioxaglate possesses greater antithrombotic and antiplatelet properties compared to iohexol. In a rat model of arterial thrombosis, ioxaglate significantly prolonged the time to vessel occlusion and reduced thrombus weight, effects not observed with iohexol.[1] In vitro assessments of platelet function show that ioxaglate has a more potent inhibitory effect on platelet aggregation than iohexol.[2] Furthermore, ioxaglate exhibits a stronger anticoagulant effect by prolonging clotting time and activated partial thromboplastin (B12709170) time (aPTT) to a greater extent than iohexol.[3][4]

In Vivo Antithrombotic Effects

An in vivo study utilizing a ferric chloride (FeCl3)-induced carotid artery thrombosis model in rats provided compelling evidence of ioxaglate's superior antithrombotic potential.[1]

ParameterSaline (Control)IohexolIoxaglate
Time to Occlusion (TTO) (minutes) 19.6 ± 2.421.3 ± 1.330.0 ± 1.1
Thrombus Weight (TW) (mg) 4.7 ± 0.74.2 ± 0.42.6 ± 0.4
Data presented as mean ± standard error of the mean. Bold values indicate a statistically significant difference compared to the saline control (P<0.05).[1]

These results indicate that ioxaglate, unlike iohexol, significantly delays thrombus formation and reduces the size of the resulting clot in a live model.[1]

In Vitro Platelet Function

The differential effects of ioxaglate and iohexol on platelet function were evaluated using the PFA-100™ system, which measures platelet adhesion and aggregation under high shear stress. The time it takes for a platelet plug to occlude an aperture in a collagen/epinephrine (B1671497) or collagen/ADP coated membrane is recorded as the closure time (CT). A longer CT indicates greater inhibition of platelet function.

Test CartridgeSaline (Control)IohexolIoxaglate
Collagen/Epinephrine Closure Time (seconds) 115 (median)171 (median)>300 (no closure)
Collagen/ADP Closure Time (seconds) Not ReportedNot ReportedNot Reported
A closure time of >300 seconds signifies a very strong antiplatelet effect where the aperture did not close during the measurement period.[2]

Ioxaglate demonstrated a significantly greater antiplatelet effect, effectively preventing closure in the PFA-100™ system, whereas iohexol showed a more moderate prolongation of closure time compared to saline.[2] Studies have also shown that ioxaglate is a more potent inhibitor of platelet activation induced by collagen and is the only one of the two to inhibit thrombin-induced platelet activation.[5] In contrast, iohexol has been observed to cause a significant increase in platelet degranulation, as measured by P-selectin expression, an effect not seen with ioxaglate.[6]

In Vitro Coagulation Parameters

The anticoagulant properties of ioxaglate and iohexol were assessed by measuring their effects on whole blood clotting time and activated partial thromboplastin time (aPTT).

ParameterNormal (No Contrast Medium)IohexolIoxaglate
Whole Blood Clotting Time (minutes) 15160>330
Activated Partial Thromboplastin Time (seconds) 364054
These in vitro experiments demonstrate the inhibitory effects of the contrast media when mixed with blood.[3][4]

Ioxaglate profoundly prolonged the whole blood clotting time to a much greater extent than iohexol.[3][4] Similarly, ioxaglate had a more pronounced effect on the intrinsic and common pathways of the coagulation cascade, as indicated by a greater prolongation of the aPTT.[3][4] In some in vitro models, no thrombi were formed in blood incubated with ioxaglate, while thrombi formed in the presence of iohexol were significantly larger and more resistant to thrombolysis than controls.[6]

Experimental Protocols

Ferric Chloride-Induced Arterial Thrombosis Model in Rats

This in vivo model is used to evaluate the antithrombotic effects of substances.

  • Animal Preparation: Male Wistar rats are anesthetized. The right carotid artery is exposed and a transit-time ultrasonic flow probe is placed around the vessel to monitor blood flow.

  • Thrombosis Induction: A piece of filter paper (2x1 mm) saturated with a 35% ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for 10 minutes. This induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Substance Administration: Ioxaglate, iohexol, or saline (control) is administered intravenously at a dose of 1600 mg Iodine/kg.

  • Measurement: The time from the application of FeCl3 until the cessation of blood flow (occlusion) is recorded as the Time to Occlusion (TTO). After occlusion, the thrombosed arterial segment is excised and the thrombus is weighed.[1]

G cluster_protocol FeCl3-Induced Thrombosis Model Workflow A Anesthetize Rat & Expose Carotid Artery B Place Ultrasonic Flow Probe A->B C Apply 35% FeCl3 Filter Paper to Artery B->C D Administer IV Ioxaglate, Iohexol, or Saline C->D E Monitor Blood Flow D->E F Record Time to Occlusion (TTO) E->F G Excise Thrombus & Measure Weight F->G

FeCl3-Induced Thrombosis Model Workflow
PFA-100™ Platelet Function Analysis

This in vitro assay assesses platelet function under high shear stress.

  • Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.

  • Incubation: The blood samples are mixed for one minute with a 10% (v/v) solution of ioxaglate, iohexol, or their respective controls (isotonic saline or mannitol).

  • Analysis: An 800 µL aliquot of the mixture is placed into the PFA-100™ analyzer. The instrument aspirates the blood through a microscopic aperture in a membrane coated with either collagen and epinephrine (CEPI) or collagen and adenosine (B11128) diphosphate (B83284) (CADP).

  • Measurement: The time taken for the platelet plug to form and occlude the aperture is measured as the Closure Time (CT) in seconds.[2]

Whole Blood Clotting Time

This in vitro test measures the time it takes for whole blood to clot.

  • Blood Collection: Venous blood is drawn.

  • Incubation: The blood is mixed with serial dilutions of ioxaglate, iohexol, or heparinized saline.

  • Measurement: The time until a solid clot is formed is recorded. In the cited study, a normal clotting time of 15 minutes was established.[3][4]

Activated Partial Thromboplastin Time (aPTT)

This in vitro assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

  • Plasma Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.

  • Incubation: The plasma is mixed with serial dilutions of ioxaglate, iohexol, or heparinized saline.

  • Measurement: A reagent containing a contact activator and phospholipids (B1166683) is added, followed by calcium chloride to initiate clotting. The time to clot formation is measured in seconds. The normal aPTT in the referenced study was 36 seconds.[3][4]

Signaling Pathways

The antithrombotic effects of ioxaglate and iohexol can be understood in the context of the platelet activation and coagulation cascade signaling pathways.

Platelet Activation Pathway

Platelet activation is a complex process involving adhesion, shape change, and aggregation, mediated by various agonists and signaling molecules. Ioxaglate's superior antiplatelet effect, particularly its inhibition of thrombin-induced activation, suggests interference at a key point in this pathway.[5]

G cluster_platelet Simplified Platelet Activation Pathway Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PLC Phospholipase C Activation GPVI->PLC PAR1->PLC Ioxaglate_Inhibition Ioxaglate Inhibition PAR1->Ioxaglate_Inhibition P2Y12->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Integrin Integrin αIIbβ3 Activation Ca->Integrin Aggregation Platelet Aggregation Integrin->Aggregation

Simplified Platelet Activation Pathway
Coagulation Cascade

The coagulation cascade involves a series of enzymatic reactions that culminate in the formation of a fibrin (B1330869) clot. The aPTT assay specifically measures the functionality of the intrinsic and common pathways. The greater prolongation of aPTT by ioxaglate indicates a more significant inhibition of one or more factors within these pathways.

G cluster_coagulation Intrinsic and Common Coagulation Pathways XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X + VIIIa VIII Factor VIII Prothrombin Prothrombin (II) X->Prothrombin + Va V Factor V Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Intrinsic_Pathway Intrinsic Pathway Common_Pathway Common Pathway Ioxaglate_Effect Ioxaglate has a greater inhibitory effect on this cascade than Iohexol

Intrinsic and Common Coagulation Pathways

Conclusion

The available experimental data strongly indicate that ioxaglate has more pronounced antithrombotic effects than iohexol. This is evidenced by its superior ability to prolong the time to arterial occlusion, reduce thrombus weight, inhibit platelet aggregation, and prolong coagulation times. These differences are likely attributable to the ionic nature and specific chemical structure of the ioxaglate molecule. For researchers and clinicians in fields where the thrombotic potential of contrast media is a concern, these findings suggest that ioxaglate may offer a more favorable profile.

References

Assessing the image quality of ioxaglate meglumine in comparison to meglumine iothalamate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radiological contrast media, the choice of agent can significantly influence diagnostic accuracy and patient comfort. This guide provides a detailed comparison of two iodinated contrast agents: ioxaglate meglumine (B1676163), a low-osmolar agent, and meglumine iothalamate, a high-osmolar agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their performance in terms of image quality.

Executive Summary

Data Presentation: Image Quality Comparison

While a direct, side-by-side quantitative analysis of image quality metrics from a single study is not available in the literature reviewed, the following table summarizes the qualitative findings and key physicochemical properties of ioxaglate meglumine and meglumine iothalamate.

FeatureThis compound (Hexabrix)Meglumine Iothalamate (Conray)Reference(s)
Osmolality LowHigh[2][3]
Angiographic Quality GoodBetter (in one study)[1]
Patient Tolerance Better (less heat sensation)Poorer (more heat sensation)[2][3]
Iodine Content e.g., 320 mg/mLe.g., 282 mg/mL (in Conray 280)[2][3]

Experimental Protocols

The following is a generalized experimental protocol for the comparative evaluation of image quality between two contrast agents, based on common methodologies in the field. This protocol is not from a single specific study comparing this compound and meglumine iothalamate but represents a standard approach.

Objective: To compare the image quality produced by this compound and meglumine iothalamate in a specific imaging modality (e.g., angiography, CT).

Study Design: A prospective, randomized, double-blind, parallel-group study.

Patient Population: A cohort of patients requiring contrast-enhanced imaging for a specific diagnostic purpose. Inclusion and exclusion criteria would be strictly defined.

Contrast Agents and Administration:

  • Group A: this compound (e.g., Hexabrix 320, 320 mgI/mL)

  • Group B: Meglumine iothalamate (e.g., Conray 280, 280 mgI/mL)

  • The volume and flow rate of contrast administration would be standardized based on patient weight and the specific imaging protocol.

Imaging Parameters: All imaging parameters (e.g., kVp, mAs, slice thickness, field of view, reconstruction algorithms) would be kept constant for all patients.

Image Quality Assessment:

  • Quantitative Analysis:

    • Regions of Interest (ROIs) would be drawn in specific anatomical structures (e.g., a major artery, surrounding soft tissue) on the resulting images.

    • Signal-to-Noise Ratio (SNR): Calculated as the mean signal intensity within the ROI of the enhanced structure divided by the standard deviation of the signal in a background tissue ROI[4][5].

    • Contrast-to-Noise Ratio (CNR): Calculated as the absolute difference in mean signal intensity between the enhanced structure and adjacent tissue, divided by the standard deviation of the background noise[6][7].

  • Qualitative Analysis:

    • Two or more blinded, experienced radiologists would independently score the images based on a predefined scale for factors such as vessel opacification, delineation of anatomical structures, and overall diagnostic quality.

Statistical Analysis: Statistical tests (e.g., t-tests, Mann-Whitney U tests) would be used to compare the quantitative and qualitative image quality scores between the two groups. A p-value of less than 0.05 would be considered statistically significant.

Visualization of Key Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of the contrast agents and their effects on image quality and patient tolerance.

G Osmolality Osmolality Image_Quality Image_Quality Osmolality->Image_Quality Can influence (e.g., through hemodynamic effects) Patient_Tolerance Patient_Tolerance Osmolality->Patient_Tolerance Directly impacts (Lower osmolality = better tolerance) Iodine_Concentration Iodine_Concentration Iodine_Concentration->Image_Quality Directly impacts (Higher concentration = greater attenuation)

Caption: Relationship between contrast agent properties and clinical outcomes.

Mechanism of Action

Both this compound and meglumine iothalamate are iodinated radiocontrast agents. Their mechanism of action is based on the high atomic number of iodine, which attenuates X-rays more effectively than soft tissues. When injected into the bloodstream, these agents increase the radiodensity of blood vessels and organs with high blood flow, thereby enhancing the contrast in X-ray-based imaging modalities like angiography and computed tomography. The primary difference in their mechanism of eliciting patient side effects is related to their osmolality. High-osmolality agents like meglumine iothalamate can cause a greater shift of fluid into the intravascular space, leading to a higher incidence of side effects such as heat sensation and pain.

The following diagram illustrates the general workflow of contrast-enhanced imaging.

G Patient_Prep Patient Preparation Contrast_Injection Contrast Agent Injection Patient_Prep->Contrast_Injection Imaging_Acquisition Imaging Acquisition (e.g., CT, Angiography) Contrast_Injection->Imaging_Acquisition Image_Reconstruction Image Reconstruction Imaging_Acquisition->Image_Reconstruction Image_Analysis Image Quality Analysis (Quantitative & Qualitative) Image_Reconstruction->Image_Analysis Diagnosis Diagnosis Image_Analysis->Diagnosis

Caption: General workflow for contrast-enhanced imaging studies.

Conclusion

The choice between this compound and meglumine iothalamate involves a trade-off between image quality and patient tolerance. While some evidence suggests that the higher osmolality of meglumine iothalamate may contribute to superior angiographic quality in certain applications, this compound offers the significant advantage of better patient comfort. For researchers and clinicians, the selection of a contrast agent should be guided by the specific diagnostic requirements of the procedure and the clinical status of the patient. Further head-to-head studies with standardized, quantitative image quality assessments are needed to provide a more definitive comparison.

References

Safety Operating Guide

Proper Disposal Procedures for Ioxaglate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ioxaglate meglumine (B1676163), a component of iodinated contrast media such as Hexabrix. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal while minimizing environmental impact.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Ventilation: Ensure the area of the leak or spill is well-ventilated.[1]

  • Personal Protective Equipment (PPE): Personnel involved in the clean-up should wear protective gloves, clean body-covering clothing, and safety glasses.[1] An eye wash fountain and quick drench facilities should be readily accessible.[1]

  • Containment and Cleanup: Absorb liquid spills with a dry, inert absorbent material (e.g., cat litter, sand, or earth).[1] Do not use combustible materials.

  • Collection and Storage: Once absorbed, collect the material and place it into a suitable, tightly closed container for disposal.[1] Label the container clearly as waste material.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Standard Disposal Procedures

Ioxaglate meglumine waste that is not contaminated with biohazardous material is generally considered non-hazardous.[1] However, it is imperative to consult and comply with all local, state, and federal regulations for proper disposal.[1]

For Unused or Expired this compound (Not Contaminated):

  • Recycling Programs: The most environmentally responsible method of disposal is through a recycling program. Some manufacturers offer programs to collect and recycle unused or expired iodinated contrast media (ICM).[2][3] Contact the manufacturer to inquire about available take-back or recycling services.

  • Disposal as Chemical Waste: If a recycling program is not available, the material should be containerized and disposed of through an approved chemical waste facility.[1]

    • Do not pour this compound down the drain. While some older guidelines suggested this might be acceptable for patient-excreted contrast media, there is growing evidence of the negative environmental impact of ICMs in waterways.[2][3][4]

    • Follow the U.S. Food and Drug Administration (FDA) guidelines for disposing of medicines in the trash if no specific take-back programs are available:

      • Remove the solution from its original container.

      • Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush any associated tablets or capsules.[5]

      • Place the mixture in a sealed container, such as a plastic bag.[5]

      • Dispose of the sealed container in the household or laboratory trash.[5]

      • Remove or scratch out all personal information from the original packaging before recycling or disposing of it.[5]

For Empty Containers:

  • Rinsing: Thoroughly rinse the empty container with water.[6]

  • Rinsate Collection: The first rinse should be collected and disposed of as hazardous chemical waste, particularly for containers of highly toxic chemicals.[6]

  • Container Disposal: After thorough rinsing and air-drying, obliterate or remove the label. The rinsed glass or plastic container can then be disposed of as regular solid waste or recycled according to institutional protocols.[6]

For Biohazardous Waste:

If this compound is mixed with blood, blood products, or sharps, it must be handled and disposed of as biohazardous waste according to your institution's established protocols for such materials.[1]

Environmental Considerations

Iodinated contrast media are persistent in the environment and are not effectively removed by standard wastewater treatment facilities.[3][4] The active iodinated compounds can be excreted by patients and enter the water supply.[2] To mitigate this environmental impact, research and clinical facilities are encouraged to adopt the following best practices:

  • Minimize Waste: Implement procedures to reduce the amount of unused contrast media, such as better planning of experiments and using multi-dose vials where appropriate.[4]

  • Patient Excreta: For clinical research settings, consider providing patients with single-use urine collection containers for a period of 24 hours post-administration, as a significant portion of the contrast agent is excreted in this timeframe.[2][4] The collected urine can then be disposed of through incineration, which breaks down the contrast media in an environmentally friendly way.[2]

Disposal Procedure Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Assessment cluster_1 Disposal Pathways start Identify this compound for Disposal is_spill Is it a spill? start->is_spill is_biohazard Is it mixed with biohazardous material (blood, sharps)? is_spill->is_biohazard No spill_proc Follow Spill Response Protocol: 1. Ventilate 2. Wear PPE 3. Absorb with inert material 4. Containerize for disposal is_spill->spill_proc Yes is_unused Is it unused/expired product or an empty container? is_biohazard->is_unused No biohazard_proc Dispose of as Biohazardous Waste (Follow institutional protocol) is_biohazard->biohazard_proc Yes product_proc Unused/Expired Product: Check for manufacturer recycling program. If none, dispose as chemical waste. is_unused->product_proc Product container_proc Empty Container: 1. Triple rinse (collect first rinse as hazardous waste) 2. Deface label 3. Dispose/Recycle container is_unused->container_proc Container end_disposal Final Disposal via Approved Waste Stream spill_proc->end_disposal biohazard_proc->end_disposal product_proc->end_disposal container_proc->end_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ioxaglate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ioxaglate meglumine (B1676163) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

While Ioxaglate meglumine is not classified as a hazardous substance under the OSHA Hazard Communication Standard, adherence to good laboratory practice necessitates the use of appropriate personal protective equipment to minimize exposure.[1]

PPE CategoryRequirementSpecifications and Recommendations
Eye and Face Protection Safety GlassesRecommended to protect against potential splashes.[1]
Skin Protection Protective GlovesWear protective gloves.[1]
Body-Covering ClothingWear clean, body-covering clothing.[1]
Respiratory Protection Not normally requiredNot expected to be a health hazard via inhalation.[1]
Emergency Procedures

Immediate access to safety equipment is crucial. Work areas should be equipped with an eye wash fountain and quick drench facilities.[1]

  • Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. If irritation develops, seek medical advice.[1]

  • Skin Contact: Wash the exposed area with soap and water. If irritation develops, get medical advice.[1]

  • Ingestion: Excessive oral doses may cause gastrointestinal upset.[1]

  • Inhalation: Not expected to be a health hazard.[1]

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound is essential for maintaining its integrity and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any physical damage.

  • Storage Conditions: Store the material in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly closed.[1]

  • Temperature: Store below 30°C (86°F).[2] Do not freeze.[2]

  • Light Protection: This preparation is sensitive to light and must be protected from strong daylight or direct exposure to the sun.[2]

  • Crystallization: If the product is frozen or crystallization has occurred, examine the container for physical damage. If undamaged, bring the container to room temperature and shake vigorously to ensure complete dissolution of any crystals.[2]

Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Cool, Dry, Ventilated Area (<30°C, Protect from Light) inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare Prepare for Use don_ppe->prepare handle Handle Material prepare->handle waste Segregate Waste handle->waste dispose Dispose per Regulations waste->dispose

This compound Handling Workflow

Spill and Disposal Plan

Proper management of spills and waste is critical for laboratory safety and environmental compliance.

Spill Response
  • Ventilate: Ensure the area of the spill is well-ventilated.[1]

  • Protective Clothing: Clean-up personnel should wear appropriate protective clothing.[1]

  • Absorb: Absorb liquid spills with a dry absorbent material.[1]

  • Containerize: Place the absorbed material into a suitable container for disposal.[1]

  • Compliance: Ensure that the clean-up and disposal process complies with all local, state, and federal regulations.[1]

Waste Disposal

This compound waste is generally considered non-hazardous.[1] However, if the waste is mixed with biohazardous materials, such as blood or sharps, it must be handled as biohazardous waste.[1]

  • Non-Hazardous Waste: Consult local, state, and federal regulations for proper disposal of non-hazardous chemical waste.[1]

  • Biohazardous Waste: If contaminated with biohazardous material, the waste must be handled and disposed of as a biohazard according to institutional and regulatory guidelines.[1]

  • Pharmaceutical Waste: Expired or unused pharmaceuticals should ideally be returned to the manufacturer for proper disposal.[2] Alternatively, a state-licensed medical waste contractor should be used for disposal.[2] Do not dispose of by flushing down the toilet or discarding in the trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.